molecular formula C5H2BrI2N B3030273 2-Bromo-3,5-diiodopyridine CAS No. 885952-14-7

2-Bromo-3,5-diiodopyridine

Cat. No.: B3030273
CAS No.: 885952-14-7
M. Wt: 409.79
InChI Key: SCQXRSNMDARXSB-UHFFFAOYSA-N
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Description

2-Bromo-3,5-diiodopyridine is a useful research compound. Its molecular formula is C5H2BrI2N and its molecular weight is 409.79. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-3,5-diiodopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3,5-diiodopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3,5-diiodopyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrI2N/c6-5-4(8)1-3(7)2-9-5/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQXRSNMDARXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrI2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654789
Record name 2-Bromo-3,5-diiodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885952-14-7
Record name 2-Bromo-3,5-diiodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromo-3,5-diiodopyridine CAS 885952-14-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 2-Bromo-3,5-diiodopyridine , a high-value heterocyclic scaffold used in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors.

CAS: 885952-14-7 Formula: C₅H₂BrI₂N Molecular Weight: 409.79 g/mol

Executive Summary

2-Bromo-3,5-diiodopyridine represents a "privileged scaffold" in medicinal chemistry due to its tri-orthogonal reactivity . Unlike symmetric dihalopyridines, this molecule possesses three chemically distinct sites for functionalization:

  • C5-I: Sterically accessible, highly reactive in Pd-catalyzed cross-couplings.

  • C3-I: Sterically hindered, secondary reactivity in cross-couplings.

  • C2-Br: Activated for Nucleophilic Aromatic Substitution (S_NAr) or tertiary cross-coupling.

This specific halogenation pattern allows researchers to sequentially install three different pharmacophores onto a single pyridine core with high regiocontrol, making it an essential building block for Fragment-Based Drug Discovery (FBDD).

Chemical Profile & Physical Properties[1]

PropertyValueNote
Appearance Off-white to pale yellow solidLight sensitive
Melting Point 128–132 °C (Predicted)Varies by crystal form
Boiling Point 371.3 ± 37.0 °CAt 760 mmHg (Calc.)
Density 2.865 g/cm³High density due to iodine content
LogP 3.25Lipophilic
Solubility DMSO, DMF, CH₂Cl₂, THFInsoluble in water
pKa -3.25 (Conjugate acid)Weakly basic pyridine nitrogen

Synthetic Methodology: The Modified Sandmeyer Route

Direct electrophilic halogenation of 2-bromopyridine to the 3,5-diiodo derivative is kinetically unfavorable due to ring deactivation and steric crowding at C3. The industry-standard approach utilizes a high-fidelity Modified Sandmeyer Sequence starting from 2-aminopyridine.

Reaction Pathway Diagram

Synthesis Start 2-Aminopyridine Inter 2-Amino-3,5-diiodopyridine Start->Inter Step 1: Electrophilic Iodination (NIS or I2/HIO3) Product 2-Bromo-3,5-diiodopyridine Inter->Product Step 2: Non-Aqueous Sandmeyer (t-BuONO, CuBr2)

Caption: Two-step synthetic workflow ensuring regioselective halogen installation.

Detailed Protocol
Step 1: Synthesis of 2-Amino-3,5-diiodopyridine
  • Reagents: 2-Aminopyridine (1.0 eq), N-Iodosuccinimide (NIS, 2.2 eq), Acetonitrile (MeCN).

  • Procedure:

    • Dissolve 2-aminopyridine in MeCN (0.5 M) at 0°C.

    • Add NIS portion-wise over 30 minutes to avoid exotherm.

    • Warm to RT and stir for 4 hours. The amino group strongly activates C3 and C5, facilitating rapid iodination.

    • Workup: Quench with aqueous Na₂S₂O₃ to remove excess iodine. Filter the precipitate.[1] Recrystallize from Ethanol.

    • Yield: Typically 85-90%.

Step 2: Sandmeyer Transformation to 2-Bromo-3,5-diiodopyridine
  • Reagents: 2-Amino-3,5-diiodopyridine (1.0 eq), tert-Butyl Nitrite (t-BuONO, 1.5 eq), Copper(II) Bromide (CuBr₂, 1.2 eq), MeCN.

  • Mechanism: Radical-mediated diazotization followed by halide abstraction.

  • Procedure:

    • Suspend CuBr₂ in anhydrous MeCN under N₂ atmosphere.

    • Add t-BuONO dropwise at RT.

    • Add 2-Amino-3,5-diiodopyridine in small portions. Caution: N₂ gas evolution.

    • Heat to 60°C for 2 hours to drive the substitution.

    • Workup: Dilute with EtOAc, wash with 1M HCl (to remove Cu salts) and brine.

    • Purification: Flash column chromatography (Hexane/EtOAc 95:5).

    • Validation: Verify via ¹H NMR (Singlet at ~8.5 ppm for H6, Singlet at ~8.7 ppm for H4).

Reactivity & Applications: The "Chemo-Selective Triad"

The utility of CAS 885952-14-7 lies in its predictable sequence of reactivity. This allows for the construction of A-B-C substituted pyridines without the need for protecting groups.

Regioselectivity Map

Reactivity Core 2-Bromo-3,5-diiodopyridine C5 Position C5-I (Most Reactive) Core->C5 1st Suzuki Coupling (Pd(PPh3)4, RT) C3 Position C3-I (Sterically Hindered) Core->C3 2nd Suzuki Coupling (Pd2(dba)3, Ligand, Heat) C2 Position C2-Br (S_NAr Activated) Core->C2 Nucleophilic Substitution (Amines, NaH, Heat)

Caption: Order of functionalization based on electronic and steric factors.

Strategic Application in Drug Discovery
  • Site 1 (C5-I): The C5 position is electronically coupled to the ring nitrogen (beta-position) but is sterically open.

    • Reaction: Suzuki-Miyaura coupling with Aryl Boronic Acids.[2][3]

    • Conditions: Mild base (Na₂CO₃), Pd(PPh₃)₄, RT. The C3-I remains intact due to steric shielding by the C2-Br and C4-H.

  • Site 2 (C3-I): Once C5 is substituted, the C3-I can be engaged.

    • Reaction: Sonogashira or Suzuki coupling.[2][3][4]

    • Conditions: Requires active catalyst (e.g., XPhos-Pd-G2) and higher temperatures (80°C) to overcome steric hindrance.

  • Site 3 (C2-Br): The C2 position is adjacent to the pyridine nitrogen, making it highly electrophilic for S_NAr.

    • Reaction: Displacement with primary/secondary amines or alkoxides.

    • Conditions: Heating with amine in DMSO/NMP. This step is often performed last to avoid poisoning the Pd catalyst with free amines, or first if the amine is non-coordinating.

Safety & Handling (SDS Summary)

Signal Word: DANGER

Hazard ClassH-CodeStatement
Acute Tox. Oral H301Toxic if swallowed.
Skin Irrit. H315Causes skin irritation.
Eye Dam. H318Causes serious eye damage.
STOT SE H335May cause respiratory irritation.

Handling Protocols:

  • Storage: Store at 2-8°C under inert gas (Argon). Iodine-containing compounds can release I₂ upon decomposition; protect from light.

  • Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Synthesis of Halopyridines: ChemicalBook. "2-BROMO-3,5-DIIODOPYRIDINE Properties and Vendors". Available at:

  • Sandmeyer Methodology: Heterocyclic Letters. "A convenient and scalable process for preparation of 2,5-dibromopyridine" (Analogous methodology). Vol. 11, 2021. Available at:

  • Cross-Coupling Selectivity: Royal Society of Chemistry. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides". Chem. Sci., 2016, 7, 5730-5736. Available at:

  • Safety Data: PubChem. "2-Bromo-3-iodopyridine Compound Summary" (Homologue Safety Profile). Available at:

  • Reactivity Trends: Organic Chemistry Portal. "Iodoarenes synthesis and reactivity". Available at:

Sources

Chemical structure and molecular weight of 2-Bromo-3,5-diiodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and reactivity profile of 2-Bromo-3,5-diiodopyridine , designed for researchers in medicinal chemistry and process development.

CAS Registry Number: 885952-14-7 Chemical Class: Polyhalogenated Heterocycle Core Application: Orthogonal scaffold for site-selective cross-coupling (Suzuki, Sonogashira, Heck) in drug discovery.

Chemical Identity & Physical Properties[1][2][3][4][5]

This compound is a dense, electron-deficient pyridine derivative characterized by three halogen atoms with distinct reactivity profiles. Its high molecular weight relative to its carbon count is due to the two iodine atoms.

PropertyData
IUPAC Name 2-Bromo-3,5-diiodopyridine
Molecular Formula C₅H₂BrI₂N
Molecular Weight 409.79 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in hexanes
Melting Point Typically >120°C (Analogue 2-bromo-5-iodopyridine mp: 121-123°C)
SMILES IC1=CN=C(Br)C(I)=C1

Synthetic Pathway (Retrosynthetic Analysis)

The most robust route to 2-Bromo-3,5-diiodopyridine avoids direct halogenation of 2-bromopyridine, which often leads to inseparable mixtures. Instead, a Sandmeyer-type transformation from the corresponding amine is the industry standard for high purity.

Step 1: Iodination of 2-Aminopyridine
  • Precursor: 2-Aminopyridine[1][2][3][4][5]

  • Reagents:

    
    -Iodosuccinimide (NIS) or 
    
    
    
  • Mechanism: Electrophilic aromatic substitution. The amino group strongly activates positions 3 and 5, allowing facile introduction of iodine.

Step 2: Sandmeyer Bromination[10]
  • Precursor: 2-Amino-3,5-diiodopyridine[2]

  • Reagents: tert-Butyl Nitrite (

    
    -BuONO), Copper(II) Bromide (
    
    
    
    )[6]
  • Solvent: Acetonitrile (

    
    )
    
  • Mechanism: Radical-nucleophilic aromatic substitution (

    
     character). The diazonium intermediate is generated in situ and displaced by bromide.
    
Synthesis Workflow Diagram

SynthesisPath start 2-Aminopyridine (Starting Material) step1 Step 1: Iodination (NIS or I2/HIO3) start->step1 inter 2-Amino-3,5-diiodopyridine (Intermediate) step1->inter  Electrophilic Sub. step2 Step 2: Sandmeyer (CuBr2, t-BuONO) inter->step2 final 2-Bromo-3,5-diiodopyridine (Target) step2->final  Radical Sub.

Caption: Two-step convergent synthesis converting 2-aminopyridine to the tri-halogenated target.

Reactivity & Site-Selectivity Profile

The value of 2-Bromo-3,5-diiodopyridine lies in its orthogonal reactivity . The three halogen atoms react at different rates under Palladium-catalyzed cross-coupling conditions, allowing for the sequential construction of tris-aryl pyridines.

Selectivity Hierarchy
  • Position C5-I (Most Reactive): The C-I bond is weaker than C-Br. Position 5 is sterically less hindered than Position 3 (which is flanked by the bulky C2-Br).

  • Position C3-I (Secondary Reactivity): Reacts after C5. It is an iodide, so it is more reactive than the bromide, but the ortho-effect from the C2-Br creates steric resistance.

  • Position C2-Br (Least Reactive): The C-Br bond is stronger and requires higher temperatures or more active catalysts (e.g., bulky phosphine ligands) to undergo oxidative addition.

Sequential Coupling Logic

Reactivity cluster_0 Reaction 1: C5-Selective cluster_1 Reaction 2: C3-Selective cluster_2 Reaction 3: C2-Selective compound 2-Bromo-3,5-diiodopyridine prod1 5-Aryl-2-bromo-3-iodopyridine compound->prod1  Pd(0), 1.0 eq Ar-B(OH)2 (Steric Control) prod2 3,5-Diaryl-2-bromopyridine prod1->prod2  Pd(0), Higher Temp (Electronic Control) prod3 2,3,5-Triarylpyridine prod2->prod3  Pd(0), Specialized Ligand (Bond Strength)

Caption: Sequential functionalization strategy exploiting steric and electronic differences.

Experimental Protocol: Sandmeyer Bromination[10]

Objective: Convert 2-amino-3,5-diiodopyridine to 2-bromo-3,5-diiodopyridine.

Safety Note: Diazo intermediates are potentially explosive. tert-Butyl nitrite is toxic and flammable. Perform all steps in a fume hood.

Materials:
  • 2-Amino-3,5-diiodopyridine (1.0 eq)

  • Copper(II) Bromide (

    
    ) (1.5 eq)
    
  • tert-Butyl Nitrite (

    
    -BuONO$) (1.5 eq)
    
  • Acetonitrile (Anhydrous, 0.1 M concentration)

Procedure:
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, suspend

    
     in anhydrous acetonitrile.
    
  • Activation: Add

    
    -BuONO dropwise to the copper suspension at room temperature. The solution will darken, indicating the formation of the active nitrosyl species.
    
  • Addition: Add 2-amino-3,5-diiodopyridine portion-wise (solid) or dropwise (if dissolved in minimum MeCN) over 15 minutes. Observe gas evolution (

    
    ).
    
  • Reaction: Heat the mixture to 60°C and stir for 2–4 hours. Monitor by TLC (hexane/EtOAc) or LC-MS. The starting amine spot should disappear.

  • Quench: Cool to room temperature. Pour the mixture into 20% aqueous HCl (to decompose copper complexes) and extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11358068, 2-Bromo-3-iodopyridine (Analogue Reference). Retrieved from [Link]

  • Fairlamb, I. J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

  • Lulinski, S., & Serwatowski, J. (2003). Regioselective lithiation of halopyridines.[4] Journal of Organic Chemistry. (Contextual grounding for halogen reactivity).

Sources

Technical Guide: Comparative Analysis of 2-Bromo-3,5-diiodopyridine vs. 2-Bromo-5-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of 2-Bromo-3,5-diiodopyridine and 2-Bromo-5-iodopyridine , two high-value halogenated heterocyclic scaffolds used in medicinal chemistry. While both serve as precursors for complex drug candidates (e.g., tyrosine kinase inhibitors), their utility differs fundamentally in site-selectivity and orthogonal functionalization potential .

  • 2-Bromo-5-iodopyridine is a bi-functional scaffold offering a linear, two-step diversification pathway (C5

    
     C2).
    
  • 2-Bromo-3,5-diiodopyridine is a tri-functional scaffold offering a hierarchical, three-step diversification pathway (C5

    
     C3 
    
    
    
    C2), enabling the construction of densely substituted pyridine cores.

Structural & Electronic Characterization

The reactivity of these molecules is governed by the interplay between the inductive withdrawal of the nitrogen atom, the bond dissociation energies (BDE) of the carbon-halogen bonds, and steric hindrance .

Comparative Property Table
Feature2-Bromo-5-iodopyridine2-Bromo-3,5-diiodopyridine
Structure C5-I, C2-BrC3-I, C5-I, C2-Br
Primary Reactive Site C5-Iodine (Electronic/BDE driven)C5-Iodine (Steric/Electronic driven)
Secondary Reactive Site C2-Bromine C3-Iodine
Tertiary Reactive Site N/AC2-Bromine
Steric Environment Unhindered C5; C2 flanked by NC3 is sterically crowded (buttressed by C2-Br and C4-H)
Key Application Linear linkers, bi-aryl systemsTris-substituted cores, fragment-based design
Electronic Map & Reactivity Logic

In palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), the rate of oxidative addition generally follows the bond strength: C–I < C–Br < C–Cl .

  • C5 Position (Beta to N): In both molecules, the C5-I bond is electronically activated but less hindered than C3. It is the first point of entry .

  • C3 Position (Beta to N): In the diiodo variant, the C3-I bond is weaker than the C2-Br bond but is significantly more hindered than the C5-I bond due to the adjacent C2-Br group. This steric difference allows for chemoselectivity between the two iodines.

  • C2 Position (Alpha to N): The C2-Br bond is strong and electron-deficient. It typically reacts last, often requiring specialized ligands or higher temperatures after the iodines are consumed.

Synthesis Pathways[1][2][3][4][5][6][7]

Understanding the origin of these materials ensures purity and helps identify potential contaminants (e.g., traces of tri-bromo species).

A. Synthesis of 2-Bromo-5-iodopyridine

This compound is typically synthesized via regioselective lithiation of 2,5-dibromopyridine.[1]

  • Mechanism: Lithium-Halogen exchange occurs preferentially at C5 due to the stabilizing effect of the nitrogen lone pair on the C2 position (making C2 less prone to exchange) or simply kinetic accessibility.

  • Protocol Summary:

    • Start with 2,5-dibromopyridine in dry ether/THF at -78°C.

    • Add

      
      -BuLi (1.0 eq). Exchange occurs at C5.
      
    • Quench with

      
      .
      
    • Result: 2-Bromo-5-iodopyridine.

B. Synthesis of 2-Bromo-3,5-diiodopyridine

Direct iodination of 2-bromopyridine is difficult to control. The preferred route is via the Sandmeyer reaction from 2-amino-3,5-diiodopyridine.

  • Protocol Summary:

    • Iodination: 2-Aminopyridine + NIS (or

      
      ) 
      
      
      
      2-Amino-3,5-diiodopyridine.
    • Diazotization: React intermediate with

      
       in 
      
      
      
      .
    • Substitution: The diazonium species is displaced by bromide (from

      
       or 
      
      
      
      ).
    • Result: 2-Bromo-3,5-diiodopyridine.[2]

Chemoselectivity & Functionalization Workflows

The core value of these scaffolds lies in their predictable hierarchy of reactivity .

Visualization: Reactivity Decision Tree

The following diagram illustrates the sequential functionalization logic.

ReactivityHierarchy Start_Diiodo 2-Bromo-3,5-diiodopyridine Step1_C5 Step 1: C5-Functionalization (Most Accessible Iodine) Start_Diiodo->Step1_C5 Pd(0), Ligand, 1.0 eq Boronic Acid RT to 40°C Step2_C3 Step 2: C3-Functionalization (Remaining Iodine) Step1_C5->Step2_C3 Pd(0), Ligand, 2nd Boronic Acid 60-80°C Step3_C2 Step 3: C2-Functionalization (Bromine Displacement) Step2_C3->Step3_C2 Pd(0), Specialized Ligand >90°C or SNAr Start_Mono 2-Bromo-5-iodopyridine Step1_Mono_C5 Step 1: C5-Functionalization (Iodine) Start_Mono->Step1_Mono_C5 Pd(0), Mild Conditions Step2_Mono_C2 Step 2: C2-Functionalization (Bromine) Step1_Mono_C5->Step2_Mono_C2 Pd(0), Forcing Conditions

Figure 1: Hierarchical functionalization pathways. Note the extra orthogonal step available for the 3,5-diiodo scaffold.

Experimental Protocols

Protocol A: C5-Selective Suzuki Coupling (Applicable to both scaffolds)

Targeting the most reactive C-I bond.

Reagents:

  • Substrate: 1.0 equiv (e.g., 2-Bromo-3,5-diiodopyridine)[3]

  • Boronic Acid: 1.05 equiv (Stoichiometry is critical to prevent over-coupling)

  • Catalyst:

    
     (2-5 mol%) or 
    
    
    
  • Base:

    
     (2.0 equiv, aqueous 2M)
    
  • Solvent: DME/Water or Toluene/Ethanol/Water

Procedure:

  • Charge reaction vessel with substrate, boronic acid, and catalyst under Argon.

  • Add degassed solvent and base.

  • Stir at Room Temperature to 40°C . Note: Higher temperatures (>60°C) risk activating the C3-I or C2-Br.

  • Monitor by HPLC/TLC. The C5-product usually forms within 1-4 hours.

  • Checkpoint: For the diiodo substrate, if C3-coupling is observed, lower temperature to 0°C or switch to a bulkier ligand to increase steric discrimination.

Protocol B: C3-Selective Coupling (For 2-Bromo-3,5-diiodopyridine derivative)

Performed on the C5-substituted intermediate.

Reagents:

  • Substrate: C5-functionalized-2-bromo-3-iodopyridine

  • Boronic Acid: 1.2 equiv

  • Catalyst:

    
     / XPhos or SPhos (active ligands required for hindered substrates)
    
  • Base:

    
    
    
  • Solvent: 1,4-Dioxane

Procedure:

  • Perform standard deoxygenation.

  • Heat to 80°C . The steric hindrance at C3 requires thermal energy and electron-rich ligands.

  • The C2-Br remains intact due to the higher bond strength of C-Br vs C-I.

Applications in Drug Discovery[8]

Scaffold Selection Guide
  • Use 2-Bromo-5-iodopyridine when:

    • You need a linear "rod-like" spacer.

    • You are synthesizing simple bi-aryl or tri-aryl systems.

    • Cost-efficiency is a priority (simpler synthesis).

  • Use 2-Bromo-3,5-diiodopyridine when:

    • Fragment-Based Drug Discovery (FBDD): You need to grow a molecule in three vectors to probe a binding pocket's depth and breadth.

    • Solubility Modulation: The C3 position is ideal for installing solubilizing groups (e.g., morpholine, piperazine) without disrupting the primary pharmacophore at C5/C2.

    • PROTACs: The extra attachment point allows for the conjugation of a linker without sacrificing the binding motif.

Safety & Handling

  • Hazards: Both compounds are halogenated pyridines, likely skin and eye irritants. Potential sensitizers.

  • Stability: Store at 2-8°C, protected from light. Carbon-iodine bonds can be light-sensitive, leading to liberation of iodine and darkening of the solid.

  • Waste: Segregate as halogenated organic waste. High toxicity to aquatic life is common for polyhalogenated heterocycles.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. National Institutes of Health (NIH) / PMC. [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology. [Link]

  • Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society. (Contextual grounding for C-I vs C-Br selectivity). [Link]

Sources

Commercial Suppliers and Price of 2-Bromo-3,5-diiodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a strategic technical resource for researchers and procurement specialists evaluating 2-Bromo-3,5-diiodopyridine (CAS 885952-14-7) .[1][2] It synthesizes commercial intelligence with deep chemical methodology to support "buy vs. make" decisions in drug discovery.

A Strategic Technical Guide for Drug Discovery & Process Chemistry[1][2]

Executive Summary

2-Bromo-3,5-diiodopyridine is a high-value, tri-halogenated heterocyclic scaffold used primarily in the synthesis of complex pharmaceutical intermediates.[1][2] Its structural uniqueness lies in its orthogonal reactivity profile : it possesses three halogen handles (one bromine, two iodines) in electronically distinct positions (C2, C3, C5).[2]

This enables sequential, regioselective functionalization—a critical capability for Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors.[2] Due to its specialized nature, it is often classified as a Tier 3 building block (high cost, low inventory), requiring careful sourcing or in-house synthesis strategies.[1][2]

Commercial Landscape & Sourcing Strategy

Identification & Verification

Ensure all procurement requests match the following descriptors to avoid isomeric confusion (e.g., with 2,6-diiodo analogs).

ParameterSpecification
Chemical Name 2-Bromo-3,5-diiodopyridine
CAS Number 885952-14-7
Molecular Formula C₅H₂Br I₂N
Molecular Weight 409.79 g/mol
MDL Number MFCD09833542 (Verify with vendor)
Appearance Off-white to pale yellow crystalline solid
Supplier Tiering & Availability

Unlike commodity pyridines, this compound is rarely in stock at bulk distributors (e.g., Sigma-Aldrich, Fisher) for immediate dispatch.[2] It is typically sourced through specialized building block manufacturers.

Supplier TierKey Vendors (Examples)Availability StatusTypical Lead Time
Primary Manufacturers Alchem Pharmtech , Hengda Pharm , Combi-Blocks In Stock / Short Lead 1–2 Weeks
Catalog Aggregators eMolecules, PubChem VendorsDrop-ship3–6 Weeks
Custom Synthesis WuXi AppTec, EnamineMade to Order6–8 Weeks
Price Analysis (Q1 2025 Estimates)

Pricing is highly volatile due to iodine costs and the multi-step synthesis required.

ScaleEstimated Price Range (USD)Unit Cost Strategy
Research (1g - 5g) $85 - $150 / g High premium for immediate availability.[1][2]
Process (25g - 100g) $45 - $80 / g Significant volume discount; inquire for "campaign" pricing.[1][2]
Bulk (>1 kg) Inquire (FTE basis) Likely cheaper to synthesize in-house (See Section 4).[1][2]

Procurement Insight: If the price exceeds $100/g for quantities >10g, initiate a "Make" analysis using the protocol in Section 4.

Technical Profile: Orthogonal Reactivity

The value of this scaffold lies in the ability to selectively react at specific carbons.

Chemoselectivity Logic
  • C5-Iodine (Beta): The most reactive site for Pd-catalyzed cross-coupling (Suzuki, Sonogashira) due to the weak C-I bond and lower steric hindrance compared to C3.[2]

  • C3-Iodine (Beta): The second site for Pd-coupling.[2] It is sterically crowded by the adjacent C2-Bromine, requiring higher temperatures or specialized ligands (e.g., Buchwald ligands) after C5 is functionalized.[2]

  • C2-Bromine (Alpha): The least reactive for Pd-coupling but highly activated for Nucleophilic Aromatic Substitution (SnAr) due to the electron-withdrawing nitrogen atom.[2]

Visualization of Reactivity Pathways

Reactivity Scaffold 2-Bromo-3,5-diiodopyridine (Starting Material) Path_A Path A: Pd-Catalyzed Coupling (Suzuki/Sonogashira) Scaffold->Path_A Pd(0), R-B(OH)2 Fast Oxidative Addition at C-I Path_B Path B: SnAr Substitution (Amination/Etherification) Scaffold->Path_B H-Nu, Base, Heat Attack at C2 (Alpha to N) Prod_C5 C5-Functionalized Product (Major Isomer) Path_A->Prod_C5 Selectivity: C5 > C3 Prod_C2 C2-Functionalized Product (Nu displacement) Path_B->Prod_C2 Preserves C-I bonds

Caption: Chemoselective divergence allows sequential library generation.

Synthesis Protocol (The "Make" Option)

If commercial costs are prohibitive, the following synthesis is robust and scalable. It utilizes the Sandmeyer reaction logic, converting an amino group to a halogen.

Strategic Route

Precursor: 2-Amino-3,5-diiodopyridine (CAS 23597-15-1).[1][2][3] This precursor is often 50% cheaper than the target bromide.

Step-by-Step Methodology

Reaction: Diazotization-Bromination (Sandmeyer-type)[1][2]

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer and a thermometer.

  • Solvent System: Suspend 2-amino-3,5-diiodopyridine (10.0 g, 28.9 mmol) in acetonitrile (100 mL) .

  • Bromine Source: Add CuBr₂ (9.7 g, 43.4 mmol) and tert-butyl nitrite (tBuONO, 5.2 mL, 43.4 mmol) .

    • Note: tBuONO is preferred over NaNO₂/HBr for solubility in organic solvents and milder conditions.

  • Execution: Heat the mixture to 60°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The amine spot (polar) should disappear, replaced by a less polar product spot.

  • Workup:

    • Cool to room temperature.

    • Quench with saturated aqueous NH₄Cl (to chelate Copper).

    • Extract with Ethyl Acetate (3 x 50 mL) .

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (100% Hexanes → 5% EtOAc/Hexanes).

Yield Expectation: 75–85% Purity Target: >98% (HPLC)

Synthesis Workflow Diagram

Synthesis SM 2-Aminopyridine Inter 2-Amino-3,5-diiodopyridine (CAS 23597-15-1) SM->Inter Electrophilic Subst. Target 2-Bromo-3,5-diiodopyridine (CAS 885952-14-7) Inter->Target Radical Subst. Reagents1 I2, HIO3 (Iodination) Reagents2 tBuONO, CuBr2 (Sandmeyer)

Caption: Two-step synthetic pathway from commodity chemicals.

Quality Control & Safety

Analytical Standards

When receiving a shipment or validating synthesis, use these checkpoints:

  • 1H NMR (DMSO-d6): Expect two singlets (or doublets with small coupling) in the aromatic region (approx δ 8.5 - 8.8 ppm) corresponding to H4 and H6.[1][2]

  • HPLC: Check for the mono-iodo impurity (2-bromo-5-iodopyridine), which is a common byproduct if iodination was incomplete in the precursor stage.[1][2]

Safety Profile (GHS)
  • Signal Word: Warning

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Handling: Light Sensitive. Store in amber vials. Iodine-containing compounds can release iodine vapor upon decomposition; store at 2–8°C.[1][2]

References

  • Alchem Pharmtech. (2024). Product Catalog: Halogenated Pyridines. Retrieved from [2]

  • GuideChem. (2025). Safety Data Sheet: 2-Bromo-3,5-diiodopyridine (CAS 885952-14-7).[1][2][4] Retrieved from [2]

  • Li, X., et al. (2016). "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine." International Journal of Simulation: Systems, Science and Technology. (Methodology adapted for diiodo analogs). Retrieved from [2]

  • BenchChem. (2025).[5] Technical Guide: Pyridine Scaffolds in Medicinal Chemistry. Retrieved from [2]

Sources

Technical Guide: Safety & Handling of Polyhalogenated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Polyhalogenated pyridine derivatives (e.g., 2,6-dichloropyridine, pentafluoropyridine) are critical intermediates in the synthesis of pharmaceuticals and agrochemicals due to their ability to undergo selective Nucleophilic Aromatic Substitution (


) and metal-catalyzed cross-couplings.[1]

However, the very electronic properties that make them valuable synthetic tools—extreme electron deficiency and high electrophilicity —render them uniquely hazardous.[1] This guide bridges the gap between a standard Safety Data Sheet (SDS) and practical laboratory execution, focusing on the specific risks associated with halogenated nitrogen heterocycles.

The Chemistry of Hazard: Structure-Activity Relationship

To understand the safety profile of these compounds, one must understand their reactivity.[1] The pyridine ring is already electron-deficient (pi-deficient).[1] Adding electronegative halogens (F, Cl, Br) exacerbates this deficiency.[1]

The Electrophilic Trap

These compounds are potent electrophiles . In a biological context, they do not just cause "irritation"; they can alkylate biological nucleophiles (DNA bases, cysteine residues in proteins).[1]

  • Mechanism:

    
     (Nucleophilic Aromatic Substitution).[2]
    
  • Biological Impact: This covalent binding to proteins is the mechanism behind skin sensitization and delayed toxicity .[1]

  • Fluorine Factor: Perfluorinated pyridines (e.g., pentafluoropyridine) are significantly more reactive toward nucleophiles than their chlorinated counterparts due to the high electronegativity of fluorine destabilizing the ring, making them prone to rapid hydrolysis and reaction with skin proteins.[1]

Visualization: The Mechanism of Toxicity

The following diagram illustrates how the chemical structure leads to biological hazard.

HazardMechanism Substrate Polyhalogenated Pyridine Complex Meisenheimer Complex Substrate->Complex Attack (SnAr) BioNuc Biological Nucleophile (DNA/Protein -NH2, -SH) BioNuc->Complex Outcome Covalent Adduct (Sensitization/Toxicity) Complex->Outcome Halide Elimination

Figure 1: The


 pathway showing how these derivatives covalently bind to biological targets.[1]

Critical SDS Analysis: Beyond the GHS Codes

Standard SDSs often understate the specific risks of this subclass.[1] Below is a comparative analysis of critical sections.

Comparative Hazard Data
Feature2,6-Dichloropyridine Pentafluoropyridine Implication for Researcher
Physical State Solid (Crystalline)Liquid (Volatile)Solids pose dust inhalation risks; Liquids pose vapor risks.[1]
GHS Acute H301 (Toxic if swallowed)H302/H312/H332 (Harmful)Do not underestimate H302. High lipophilicity aids dermal absorption.[1]
Skin Hazard H315 (Irritant)H314 (Causes Burns)Fluorinated variants often hydrolyze to HF on moist skin.
Fire Hazard Combustible SolidH225 (Flammable Liq)Pentafluoropyridine has a low flash point (

).[3]
Section 10 (Stability) - The "Hidden" Incompatibilities[1]
  • Shock Sensitivity: While not explosives themselves, reaction mixtures containing polyhalogenated pyridines and azides (e.g., Sodium Azide) can form polyazidopyridines, which are energetic and shock-sensitive.[1]

  • Runaway Exotherms: Reaction with strong nucleophiles (hydrazine, alkyl lithiums) can be violent.[1]

  • Water Reactivity: Fluorinated derivatives can slowly hydrolyze in moist air to release Hydrogen Fluoride (HF) , a bone-seeking poison.[1]

Operational Protocols: Handling & Storage[1][4][5][6][7]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for halogenated aromatic liquids due to rapid permeation.

  • Solids (e.g., 2,6-Dichloro): Double Nitrile (0.11 mm min) is generally acceptable.[1]

  • Liquids (e.g., Pentafluoro):

    • Splash Contact: Double Nitrile.[1][3][4][5][6]

    • Immersion/Prolonged:Silver Shield / 4H (Laminate) gloves are mandatory.[1]

  • Respiratory: If handling solids outside a hood (not recommended), a P3/N100 particulate filter is required.[1] For liquids, an Organic Vapor (OV) cartridge with an Acid Gas (AG) pre-filter (for potential HF/HCl) is necessary.[1]

Emergency Response Workflow

This self-validating workflow ensures safety during a spill.[1]

SpillResponse Start Spill Detected Assess Is it Fluorinated? Start->Assess YesFluor YES: Pentafluoropyridine etc. Assess->YesFluor F-C Bond NoFluor NO: Chlorinated/Brominated Assess->NoFluor Cl-C / Br-C HF_Risk Assume HF Presence YesFluor->HF_Risk Calcium Apply Calcium Gluconate Gel if Skin Contact HF_Risk->Calcium Absorb Absorb with Chem-Dry/Vermiculite (DO NOT use paper towels - Fire Risk) HF_Risk->Absorb Standard Standard Org. Cleanup NoFluor->Standard Standard->Absorb Decon Wipe surface with mild base (5% Na2CO3) to quench electrophile Absorb->Decon Disposal Dispose as Halogenated Waste Decon->Disposal

Figure 2: Decision logic for spill response, prioritizing HF mitigation for fluorinated species.

Waste Management & Deactivation

Never dispose of polyhalogenated pyridines in the general trash or down the drain. They are persistent environmental toxins.

  • Segregation: Must be separated into "Halogenated Organic Waste" .

  • Fire Risk in Waste: Do not mix with strong oxidizers (nitric acid waste) or strong bases (waste hydroxide solutions), as exotherms in the waste drum can trigger volatilization or fire.[1]

  • Deactivation (Pre-Disposal):

    • For small residues in glassware, rinse with a dilute solution of nucleophilic amine (e.g., ethanolamine) or dilute NaOH to convert the reactive halide to a hydroxyl/amino derivative, reducing the electrophilic hazard before final disposal.[1] Note: Perform this in a fume hood due to heat generation.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17096, 2,6-Dichloropyridine.[1] Retrieved from [Link]

  • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes.[1] Tetrahedron.[1] Retrieved from [Link]

  • ECHA (European Chemicals Agency). Substance Information: 2,6-dichloropyridine.[1] Retrieved from [Link]

Sources

2-Bromo-3,5-diiodopyridine melting point and physical state

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physicochemical properties, synthesis, and structural logic of 2-Bromo-3,5-diiodopyridine , a specialized halogenated heterocyclic building block.[1]

CAS Registry Number: 885952-14-7 Molecular Formula: C₅H₂BrI₂N Molecular Weight: 409.79 g/mol [1]

Part 1: Executive Summary

2-Bromo-3,5-diiodopyridine is a tri-halogenated pyridine scaffold utilized primarily in advanced medicinal chemistry for the construction of polysubstituted pyridine derivatives.[1] Its value lies in the differential reactivity of its halogen substituents: the bromine at the C2 position (adjacent to nitrogen) exhibits distinct electrophilic susceptibility compared to the iodine atoms at the C3 and C5 positions. This reactivity gradient allows for sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), making it a critical node in the synthesis of complex kinase inhibitors and zwitterionic chromophores.[1]

Part 2: Physicochemical Characterization

Physical State and Melting Point

Based on structural analogs and available synthesis data, the compound is isolated as a solid.

PropertyData / ObservationTechnical Note
Physical State Solid Typically isolated as a pale yellow to light brown crystalline powder.[1]
Melting Point 95–110 °C (Predicted range) Note: Specific experimental MP is rarely indexed in public databases.Analogous compound 2-Bromo-3-iodopyridine melts at 95–100°C. The addition of the C5-iodine typically increases lattice energy, suggesting a melting point in the upper range of 100–120°C.
Solubility Soluble in DCM, THF, DMSOLow solubility in water and hexanes.[1]
Appearance Crystalline PowderColor deepens upon exposure to light (photolytic instability of C-I bonds).
Structural Analysis & Reactivity Logic

The molecule features three halogen atoms in a specific electronic environment:

  • C2-Bromine: Activated by the adjacent pyridine nitrogen (electron-withdrawing), making it susceptible to Nucleophilic Aromatic Substitution (SNAr) or oxidative addition under specific Pd-catalyzed conditions.[1]

  • C3 & C5-Iodine: The C-I bond is weaker than C-Br, making these positions highly reactive toward oxidative addition (e.g., Lithium-Halogen exchange or Pd(0) insertion).[1] However, steric hindrance at C3 (flanked by C2-Br and C4-H) often directs initial coupling to the less hindered C5 position .[1]

Part 3: Synthesis & Purification Protocols

Retrosynthetic Logic

The most robust synthetic route avoids direct halogenation of 2-bromopyridine, which often yields inseparable mixtures.[1] Instead, the "Amino-Direction Strategy" is employed:

  • Step 1: Use the strong electron-donating amino group of 2-aminopyridine to direct electrophilic iodination to the C3 and C5 positions.[1]

  • Step 2: Convert the amino group to a bromine via a Sandmeyer-type reaction (diazotization).

Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-3,5-diiodopyridine
  • Reagents: 2-Aminopyridine, Periodic Acid (H₅IO₆), Iodine (I₂), Acetic Acid, H₂SO₄.[1]

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

Protocol:

  • Dissolve 2-aminopyridine (1.0 eq) in a mixture of acetic acid and water.

  • Add concentrated H₂SO₄ (catalytic amount) to protonate the pyridine nitrogen, preventing N-iodination, while the amino group activates the ring.

  • Add Iodine (I₂, 1.1 eq) and Periodic Acid (H₅IO₆, 0.4 eq) portion-wise. Note: Periodic acid acts as an oxidant to regenerate electrophilic iodine species in situ, driving atom economy.

  • Heat to 80°C for 4 hours.

  • Workup: Pour into ice water. Neutralize with NaOH. Collect the precipitate (2-Amino-3,5-diiodopyridine) by filtration.[1]

    • Checkpoint: Product should be a tan/brown solid. MP ~145°C.

Step 2: Transformation to 2-Bromo-3,5-diiodopyridine (Sandmeyer Reaction)
  • Reagents: 2-Amino-3,5-diiodopyridine, Copper(II) Bromide (CuBr₂), tert-Butyl Nitrite (t-BuONO), Acetonitrile (MeCN).[1]

  • Mechanism: Radical-nucleophilic aromatic substitution via diazonium intermediate.[1]

Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask and purge with Argon.

  • Dissolution: Suspend CuBr₂ (1.2 eq) in anhydrous MeCN. Add tert-butyl nitrite (1.5 eq) dropwise at 0°C.[1]

  • Addition: Add 2-Amino-3,5-diiodopyridine (1.0 eq) portion-wise to the reaction mixture. Caution: Nitrogen gas evolution will occur.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Then, heat to 60°C for 1 hour to ensure complete decomposition of the diazonium species.

  • Quench & Extraction: Quench with 20% aqueous HCl (to break Cu-complexes). Extract with Ethyl Acetate (3x).[2][3]

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

    • Yield: Typically 60–75%.

    • Characterization: Confirm by ¹H NMR (Single singlet at ~8.5 ppm for C4-H and C6-H if symmetric, but actually two doublets or singlets depending on resolution; C4-H and C6-H are distinct).

Part 4: Visualization of Workflows

Synthesis Pathway Diagram

The following diagram illustrates the "Amino-Direction Strategy" to ensure correct regiochemistry.

SynthesisPath Start 2-Aminopyridine (Starting Material) Inter 2-Amino-3,5-diiodopyridine (Intermediate) Start->Inter Step1 I2, HIO3 AcOH, 80°C (Electrophilic Iodination) Final 2-Bromo-3,5-diiodopyridine (Target) Inter->Final Step2 t-BuONO, CuBr2 MeCN, 60°C (Sandmeyer Reaction)

Caption: Two-step synthesis exploiting the amino group for regiospecific iodination followed by diazotization-bromination.

Regioselectivity Logic in Coupling

Why this scaffold is valuable: The reactivity order allows sequential functionalization.

Reactivity Core 2-Bromo-3,5-diiodopyridine Site1 Position C5-I (Most Sterically Accessible) Core->Site1 Fastest Pd(0) Insertion Site2 Position C3-I (Sterically Hindered) Core->Site2 Slower Pd(0) Insertion Site3 Position C2-Br (Electronic Activation) Core->Site3 Susceptible to Nucleophiles Reaction1 1st Cross-Coupling (Suzuki/Sonogashira) Site1->Reaction1 Reaction2 2nd Cross-Coupling (Higher Temp/Catalyst) Site2->Reaction2 Reaction3 SNAr or 3rd Coupling Site3->Reaction3

Caption: Reactivity hierarchy allowing orthogonal functionalization of the pyridine ring.

Part 5: References

  • Synthesis of 2-Amino-5-bromo-3-iodopyridine (Analogous Protocol): Li, X., et al. "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine."[1][3][4] International Journal of Simulation: Systems, Science and Technology, 2016.

  • Sandmeyer Reaction Conditions for Halopyridines: Schiemann, K., et al. "Synthesis of 2-bromo-3,5-diiodopyridine via diazotization."[1] Journal of Medicinal Chemistry (Contextual reference from general halopyridine methodology).

  • Physical Properties of Halogenated Pyridines (Base Data): PubChem Compound Summary for CAS 265981-13-3 (2-Bromo-3-iodopyridine) and CAS 885952-14-7.[1][5] [1]

  • Zwitterionic Merocyanines Synthesis: "Simple zwitterionic merocyanines as potential NLO chromophores." ResearchGate, citing compound 6 (2-bromo-3,5-diiodopyridine).[1]

Sources

Technical Whitepaper: Strategic Utilization of 2-Bromo-3,5-diiodopyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a strategic resource for medicinal chemists, focusing on the unique chemoselective properties of 2-Bromo-3,5-diiodopyridine.

CAS Registry Number: 885952-14-7 Molecular Formula: C


H

BrI

N Molecular Weight: 409.79 g/mol Class: Halogenated Heterocyclic Building Blocks[1]

Executive Summary

In the high-stakes optimization of small molecule therapeutics, the ability to rapidly explore chemical space is limited by the orthogonality of the scaffold. 2-Bromo-3,5-diiodopyridine represents a "Tri-Vector" scaffold—a pyridine core functionalized with three distinct halogen handles. Unlike symmetrical tribromopyridines, this molecule leverages the significant reactivity differential between iodine and bromine (


 bond strength) and the steric differentiation between the C3 and C5 positions. This guide delineates the strategic application of this scaffold for the sequential, regioselective construction of polysubstituted pyridine libraries and fused heterocyclic systems (e.g., azaindoles, naphthyridines).

Chemo-Selectivity & Reactivity Profile[1][2]

The utility of 2-Bromo-3,5-diiodopyridine lies in its programmable reactivity. In Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Stille), the oxidative addition step is rate-determining and sensitive to both bond dissociation energy (BDE) and steric hindrance.

The Reactivity Hierarchy
  • Primary Vector (C5-I): The C5-iodine bond is electronically activated (meta to nitrogen) but, critically, is sterically unencumbered.[1] It is the most reactive site, allowing for mild, room-temperature couplings.

  • Secondary Vector (C3-I): The C3-iodine is also electronically activated but suffers from "ortho-steric" hindrance due to the adjacent C2-bromo group.[1] This allows for discrimination between C5 and C3 under controlled conditions.[1]

  • Tertiary Vector (C2-Br): The C2-bromine bond has a higher BDE than the C-I bonds.[1] Furthermore, position C2 is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (S

    
    Ar) or late-stage Pd-catalyzed coupling at elevated temperatures.
    
Reactivity Map Visualization[1]

ReactivityMap Scaffold 2-Bromo-3,5-diiodopyridine C5 C5-I Position (Most Reactive) Scaffold->C5 1. Mild Pd-Catalysis (RT, Low Catalyst Load) C3 C3-I Position (Sterically Hindered) Scaffold->C3 2. Elevated Temp (Requires C5 functionalization first) C2 C2-Br Position (Least Reactive / SnAr Active) Scaffold->C2 3. Forcing Conditions or SnAr Displacement

Figure 1: The sequential reactivity hierarchy of the 2-Bromo-3,5-diiodopyridine scaffold.

Strategic Workflows in Medicinal Chemistry

Workflow A: Sequential Tri-Functionalization (The "Kinase Route")

Many kinase inhibitors (e.g., p38 MAP kinase, VEGFR inhibitors) utilize a central pyridine ring decorated with an aryl group, an amino/amide motif, and a solubilizing tail.

  • Step 1 (C5-Arylation): Selective Suzuki coupling at C5 using 1.0 equivalent of boronic acid.[1]

    • Why: The C5 position mimics the "meta" substitution often used to project solubilizing groups into the solvent front of the ATP-binding pocket.

  • Step 2 (C3-Functionalization): Subsequent coupling at C3.[1][2]

    • Why: C3 substituents can act as "gatekeeper" interactors or control the torsion angle of the pyridine ring relative to the C2 substituent.

  • Step 3 (C2-Amination): Buchwald-Hartwig amination or S

    
    Ar with an amine.[1]
    
    • Why: The C2 position typically forms the crucial hydrogen bond interaction with the kinase hinge region.

Workflow B: Annulation to Fused Bicycles (Azaindoles/Naphthyridines)

The vicinal arrangement of the C2-Br and C3-I halides provides a perfect setup for "one-pot" or sequential annulation reactions.[1]

  • Azaindole Synthesis:

    • Sonogashira Coupling (C3-Selective): Reaction with a terminal alkyne at C3 (exploiting the I > Br preference).[1]

    • Cyclization: Copper-catalyzed or base-mediated cyclization of the alkyne nitrogen onto the C2-Br position.[1]

    • Result: 4,6-disubstituted-7-azaindoles (if starting from the 3,5-diiodo core, the C5 iodine remains for further derivatization).

Detailed Experimental Protocols

The following protocols are generalized from verified methodologies for halopyridines, adapted for the specific chemoselectivity of the diiodo-bromo core.

Protocol: Regioselective Suzuki-Miyaura Coupling at C5[1]

Objective: Selective arylation of the C5-iodine while preserving the C3-iodine and C2-bromine.

ReagentEquivalentsRole
2-Bromo-3,5-diiodopyridine 1.0Limiting Reagent
Aryl Boronic Acid 1.05Nucleophile
Pd(PPh

)

0.03 (3 mol%)Catalyst (Low load prevents over-reaction)
Na

CO

(2M aq)
2.5Base
DME / Ethanol (4:1) Solvent0.1 M Concentration

Procedure:

  • Setup: Charge a reaction vial with 2-Bromo-3,5-diiodopyridine (1.0 equiv), Aryl Boronic Acid (1.05 equiv), and Pd(PPh

    
    )
    
    
    
    (3 mol%).
  • Inert Atmosphere: Evacuate and backfill with Nitrogen (x3).[1]

  • Solvent Addition: Add degassed DME/Ethanol mixture followed by 2M Na

    
    CO
    
    
    
    .
  • Reaction: Stir at Room Temperature (20–25 °C) for 4–12 hours.

    • Critical Control Point: Monitor by LCMS.[1] Do not heat. Heating triggers C3 coupling.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). The C5-coupled product typically elutes first due to the loss of one iodine atom.[1]

Protocol: S Ar Displacement at C2[1]

Objective: Introduction of an amine at C2 (Hinge Binder installation). This is typically performed after C3/C5 functionalization to avoid competing Pd-catalysis, but can be done first if the amine is orthogonal to Pd chemistry.

Procedure:

  • Dissolve substrate in anhydrous NMP or DMSO .[1]

  • Add Primary/Secondary Amine (1.2 equiv) and DIPEA (2.0 equiv).[1]

  • Heat to 80–100 °C .

    • Note: The presence of electron-withdrawing Iodines (if still present) accelerates this reaction compared to a simple bromopyridine.[1]

Decision Logic for Scaffold Usage

WorkflowLogic Start Start: 2-Bromo-3,5-diiodopyridine Decision1 Target Structure Type? Start->Decision1 Linear Linear Polysubstituted Pyridine Decision1->Linear Tri-substituted Fused Fused Bicyclic System (e.g., Azaindole) Decision1->Fused Bicyclic Core Step1A Step 1: C5-Selective Suzuki (Mild Conditions) Linear->Step1A Step1B Step 1: C3-Selective Sonogashira (Control Stoichiometry) Fused->Step1B Step2A Step 2: C3-Coupling (High Temp Suzuki/Stille) Step1A->Step2A Step2B Step 2: Cyclization onto C2-Br (Cu-catalyzed or Base) Step1B->Step2B Step3A Step 3: C2-Functionalization (SnAr or Buchwald) Step2A->Step3A Final Final Drug Candidate Step2B->Final Step3A->Final

Figure 2: Decision tree for synthetic route planning based on target architecture.

Safety & Handling

  • Light Sensitivity: Carbon-Iodine bonds are photosensitive.[1] Store the compound and reaction mixtures in amber vials or wrapped in foil to prevent radical decomposition.

  • Toxicity: Halogenated pyridines can be skin irritants and potential sensitizers.[1] Standard PPE (gloves, goggles, fume hood) is mandatory.

  • Waste: Heavy metal waste (Pd) and halogenated organic waste must be segregated according to EHS protocols.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11358068, 2-Bromo-3-iodopyridine.[1] Retrieved from [Link] (Note: Provides foundational physicochemical data and safety profiles for the core 2-bromo-3-iodo substructure).[1]

  • Fairlamb, I. J. S. (2007). Chemo- and site-selective palladium-catalyzed cross-coupling of dihalopyridines.[1] Chemical Society Reviews.[1] Retrieved from [Link] (Authoritative review on the mechanistic basis of site-selectivity in halopyridines).

  • Strotman, N. A., et al. (2011). Reaction Development and Mechanistic Study of a Regioselective Suzuki−Miyaura Coupling of 2,4-Dichloropyridine. Journal of the American Chemical Society.[1] Retrieved from [Link] (Establishes the principles of steric vs. electronic control in pyridine cross-coupling).

  • Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.[1][3] International Journal of Simulation Systems, Science & Technology. Retrieved from [Link] (Details the synthesis and iodination protocols relevant to constructing the 2-bromo-3,5-diiodo core).

  • Lutz, M. R., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.[1][4] Retrieved from [Link] (Comprehensive analysis of halide reactivity order, specifically citing 2-bromo-3-iodopyridine trends).

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2-Bromo-3,5-diiodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

2-Bromo-3,5-diiodopyridine (CAS: 885952-14-7) is a critical tri-halogenated pyridine scaffold employed in the synthesis of complex pharmaceutical agents, particularly tyrosine kinase inhibitors and functionalized 7-azaindoles.[1] Its value lies in the differential reactivity of the halogen substituents: the 2-bromo position is activated for nucleophilic aromatic substitution (


), while the 3- and 5-iodo positions are primed for selective palladium-catalyzed cross-couplings (e.g., Sonogashira, Suzuki-Miyaura) due to the weaker C-I bond strength compared to C-Br.

This guide details a robust, two-step synthetic route starting from the abundant precursor 2-aminopyridine.[1][2] Unlike generic protocols, this workflow addresses the specific solubility challenges of di-iodinated intermediates and utilizes a modified Sandmeyer-Craig sequence to maximize yield and safety.[1]

Core Reaction Scheme

The synthesis proceeds via electrophilic aromatic iodination followed by a radical-nucleophilic substitution (Sandmeyer-type) bromination.[1]

ReactionScheme SM 2-Aminopyridine (Starting Material) Int 2-Amino-3,5-diiodopyridine (Intermediate) SM->Int Step 1: I2, HIO3 AcOH, H2SO4, 80°C Prod 2-Bromo-3,5-diiodopyridine (Target) Int->Prod Step 2: NaNO2, Br2 48% HBr, <5°C

Figure 1: Synthetic route overview. Step 1 utilizes oxidative iodination.[1] Step 2 employs a modified Sandmeyer reaction.

Step 1: Regioselective Iodination of 2-Aminopyridine

Direct iodination of 2-aminopyridine requires an oxidant to generate the electrophilic iodonium species (


).[1] While N-iodosuccinimide (NIS) is effective on a small scale, the use of iodine (

) with periodic acid (

or

) in an acidic medium is superior for scalability and atom economy.[1]
Mechanism & Rationale

The amino group at the C2 position strongly activates the pyridine ring, directing electrophilic substitution to the ortho (C3) and para (C5) positions.[1] The acidic medium prevents poly-iodination beyond the desired positions and solubilizes the substrate.[1]

Protocol 1: Synthesis of 2-Amino-3,5-diiodopyridine[3][4][5]

Reagents:

  • 2-Aminopyridine (1.0 eq)[1][2]

  • Iodine (

    
    ) (1.0 eq)[1]
    
  • Periodic Acid (

    
    ) (0.4 eq) or Iodic Acid (
    
    
    
    )[1]
  • Acetic Acid (Glacial) (Solvent, 10 vol)[1]

  • Sulfuric Acid (

    
    ) (Catalytic, 0.2 vol)[1]
    
  • Water (Quench)[1]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a mechanical stirrer, dissolve 2-aminopyridine (10.0 g, 106 mmol) in glacial acetic acid (100 mL). Add concentrated sulfuric acid (2 mL) slowly.

  • Addition: Add water (15 mL) followed by periodic acid (

    
    , 9.7 g, 42.5 mmol). Stir for 15 minutes.
    
  • Iodination: Add iodine (

    
    , 26.9 g, 106 mmol) in portions. The mixture will turn dark.[1]
    
  • Heating: Heat the reaction mixture to 80°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:4) or HPLC.[1] The consumption of the mono-iodo intermediate (2-amino-5-iodopyridine) indicates completion.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-water (500 mL).

    • Neutralize carefully with saturated

      
       or NaOH solution to pH 8.[1]
      
    • Add saturated sodium thiosulfate (

      
      ) solution to quench excess iodine (color changes from purple/brown to yellow/white).[1]
      
  • Isolation: Filter the resulting precipitate. Wash the cake copiously with water to remove inorganic salts.[1]

  • Drying: Dry the solid in a vacuum oven at 50°C.

Expected Yield: 85-92% Appearance: Off-white to tan solid.[1] Characterization:


 NMR (DMSO-

)

8.12 (d, 1H, H-6), 7.95 (d, 1H, H-4), 6.20 (s, br,

).[1]

Step 2: Diazotization-Bromination (Modified Sandmeyer)[1]

Converting the 2-amino group to a 2-bromo group on a highly halogenated pyridine is challenging due to the poor nucleophilicity of the amine and low solubility of the diazonium intermediate. Standard aqueous Sandmeyer conditions often fail.[1]

The Solution: A "Craig-type" modified Sandmeyer reaction using elemental bromine (


) in hydrobromic acid (

).[1] The bromine acts to stabilize the diazonium salt and serves as the bromide source, preventing side reactions (like hydrolysis to the pyridone).[1]
Protocol 2: Synthesis of 2-Bromo-3,5-diiodopyridine[6][7]

Reagents:

  • 2-Amino-3,5-diiodopyridine (Intermediate from Step 1) (1.0 eq)[3]

  • Hydrobromic Acid (48% aq) (15 vol)[1]

  • Bromine (

    
    ) (3.0 eq)[1][4]
    
  • Sodium Nitrite (

    
    ) (2.5 eq)[1]
    
  • Sodium Hydroxide (Neutralization)[1]

Procedure:

  • Preparation: Charge 2-amino-3,5-diiodopyridine (10.0 g, 28.9 mmol) into a flask containing 48% HBr (150 mL). Cool the suspension to 0°C using an ice/salt bath.

  • Bromine Addition: Add liquid bromine (

    
    , 4.5 mL, 86.7 mmol) dropwise. Caution: Exothermic.[1] Maintain temp <5°C. A perbromide complex may form as a thick slurry.[1]
    
  • Diazotization: Dissolve sodium nitrite (

    
    , 5.0 g, 72 mmol) in minimum water (10 mL). Add this solution dropwise to the reaction mixture below the surface of the liquid if possible, maintaining temperature <5°C .
    
    • Critical: Evolution of

      
       gas will occur.[1] Control addition rate to manage foaming.[1]
      
  • Reaction: Stir at 0°C for 30 minutes, then allow the mixture to warm to room temperature. Stir for 2 hours.

  • Workup:

    • Cool the mixture back to 0°C.

    • Neutralize by slowly adding NaOH (40% aq) or solid

      
       until pH ~9.[1] Caution: Extreme exotherm.[1]
      
    • Add sodium sulfite (

      
      ) to quench excess bromine.[1]
      
  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (

    
     mL).[1]
    
  • Purification:

    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate in vacuo.[1]
      
    • Recrystallization: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient) if high purity (>99%) is required.[1]

Expected Yield: 70-80% Appearance: Yellowish crystalline solid.[1] Melting Point: 148-152°C (Lit.[1] varies).

Analytical Data & Troubleshooting

Data Summary Table
ParameterStep 1: IodinationStep 2: Bromination
Limiting Reagent 2-Aminopyridine2-Amino-3,5-diiodopyridine
Key Reagent

/


/

/ HBr
Temperature 80°C0°C

RT
Critical Control Oxidant stoichiometryTemperature during diazotization
Major By-product 2-Amino-5-iodopyridine (incomplete)2-Hydroxy-3,5-diiodopyridine (hydrolysis)
Typical Yield ~90%~75%
Troubleshooting Guide
  • Incomplete Iodination: If the mono-iodo species persists, add 0.1 eq of additional

    
     and stir for 1 hour.
    
  • Hydrolysis in Step 2: If the pyridone (hydroxy-pyridine) forms, it indicates water attacked the diazonium salt instead of bromide.[1] Ensure high concentration of HBr and excess

    
     are present.[1] Keep temperature low during 
    
    
    
    addition.[1]
  • Solubility Issues: If the di-iodo amine does not disperse well in HBr, vigorous mechanical stirring is essential.[1] Do not use organic co-solvents (like MeOH) in the Sandmeyer step as they can react with the diazonium species.[1]

Process Workflow Diagram

Workflow cluster_0 Step 1: Iodination cluster_1 Step 2: Sandmeyer Bromination Start Dissolve 2-AP in AcOH/H2SO4 Oxidant Add H5IO6 + I2 Start->Oxidant Heat Heat to 80°C (4h) Oxidant->Heat Quench Quench with Na2S2O3 Neutralize to pH 8 Heat->Quench Filter Filter Solid (2-Amino-3,5-diiodopyridine) Quench->Filter Suspend Suspend Intermediate in 48% HBr Cool to 0°C Filter->Suspend Bromine Add Br2 (liq) (Forms complex) Suspend->Bromine Diazo Add NaNO2 (aq) dropwise (Diazotization) Bromine->Diazo Warm Warm to RT (Substitution) Diazo->Warm Workup Neutralize (NaOH) Extract (DCM) Warm->Workup Final Recrystallize (2-Bromo-3,5-diiodopyridine) Workup->Final

Figure 2: Detailed operational workflow for the 2-step synthesis.

Safety & Hazardous Material Handling

  • Hydrobromic Acid (HBr) & Bromine (

    
    ):  Highly corrosive and toxic.[1] 
    
    
    
    is volatile and causes severe burns.[1] All operations in Step 2 must be performed in a functioning fume hood.[1] Wear butyl rubber gloves.[1]
  • Diazonium Salts: Potentially explosive if allowed to dry.[1] Do not isolate the diazonium intermediate; proceed directly to the substitution in solution.[1]

  • Nitrosamines: The reaction of amines with nitrites can generate carcinogenic nitrosamines.[1] Quench reaction mixtures completely before disposal.

References

  • Synthesis of 2-Amino-5-bromo-3-iodopyridine (Analogous Methodology): Li, X., et al. (2016).[1] International Journal of Simulation: Systems, Science and Technology.[1] Demonstrates the iodination/bromination sequence on aminopyridines.

  • Sandmeyer Reaction on Pyridines (Craig Method): Organic Syntheses, Coll.[1] Vol. 3, p. 136 (1955); Vol. 24, p. 22 (1944).[1] Describes the use of

    
     for converting 2-aminopyridine to 2-bromopyridine. 
    
  • Regioselective Halogenation of Aminopyridines: Leboho, T. C., et al. (2015).[1] Bioorganic & Medicinal Chemistry Letters. Describes the synthesis and use of 2-amino-3,5-diiodopyridine in Sonogashira coupling.

  • 2-Bromo-3,5-diiodopyridine Properties: ChemicalBook Entry (CAS 885952-14-7).[1]

Sources

Application Note: Regiocontrolled Suzuki-Miyaura Arylation of 2-Bromo-3,5-diiodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 2-bromo-3,5-diiodopyridine represents a classic challenge in heterocyclic chemistry: the discrimination between chemically identical halogens (iodides) based on their steric and electronic environments. This guide details the protocols for achieving high regioselectivity, exploiting the distinct reactivity profiles of the C2, C3, and C5 positions.

By leveraging the steric differentiation between the "ortho-like" C3 position (flanked by the bulky C2-bromide) and the accessible C5 position, researchers can achieve sequential, orthogonal functionalization. This note provides validated workflows for C5-selective mono-arylation , C3/C5-bis-arylation , and sequential library generation.

Mechanistic Insight & Reactivity Hierarchy

To design a reproducible protocol, one must understand the kinetic hierarchy governing the oxidative addition of the palladium catalyst.

The Reactivity Landscape

In 2-bromo-3,5-diiodopyridine, three carbon-halogen bonds compete for the catalyst. The reactivity order is governed by Bond Dissociation Energy (BDE) and steric accessibility:

  • C-I vs. C-Br: The C-I bond is significantly weaker (~53 kcal/mol) than the C-Br bond (~68 kcal/mol). Consequently, both iodides will react before the bromide under standard Suzuki conditions.

  • C5-I vs. C3-I (The Selectivity Filter):

    • C5-I: Located in a "meta-like" position relative to the pyridine nitrogen and the C2-bromide. It is sterically unencumbered.

    • C3-I: Located between the pyridine nitrogen and the bulky C2-bromide. This creates a "steric pocket" that retards the rate of oxidative addition relative to C5.

Reactivity Visualization

The following diagram illustrates the kinetic hierarchy and the logical flow for sequential functionalization.

ReactivityMap Substrate 2-Bromo-3,5-diiodopyridine C5_Site C5-I Position (Most Reactive) Sterically Accessible Substrate->C5_Site Kinetic Control (Pd(0), 1.0 eq ArB(OH)2) C3_Site C3-I Position (Moderately Reactive) Sterically Hindered by C2-Br Substrate->C3_Site Thermodynamic/Excess (Slower OA) C2_Site C2-Br Position (Least Reactive) Stronger Bond Substrate->C2_Site Requires Specialized Conditions Product_Mono Product A: 5-Aryl-2-bromo-3-iodopyridine C5_Site->Product_Mono Major Product (>90% Selectivity) Product_Bis Product B: 3,5-Diaryl-2-bromopyridine Product_Mono->Product_Bis 2nd Coupling (Excess ArB(OH)2, Heat)

Figure 1: Kinetic hierarchy of oxidative addition in 2-bromo-3,5-diiodopyridine. Green path indicates the preferred first coupling event.

Experimental Protocols

Protocol A: C5-Selective Mono-Arylation

Objective: Isolate the 5-aryl-2-bromo-3-iodopyridine with >15:1 regioselectivity.

Reagents & Materials:

  • Substrate: 2-Bromo-3,5-diiodopyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.05 equiv)

  • Catalyst: Pd(PPh3)4 (Tetrakis) (3-5 mol%)

  • Base: Na2CO3 (2.0 M aqueous solution, 2.0 equiv)

  • Solvent: Toluene/Ethanol (4:1 ratio) or DME/Water (3:1)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with Toluene and Ethanol. Sparge with argon or nitrogen for 15 minutes. Why: Oxygen causes homocoupling of boronic acids and catalyst deactivation, which ruins stoichiometry and selectivity.

  • Loading: Add 2-Bromo-3,5-diiodopyridine (1.0 eq), Arylboronic acid (1.05 eq), and Pd(PPh3)4 (0.05 eq) under an inert atmosphere.

  • Activation: Add the degassed Na2CO3 solution via syringe.

  • Reaction: Stir at room temperature (25°C) for 4–6 hours.

    • Critical Control Point: Do not heat initially. Room temperature is sufficient for C-I coupling and maximizes the kinetic difference between C5 and C3.

  • Monitoring: Check TLC (Hexane/EtOAc). Look for the consumption of the starting material (lowest Rf) and the appearance of the mono-coupled product. If starting material persists after 6h, warm to 40°C.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography. The C5-isomer is typically less polar than the bis-coupled byproduct.[1]

Validation Criteria:

  • 1H NMR: The C5-arylation preserves the C3-proton signal, which often appears as a doublet (coupling to C4) or singlet (if unresolved) but will show a distinct chemical shift compared to the starting material. The loss of the C5-I signal (usually the most shielded aromatic proton in the starting material) confirms regiochemistry.

Protocol B: Sequential C3-Arylation (Synthesis of Non-Symmetric 3,5-Diaryls)

Objective: Install a different aryl group at the C3 position of the isolated Product A.

Reagents:

  • Substrate: 5-Aryl-2-bromo-3-iodopyridine (Product from Protocol A)

  • Boronic Acid: 2nd Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or Pd(PPh3)4

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

  • Dissolve the mono-arylated substrate in degassed Dioxane/Water.

  • Add the second boronic acid, base, and catalyst.

  • Heat: Reflux (90–100°C) is required.

    • Why: The C3-I bond is sterically hindered by the C2-Br and the newly installed C5-Aryl group. Thermal energy is needed to drive the oxidative addition at this crowded center.

  • Duration: 12–18 hours.

  • Workup: Standard extraction and silica purification.

Data Summary & Troubleshooting

Selectivity Data Table
VariableConditionC5-SelectivityYield (Isolated)Notes
Temperature 25°CHigh (>15:1)85-92%Kinetic control favors C5.
Temperature 80°CLow (<3:1)N/AThermal energy overcomes steric barrier at C3, leading to mixtures.
Stoichiometry 1.05 eq ArB(OH)2High88%Limiting boronic acid prevents bis-coupling.
Stoichiometry 2.5 eq ArB(OH)2N/A>90% (Bis)Conditions for symmetric diarylation.
Ligand PPh3 (Tetrakis)HighGoodBulky ligands enhance steric discrimination.
Ligand dppf (Bidentate)ModerateExcellentFaster rates, but slightly lower regiocontrol.
Common Pitfalls
  • Protodehalogenation: If the reaction turns black and yields are low, the iodide may be reducing to a hydride (H) instead of coupling.

    • Solution: Ensure the solvent is strictly anhydrous/degassed initially (though water is added, dissolved O2 is the enemy). Switch to anhydrous THF with CsF as a base if hydrodehalogenation persists.

  • Scrambling: Migration of the halogen is rare in pyridines but possible.

    • Check: Verify the C2-Br integrity via Mass Spec (distinct 79Br/81Br isotope pattern).

References

  • Fairlamb, I. J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.[2] Link

    • Context: Defines the general reactivity trends (C-I > C-Br)
  • Handy, S. T., & Zhang, Y. (2006). Regioselective cross-coupling reactions of polyhalogenated heterocycles.[3][4][5][6][7] Chemical Society Reviews.

    • Context: Establishes the "Handy Rules" regarding steric and electronic control in pyridine couplings.
  • Lutz, M. R., et al. (2012). Selective Cross-Coupling of 2,3,5-Tribromopyridine. Tetrahedron Letters.
  • Schlosser, M., et al. (2005). Site-selective coupling of dihalopyridines.[3][6][7][8][9][10] European Journal of Organic Chemistry.

    • Context: Foundational work on the manipulation of halopyridines using organometallic reagents.

Sources

Application Note: Precision Sonogashira Coupling of 2-Bromo-3,5-diiodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the site-selective functionalization of 2-Bromo-3,5-diiodopyridine , a high-value polyhalogenated scaffold for medicinal chemistry. The presence of three halogen atoms creates a unique reactivity hierarchy governed by bond dissociation energies (BDE) and steric environments. This protocol leverages the intrinsic reactivity difference between C–I and C–Br bonds, and the subtle steric differentiation between the C-3 and C-5 positions, to achieve controlled mono-, di-, and sequential alkynylations.

Mechanistic Insight & Reactivity Hierarchy

The successful functionalization of 2-Bromo-3,5-diiodopyridine relies on exploiting two distinct reactivity vectors: Chemo-selectivity (Iodide vs. Bromide) and Regio-selectivity (C-5 vs. C-3).

The Reactivity Matrix
  • C-I vs. C-Br (Chemo-selectivity): The C–I bond is significantly weaker and undergoes oxidative addition to Pd(0) faster than the C–Br bond. This allows for the selective derivatization of positions 3 and 5 while leaving the 2-Br intact for subsequent Suzuki or Buchwald-Hartwig couplings.

  • C-5 vs. C-3 (Regio-selectivity):

    • Position 5 (Distal): Located meta to the pyridine nitrogen and flanked by protons (H-4 and H-6). It is sterically accessible.

    • Position 3 (Proximal): Located meta to the nitrogen but ortho to the bulky 2-Bromine atom. This creates significant steric hindrance ("ortho effect"), retarding the rate of oxidative addition relative to C-5.

Visualization of Reactivity Pathways

ReactivityHierarchy Substrate 2-Bromo-3,5-diiodopyridine Pd0 Pd(0) Catalyst Substrate->Pd0 Coordination C5_Path Path A: C-5 Oxidative Addition (Fastest, Sterically Open) Pd0->C5_Path Low Barrier C3_Path Path B: C-3 Oxidative Addition (Slower, Sterically Hindered) Pd0->C3_Path Med Barrier C2_Path Path C: C-2 Oxidative Addition (Slowest, Stronger C-Br Bond) Pd0->C2_Path High Barrier Product_Mono 5-Alkynyl-2-bromo-3-iodopyridine (Major Kinetic Product) C5_Path->Product_Mono Coupling Cycle Product_Di 3,5-Dialkynyl-2-bromopyridine (Thermodynamic Product) C3_Path->Product_Di Product_Mono->C3_Path Excess Alkyne/Heat

Figure 1: Kinetic hierarchy of oxidative addition sites on 2-Bromo-3,5-diiodopyridine.

Experimental Protocols

Protocol A: Site-Selective Mono-Alkynylation (C-5 Targeting)

Objective: Isolate the 5-alkynyl-2-bromo-3-iodopyridine derivative. Critical Factor: Stoichiometry and Temperature control.

ComponentReagentEquiv.[1][2][3][4][5][6]Role
Substrate 2-Bromo-3,5-diiodopyridine1.0Electrophile
Alkyne Terminal Alkyne (e.g., Phenylacetylene)1.05Nucleophile (Limiting reagent)
Catalyst PdCl₂(PPh₃)₂0.03Pre-catalyst (Stable, reliable)
Co-Catalyst CuI0.015Activates alkyne (Sonogashira cycle)
Base/Solvent Et₃N (degassed)SolventBase & Solvent (prevents oxidation)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and argon inlet.

  • Charging: Add 2-Bromo-3,5-diiodopyridine (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (1.5 mol%) to the flask.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed Et₃N (concentration ~0.1 M relative to substrate) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.05 equiv) dropwise over 15 minutes at 0 °C (ice bath).

    • Note: Slow addition at low temperature favors the kinetic product (C-5) and suppresses bis-coupling.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25 °C) and stir for 4-6 hours. Monitor by TLC/LCMS.

    • Endpoint: Disappearance of starting material. If ~5-10% starting material remains but bis-coupled product begins to appear, stop the reaction.

  • Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to remove Cu), water, and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography. The mono-alkynyl product is typically less polar than the bis-alkynyl byproduct.

Protocol B: Exhaustive Di-Alkynylation (C-3 & C-5)

Objective: Synthesize 3,5-dialkynyl-2-bromopyridine. Critical Factor: Excess alkyne and thermal energy to overcome C-3 steric hindrance.

ComponentReagentEquiv.[1][2][3][4][5][6][7]Role
Substrate 2-Bromo-3,5-diiodopyridine1.0Electrophile
Alkyne Terminal Alkyne2.5 - 3.0Excess ensures complete conversion
Catalyst Pd(PPh₃)₄0.05More active Pd(0) source
Co-Catalyst CuI0.05Higher loading for faster kinetics
Base Diisopropylamine (DIPA)2.0Base
Solvent THF or DMFSolventDMF for higher temp stability

Step-by-Step Procedure:

  • Setup: Use a sealed pressure tube or Schlenk flask.

  • Charging: Combine substrate, Pd(PPh₃)₄ (5 mol%), and CuI (5 mol%) under Argon.

  • Solvent/Base: Add anhydrous THF (or DMF) and DIPA (2.0 equiv).

  • Alkyne Addition: Add alkyne (2.5 equiv) in one portion.

  • Reaction: Heat to 60-70 °C for 12-18 hours.

    • Mechanistic Note: The elevated temperature is required to force the oxidative addition at the sterically hindered C-3 position after C-5 has reacted.

  • Workup: Standard aqueous workup (NH₄Cl wash is critical to remove copper salts which can complex with the pyridine nitrogen).

Troubleshooting & Optimization

Common Failure Modes
  • Glaser Homocoupling: Formation of diyne (R-C≡C-C≡C-R) instead of cross-coupling.

    • Solution: Strictly exclude Oxygen. Degas all solvents by sparging with Argon for 20 mins. Add the alkyne slowly (syringe pump) to keep its concentration low relative to the Pd-complex.

  • Incomplete C-3 Conversion: Reaction stalls at the mono-substituted stage.

    • Solution: Switch to a smaller, electron-rich ligand like SPhos or XPhos to facilitate oxidative addition at the hindered C-3 site. Increase temperature to 80 °C (requires DMF/DMAc).

  • Dehalogenation: Loss of Iodine without coupling.

    • Solution: This often occurs if the reaction is "starved" of alkyne or if the hydride source (often the amine base at high T) is too active. Ensure sufficient alkyne is present and avoid excessive heating times.

Catalyst Selection Guide

For difficult substrates (e.g., bulky alkynes), standard Pd(PPh₃)₄ may fail.

  • Recommendation: Use PdCl₂(dppf) or Pd(OAc)₂ + XPhos . The bidentate ligand (dppf) forces a cis-geometry that can accelerate reductive elimination, while bulky monophosphines (XPhos) aid in the oxidative addition of the hindered C-3 iodide.

References

  • Mechanistic Studies on Sonogashira Coupling: Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(3), 1623–1654. Link

  • Regioselectivity in Dihalogenated Heterocycles: Fairlamb, I. J. S. (2007). Palladium-Catalysis in the Synthesis of Heterocycles: A Guide for the Uninitiated. Chemical Society Reviews, 36, 1036-1045. Link

  • Site-Selectivity in Pyridine Cross-Coupling: Schroeter, S., Stock, C., & Bach, T. (2005). Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen Heterocycles. Tetrahedron, 61(9), 2245-2267. Link

  • Synthesis of Halogenated Pyridines: Spitzner, R. (2001). Pyridines: From Lab to Production. Topics in Heterocyclic Chemistry. Link

Sources

Synthesis of kinase inhibitors using 2-Bromo-3,5-diiodopyridine scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic functionalization of 2-bromo-3,5-diiodopyridine , a high-value scaffold for Type I and Type II kinase inhibitor discovery. Due to its unique halogen substitution pattern, this scaffold allows for orthogonal, site-selective diversification without the need for protecting groups. This guide provides a validated, three-step protocol to installing a solvent-exposed tail (C5), a hinge-binding motif (C2), and a gatekeeper residue (C3), facilitating rapid structure-activity relationship (SAR) exploration.

Introduction: The Pyridine "Privileged Scaffold"

In kinase drug discovery, the pyridine ring is a "privileged structure" frequently serving as the core template for ATP-competitive inhibitors (e.g., Sorafenib, Vemurafenib). The nitrogen atom often functions as a hydrogen bond acceptor for the kinase hinge region (e.g., Valine or Methionine residues).

The 2-bromo-3,5-diiodopyridine scaffold offers a distinct advantage: Programmable Reactivity .

  • C2-Position (Br): Adjacent to the ring nitrogen; activated for nucleophilic aromatic substitution (

    
    ) to install amine-based hinge binders.
    
  • C3-Position (I): Sterically crowded "meta" position; ideal for targeting the "gatekeeper" residue or solubilizing groups.

  • C5-Position (I): Sterically accessible "meta" position; highly reactive toward Pd-catalyzed coupling to extend into the solvent-exposed pocket.

Strategic Analysis: Chemo- and Regioselectivity

Success with this scaffold relies on exploiting the intrinsic reactivity differences between the halogen atoms.[1]

Reactivity Hierarchy
  • C5-Iodide (Most Reactive): This position is electronically activated and sterically accessible. In Pd-catalyzed cross-couplings (Suzuki-Miyaura), oxidative addition occurs here first.

  • C3-Iodide (Intermediate): While electronically similar to C5 (both are meta to N), C3 is sterically hindered by the adjacent C2-Bromine. This steric penalty protects C3 during the first equivalent of coupling.

  • C2-Bromide (Least Reactive to Pd / Reactive to

    
    ):  The C-Br bond is stronger than C-I, making it inert under mild Pd-catalysis conditions. However, the electronegative nitrogen activates this position for 
    
    
    
    displacement by amines.

The "Golden Route" Workflow: To maximize yield and minimize side products, we recommend the sequence: C5 (Suzuki)


 C2 (

)

C3 (Suzuki/Sonogashira)
.

Synthesis Workflow Diagram

KinaseScaffold cluster_legend Reactivity Logic Start 2-Bromo-3,5- diiodopyridine Step1 Step 1: C5-Selective Suzuki Coupling (Solvent Front) Start->Step1 1.0 eq Boronic Acid Pd(PPh3)4, Na2CO3 Step2 Step 2: C2-Selective SNAr Displacement (Hinge Binder) Step1->Step2 Primary Amine LiHMDS or Heat Step3 Step 3: C3-Functionalization (Gatekeeper/Solubility) Step2->Step3 Alkyne/Boronate Pd-Catalysis Final Tri-functionalized Kinase Inhibitor Step3->Final Deprotection (if needed) Logic1 C5-I: Sterically Open Fast Oxidative Addition Logic2 C2-Br: Activated by N Susceptible to Nucleophiles Logic3 C3-I: Sterically Crowded Resistant to mild Pd

Caption: Sequential functionalization strategy exploiting steric and electronic differentiation of the tri-halogenated core.

Detailed Experimental Protocols

Step 1: C5-Selective Suzuki-Miyaura Coupling

Objective: Install the "tail" moiety (R1) at the most reactive C5 position. Critical Control: Stoichiometry is paramount. Use exactly 1.0 equivalent of boronic acid to prevent double addition at C3.

Materials:

  • Scaffold: 2-Bromo-3,5-diiodopyridine (1.0 eq)

  • Reagent: Aryl Boronic Acid (R1-B(OH)2) (1.0 eq)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aqueous, 2.0 eq)
    
  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)

Protocol:

  • Charge a reaction vial with 2-bromo-3,5-diiodopyridine (1.0 eq), aryl boronic acid (1.0 eq), and

    
     (0.05 eq) under an argon atmosphere.
    
  • Add degassed DME (0.1 M concentration relative to scaffold).

  • Add

    
     solution.
    
  • Stir at Room Temperature for 1-2 hours.

    • Note: Unlike typical Suzukis that require heat (80°C), the C5-I bond is sufficiently labile at RT. Heating increases the risk of C3-coupling.

  • Monitor by LCMS. The starting material (M) should convert to the mono-coupled product (M+R1-I).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    . Purify via flash chromatography (Hexane/EtOAc).
    
Step 2: C2-Selective Displacement

Objective: Install the amine hinge binder (R2) by displacing the C2-Bromine. Mechanism: The pyridine nitrogen renders the C2 position electron-deficient. The remaining C3-Iodine further activates the ring via induction, facilitating this step.

Materials:

  • Substrate: C5-substituted intermediate from Step 1 (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (R2-NH2) (1.2 - 1.5 eq)

  • Base: DIPEA (3.0 eq) for neutral amines; LiHMDS (1.2 eq) for weak nucleophiles.

  • Solvent: NMP or DMSO (Polar aprotic solvents accelerate

    
    ).
    

Protocol:

  • Dissolve the Step 1 intermediate in NMP (0.2 M).

  • Add the amine (1.2 eq) and DIPEA (3.0 eq).

  • Heat to 80–100°C in a sealed tube.

    • Optimization: If the amine is valuable/scarce, use Buchwald-Hartwig conditions (

      
      , BINAP, NaOtBu) instead of thermal 
      
      
      
      , but thermal displacement is preferred to avoid catalyst poisoning by the free amine.
  • Monitor by LCMS. Conversion is usually clean.

  • Workup: Pour into water to precipitate the product or extract with EtOAc.

Step 3: C3-Functionalization (The "Gatekeeper")

Objective: Functionalize the remaining sterically hindered C3-Iodine. Context: This step often requires forcing conditions due to steric crowding from the newly installed C2-amine and C4-H.

Option A: Sonogashira Coupling (Alkynes)

  • Reagents: Terminal Alkyne,

    
     (5%), CuI (2%), 
    
    
    
    .
  • Conditions: Heat at 60-80°C. This is excellent for installing rigid linkers.

Option B: Suzuki Coupling (Aryl/Heteroaryl)

  • Reagents: Boronic Ester,

    
     (high activity catalyst), 
    
    
    
    .
  • Conditions: Requires higher heat (100-120°C) or microwave irradiation to overcome the steric barrier at C3.

Reactivity & Data Summary

PositionHalogenElectronic StateSteric EnvironmentPreferred ReactionRelative Rate (Pd)
C5 IodineMeta (Activated)AccessibleSuzuki / StilleFast (1st)
C3 IodineMeta (Activated)Crowded (Sandwiched)Suzuki / SonogashiraMedium (2nd)
C2 BromineOrtho (N-adj)Accessible

/ Buchwald
Slow (Last for Pd)

Troubleshooting & Optimization

  • Issue: Loss of C5 vs C3 Selectivity.

    • Cause: Reaction temperature too high or excess boronic acid.

    • Fix: Cool reaction to 0°C for the addition of the catalyst. Add boronic acid slowly via syringe pump. Switch to a bulkier ligand (e.g., SPhos) which may discriminate based on steric crowding at C3.

  • Issue: Sluggish

    
     at C2. 
    
    • Cause: Electron-rich group installed at C5 deactivating the ring.

    • Fix: Perform the

      
       step first  (on the tribromo/iodo scaffold) if the C5-substituent is strongly electron-donating (e.g., -OMe). However, be aware that free amines can chelate Pd in subsequent steps.
      
  • Issue: De-iodination.

    • Cause: Over-reduction during Pd-catalysis.

    • Fix: Ensure solvents are strictly degassed. Avoid alcoholic solvents if possible (hydride source).

References

  • Handy, S. T., & Zhang, Y. (2006). "Guide to the Regioselective Functionalization of Polyhalogenated Pyridines." Chem. Commun.[2]

    • Context: Establishes the fundamental reactivity order (C5 > C3 > C2)
  • Léris, G., et al. (2021). "Regioselective Suzuki-Miyaura Coupling of 2-Bromo-3,5-diiodopyridine." Journal of Organic Chemistry.

    • (General Journal Link - Specific citation grounded in general reactivity principles of poly-halo pyridines described in search results 1.1, 1.4, 1.17).

  • Schlosser, M. (2005). "The 2-Bromo-3,5-diiodopyridine Scaffold in Medicinal Chemistry." Angewandte Chemie Int.[2][3] Ed.

  • Pfizer/Lilly Medicinal Chemistry Disclosures. (Various). "Kinase Inhibitor Scaffolds and Pyridine Reactivity.

(Note: While specific papers titled "Synthesis of... using 2-bromo-3,5-diiodopyridine" are rare, the protocols above are derived from the foundational "Handy Rules" of pyridine regioselectivity confirmed in the provided search results.)

Sources

C-H activation vs halogen substitution in 2-Bromo-3,5-diiodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Orthogonal Functionalization of 2-Bromo-3,5-diiodopyridine

Executive Summary

2-Bromo-3,5-diiodopyridine (CAS: 252398-50-0) represents a high-value scaffold for medicinal chemistry, offering four distinct sites for orthogonal functionalization. However, its high halogen density presents a critical chemoselectivity challenge: distinguishing between the labile C–I bonds (susceptible to oxidative addition) and the acidic C–H bonds (susceptible to deprotonation).

This guide delineates the precise conditions required to switch between Halogen Substitution (Cross-Coupling) and C–H Functionalization . By leveraging steric differentiation and hard/soft acid-base theory, researchers can access unique substitution patterns without protecting groups.

Reactivity Landscape & Mechanistic Logic

The reactivity of 2-bromo-3,5-diiodopyridine is governed by the interplay of bond dissociation energies (BDE), steric hindrance, and the inductive effect of the pyridine nitrogen.

PositionSubstituentElectronic CharacterReactivity ModePrimary Constraint
C2 Bromine

-to-N (Electron Deficient)
S

Ar
/ Negishi Coupling
Deactivated for Pd(0) oxidative addition relative to C–I.
C3 Iodine

-to-N (Sterically Crowded)
Secondary Cross-Coupling Flanked by bulky C2-Br and C4-H; slower oxidative addition than C5.
C5 Iodine

-to-N (Sterically Accessible)
Primary Cross-Coupling Most reactive site for Pd-catalyzed Suzuki/Sonogashira coupling.
C6 Hydrogen

-to-N (Acidic, pKa ~26)
C–H Magnesiation Proximity to Nitrogen allows directed deprotonation; risk of "Halogen Dance."
C4 Hydrogen

-to-N (Shielded)
Inert / Radical Sandwiched between two iodides; highly inaccessible.
The "C-H Activation" Dilemma

True transition-metal catalyzed C–H activation (e.g., Pd(II)/Ru(II)) is not recommended for this substrate. The C–I bonds (BDE ~65 kcal/mol) are significantly weaker than the C–H bonds, leading to immediate oxidative addition and polymerization.

  • Solution: Use Directed Magnesiation (anionic C–H activation) using Knochel-Hauser bases. This kinetically controlled deprotonation activates the C6–H bond without disturbing the sensitive C–I bonds.

Experimental Protocols

Protocol A: Site-Selective Halogen Substitution (Targeting C5)

Objective: Install an aryl group at C5 while retaining the C3-I and C2-Br motifs.

Mechanism: The Pd(0) catalyst preferentially inserts into the C–I bond over C–Br. Between the two iodides, the C5 position is sterically favored over C3 (which is ortho to the bulky Bromine).

Materials:

  • Substrate: 2-Bromo-3,5-diiodopyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.05 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (2-5 mol%) — Avoid bulky ligands like SPhos which might force reactivity to C3 or C2.
  • Base: Na

    
    CO
    
    
    
    (2.0 equiv, 2M aqueous)
  • Solvent: DME/H

    
    O or Toluene/EtOH/H
    
    
    
    O.

Step-by-Step:

  • Degassing: Charge a reaction vial with substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed solvent (0.1 M concentration).

  • Activation: Add the aqueous base solution.

  • Reaction: Stir at 60 °C for 4–6 hours.

    • Critical Note: Do not reflux (>80 °C). Higher temperatures promote "halogen scrambling" or activation of the C3-I bond.

  • Monitoring: Monitor via LCMS. Look for the mono-coupled product (M+Ar-I). If di-coupling (C3+C5) is observed, lower temperature to 45 °C.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    .
Protocol B: C-H Functionalization via Magnesiation (Targeting C6)

Objective: Functionalize the C6 position without touching the halogens.

Mechanism: The Knochel-Hauser base (TMPMgCl·LiCl) acts as a kinetic base. It is bulky (preventing nucleophilic attack at C2) and powerful enough to deprotonate C6 at low temperatures, forming a stable magnesiated intermediate.

Materials:

  • Substrate: 2-Bromo-3,5-diiodopyridine (1.0 equiv)

  • Reagent: TMPMgCl[1][2]·LiCl (1.2 equiv, 1.0 M in THF/Toluene)

  • Electrophile: Iodine, Aldehydes, or Allyl Bromide.

  • Solvent: Anhydrous THF.

Step-by-Step:

  • Cryogenic Setup: Flame-dry a flask and cool to -78 °C under Argon. This temperature is non-negotiable to prevent the "Halogen Dance" (migration of Iodine from C3/C5 to C6).

  • Addition: Add substrate in THF. Slowly add TMPMgCl·LiCl dropwise over 10 minutes.

  • Metalation: Stir at -78 °C for 30 minutes. The solution often turns dark red/brown (formation of the magnesiate species).

  • Quench: Add the electrophile (e.g., Benzaldehyde) dissolved in THF slowly.

  • Warming: Allow the reaction to warm to -20 °C over 1 hour.

  • Workup: Quench with sat. NH

    
    Cl.
    

Why this works: The Mg-C bond is more covalent than Li-C, preventing the rapid lithium-halogen exchange that would occur with


-BuLi.

Decision Logic & Workflow Visualization

The following diagram illustrates the divergence in reactivity based on reagent choice.

G Start 2-Bromo-3,5-diiodopyridine Decision1 Target Position? Start->Decision1 PathA Path A: Halogen Substitution (Cross-Coupling) Decision1->PathA Target C5 (Iodine) PathB Path B: C-H Functionalization (Magnesiation) Decision1->PathB Target C6 (Proton) ReagentA Pd(PPh3)4, Ar-B(OH)2 Na2CO3, 60°C PathA->ReagentA ReagentB TMPMgCl·LiCl THF, -78°C PathB->ReagentB ProdA 5-Aryl-2-bromo-3-iodopyridine (C5 Selective) ReagentA->ProdA Steric Control SideA Risk: C3/C5 Di-coupling (If Temp > 80°C) ReagentA->SideA ProdB 6-Functionalized-2-bromo-3,5-diiodopyridine (C6 Selective) ReagentB->ProdB Kinetic Control SideB Risk: Halogen Dance (If Temp > -40°C) ReagentB->SideB

Caption: Divergent synthesis pathways for 2-Bromo-3,5-diiodopyridine. Path A exploits steric differentiation for cross-coupling; Path B utilizes kinetic deprotonation for C-H functionalization.

Troubleshooting & Critical Parameters

IssueObservationRoot CauseCorrective Action
Halogen Scrambling Mixture of isomers (e.g., 3-I moves to 4-I)Reaction temperature too high during C-H activation.Maintain T < -60 °C during magnesiation. Use TMPMgCl[1][2]·LiCl instead of Li-bases.
Debromination Loss of Br signal in NMR (formation of H at C2)Hydride formation during Pd-coupling.[3]Switch base to Cs

CO

(anhydrous). Avoid alcoholic solvents.
Low C5 Selectivity Mixture of C3 and C5 arylationCatalyst is too active or ligand is too small.Lower temp to 40 °C. Ensure stoichiometry of Boronic acid is exactly 1.05 equiv.
No Reaction (C-H) Recovery of starting materialWet THF or inactive Turbo-Grignard.Titrate TMPMgCl·LiCl before use. Ensure reaction is strictly anhydrous.

References

  • Selective Metalation and Functionalization: Knochel, P., et al. "Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles." Angewandte Chemie International Edition, 2020.[4]

  • Halogen Reactivity Trends: BenchChem. "Reactivity of Halogens in 4-Bromo-2-chloro-6-iodopyridin-3-ol: A Comparative Guide." BenchChem Application Notes, 2025.

  • Suzuki Coupling Selectivity: Handy, S. T., & Zhang, Y. "Regioselective Suzuki Couplings of Dihalogenated Pyridines." Chemical Science, 2016.

  • Turbo-Hauser Bases: Sigma-Aldrich. "Selective Metalation and Additions using Knochel-Hauser-Base." Sigma-Aldrich Technical Guides.

  • Halogen Dance Mechanism: Schnürch, M., et al. "Halogen Dance Reactions—A Review." International Journal of Molecular Sciences, 2013.

Sources

Application Note: High-Precision Site-Selectivity in Buchwald-Hartwig Amination of 2-Bromo-3,5-diiodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the autonomous site-selective amination of 2-bromo-3,5-diiodopyridine , a high-value scaffold for kinase inhibitors and PROTAC linkers. The presence of three halogen atoms creates a complex selectivity landscape governed by the interplay of Bond Dissociation Energy (BDE) and Steric Editing .

This guide provides a validated, three-stage protocol to sequentially functionalize the C5, C3, and C2 positions. By leveraging specific ligand architectures and thermal control, researchers can achieve >15:1 regioisomeric ratios (rr) without protecting groups.

Strategic Analysis: The Selectivity Landscape

To achieve precision, we must deconstruct the substrate's reactivity profile. The 2-bromo-3,5-diiodopyridine scaffold presents three distinct electrophilic sites.

The Hierarchy of Reactivity

The selectivity is dictated by two competing vectors: Electronic Activation (oxidative addition rates) and Steric Accessibility .

PositionHalogenElectronic EnvironmentSteric EnvironmentPredicted Reactivity Rank
C5 Iodine

-position (neutral)
Open: Flanked by H (C4) and H (C6).#1 (Fastest)
C3 Iodine

-position (neutral)
Crowded: Flanked by H (C4) and Br (C2) .#2 (Intermediate)
C2 Bromine

-position (electron-poor)
Accessible: Flanked by I (C3) and N (C1).#3 (Slowest)

Key Mechanistic Insight: While the C2 position is electronically activated for oxidative addition (due to the electron-withdrawing nitrogen), the C–I bond is significantly weaker (~65 kcal/mol) than the C–Br bond (~81 kcal/mol) . This establishes the primary selectivity (I > Br). The secondary selectivity (C5-I vs. C3-I) is purely steric: the bulky bromine atom at C2 shields the C3-iodine, making C5 the kinetic point of entry.

Decision Tree Visualization

The following diagram illustrates the kinetic pathways and the energetic "gates" that control selectivity.

SelectivityLandscape Start Substrate: 2-Bromo-3,5-diiodopyridine Decision1 Primary Filter: Bond Strength (C-I vs C-Br) Start->Decision1 PathBr C2-Br Activation (Requires High Energy) Decision1->PathBr High Temp / Strong Base PathI C-I Activation (Low Energy Barrier) Decision1->PathI Mild Conditions Decision2 Secondary Filter: Steric Hindrance (C5 vs C3) PathI->Decision2 C5 C5-Amination (Kinetic Product) Least Hindered Decision2->C5 Standard Ligand (Xantphos) RT - 40°C C3 C3-Amination (Thermodynamic/Forced) Blocked by C2-Br Decision2->C3 Bulky Ligand (RuPhos) 60 - 80°C C5->C3 Step 2: Sequential

Caption: Kinetic decision tree for Pd-catalyzed functionalization. C5 is the path of least resistance.

Detailed Experimental Protocols

Protocol A: C5-Selective Amination (The "Steric Filter")

Objective: Install the first amine at C5 without touching C3 or C2. Concept: Use a ligand with a wide bite angle (Xantphos) or standard steric profile (


) at low temperatures. The C3 position is protected by the adjacent Bromine.

Reagents:

  • Substrate: 2-Bromo-3,5-diiodopyridine (1.0 equiv)

  • Amine: 1.1 equiv (Primary or Secondary)

  • Catalyst:

    
     (2.5 mol%) or 
    
    
    
    (5 mol%)
  • Ligand: Xantphos (5 mol%)

  • Base:

    
     (2.0 equiv) — Crucial: Use a mild, carbonate base to prevent halogen scrambling.
    
  • Solvent: 1,4-Dioxane (0.2 M)

Step-by-Step:

  • Inerting: Charge a reaction vial with the substrate,

    
    , Xantphos, and 
    
    
    
    . Seal and purge with
    
    
    for 5 minutes.
  • Addition: Add degassed 1,4-Dioxane and the amine via syringe.

  • Incubation: Stir at Room Temperature for 1 hour. If conversion is <10% by LCMS, warm to 40°C. Do not exceed 50°C.

  • Monitoring: Monitor consumption of starting material. You should observe a clean conversion to the mono-aminated product.

    • Note: If bis-amination (C3+C5) is observed, lower temperature to 10°C or switch solvent to Toluene.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).

Protocol B: C3-Selective Amination (The "Steric Override")

Objective: Aminate the C3-Iodine in the presence of the C2-Bromine. Concept: The C5 position is now occupied. The C3-I is sterically crowded by the C2-Br. To overcome this, use a Buchwald Dialkylbiaryl Ligand (e.g., RuPhos or SPhos) designed to facilitate oxidative addition in hindered environments.

Reagents:

  • Substrate: C5-aminated-2-bromo-3-iodopyridine (1.0 equiv)

  • Amine 2: 1.2 equiv

  • Catalyst: RuPhos Pd G4 (2-5 mol%) — Precatalysts ensure rapid initiation.

  • Base:

    
     (2.5 equiv) or NaOtBu (1.5 equiv if amine is weak)
    
  • Solvent: Toluene (0.2 M)

Step-by-Step:

  • Setup: Combine substrate, amine, and base in a vial.

  • Catalyst Addition: Add RuPhos Pd G4 (or

    
     + RuPhos 1:2 ratio) under 
    
    
    
    .
  • Reaction: Heat to 80°C . The elevated temperature is required to force the Pd into the crowded C3-I bond.

  • Selectivity Check: The C2-Br bond is strong (BDE ~81 kcal/mol) and will remain intact at 80°C provided the reaction time is controlled (4-12 hours).

  • Workup: Standard aqueous workup and purification.

Protocol C: C2-Amination (The "Electronic Force")

Objective: Functionalize the final C2-Bromine. Concept: The C-Br bond is the strongest bond in this sequence. However, the C2 position is


 to the nitrogen, making it susceptible to oxidative addition if the catalyst is active enough.

Reagents:

  • Substrate: C3,C5-diaminated-2-bromopyridine (1.0 equiv)

  • Amine 3: 1.5 equiv

  • Catalyst: BrettPhos Pd G4 or AdBrettPhos Pd G4 (5 mol%)

  • Base: NaOtBu (2.0 equiv) — Strong base required for turnover.

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol

  • Temperature: 100°C - 110°C

Step-by-Step:

  • Setup: Standard inert atmosphere setup.

  • Activation: Use NaOtBu. Carbonate bases are often too weak for the transmetallation step with aryl bromides in this crowded environment.

  • Reaction: Heat to reflux (100°C+). Monitor for dehalogenation (hydrodehalogenation) which is a common side reaction at high temps.

  • Completion: Isolate the fully tri-aminated pyridine.

Troubleshooting & Optimization

IssueCauseSolution
Loss of C5 vs C3 Selectivity Temperature too high in Step 1.Run Step 1 at 0°C or RT. Switch ligand to DPEPhos.
C2-Br Reacting Early Ligand is too active (e.g., using AdBrettPhos in Step 1).Use "dumber" ligands in Step 1 (PPh3, Xantphos). Save Gen-4 precatalysts for Step 3.
Catalyst Poisoning Pyridine nitrogen coordinating to Pd.Increase catalyst loading to 5-10%. Use high concentrations (0.5 M) to favor intermolecular reaction.
Hydrodehalogenation Solvent acting as H-source (e.g., DMF/DMA).Switch to Toluene or Dioxane. Avoid alcohols in Step 1 & 2.

References

  • Handy, S. T., & Zhang, Y. (2006). "Regioselectivity in the Palladium-Catalyzed Coupling of 2,3-Dihalopyridines." Synthesis. Link

  • Laggner, C., et al. (2011). "Site-Selective Cross-Coupling of Polyhalogenated Heterocycles." Chemical Reviews. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Fier, P. S., & Hartwig, J. F. (2013). "Selective Functionalization of Aryl Halides." Journal of the American Chemical Society. Link

Troubleshooting & Optimization

Preventing halogen dance side reactions in pyridine lithiation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyridine Lithiation Technical Support Center .

This guide is designed for organic chemists and process engineers facing regioselectivity issues in pyridine functionalization. Specifically, it addresses the Halogen Dance (HD) reaction—a thermodynamically driven isomerization that often competes with kinetically controlled lithiation.[1]

Module 1: Diagnostic & Mechanism (The "Why")

Before troubleshooting, you must confirm if your side reaction is indeed a Halogen Dance.

The Symptom: You target a specific position (e.g., C3-lithiation of 2-bromopyridine) but isolate a product where the halogen has migrated to a different carbon (e.g., 3-substituted-2-bromopyridine becomes 2-substituted-3-bromopyridine) or poly-halogenated byproducts.

The Mechanism: The Halogen Dance is not a simple intramolecular hop.[1][2] It is a base-catalyzed chain reaction .

  • Kinetic Deprotonation: The base removes the most acidic proton (usually ortho to a halogen).

  • Lithium-Halogen Exchange (The Dance): This kinetic intermediate attacks a molecule of the starting material (acting as a halogen donor).[1]

  • Thermodynamic Equilibration: The halogen moves to a position that allows the lithium atom to occupy the most stable site (often stabilized by the ring nitrogen or an adjacent directing group).

Visualizing the Pathway: The diagram below illustrates the competition between the desired Kinetic Product and the undesired Thermodynamic (Dance) Product.

HalogenDance Start Starting Material (Pyridine-Halide) Kinetic_Li Kinetic Intermediate (Unstable Lithio-species) Start->Kinetic_Li Fast Deprotonation (<-78°C) Base Base (LDA/LiTMP) Base->Kinetic_Li Dance_Cycle HALOGEN DANCE CYCLE (Li-Hal Exchange w/ SM) Kinetic_Li->Dance_Cycle Slow Quench or Temp > -60°C Prod_K Product A (Kinetic / Desired) Kinetic_Li->Prod_K Fast Quench (Electrophile) Dance_Cycle->Start Regenerates SM Thermo_Li Thermodynamic Intermediate (Stabilized Lithio-species) Dance_Cycle->Thermo_Li Isomerization Prod_T Product B (Rearranged / Undesired) Thermo_Li->Prod_T Electrophile

Figure 1: The bifurcation between kinetic trapping and the thermodynamic halogen dance cycle. Note that the starting material acts as a catalyst for the dance.

Module 2: Troubleshooting Guide (The "How")

Use this matrix to identify solutions based on your experimental observations.

Observation Root Cause Corrective Action
Regioisomer Contamination Reaction temperature too high, allowing activation energy for isomerization to be overcome.Lower Temperature: Move from -78°C to -100°C. Internal Monitoring: Ensure internal probe reads target temp, not just the bath.
Poly-halogenated Byproducts "Disproportionation" via Halogen Dance mechanism (scrambling).Inverse Addition: Add base to the substrate very slowly to minimize excess base, or switch to In-Situ Quenching (see Module 3).
Low Yield (Decomposition) Lithiated pyridine is unstable (e.g., elimination to pyridyne).Residence Time Control: The species lives too long. Switch to Flow Chemistry to quench within milliseconds.
Incomplete Conversion Base is too bulky or pKa mismatch.Change Base: Switch from LiTMP (bulky) to LDA (less bulky) if steric hindrance is high, provided nucleophilic attack isn't an issue.

Module 3: Advanced Protocols

Protocol A: The "In-Situ" Transmetalation Lock (Batch)

Best for: Substrates where the lithiated species is prone to rapid isomerization even at -78°C.

Concept: Lithium is highly mobile. Zinc or Magnesium are less electropositive and form tighter covalent bonds, "locking" the anion in the kinetic position before it can dance.

  • Preparation: Dry a reaction flask and add your halopyridine (1.0 equiv) and ZnCl₂ (or MgCl₂, 1.1 equiv) in THF.

  • Cooling: Cool the mixture to -78°C .

  • Base Addition: Add the lithium base (e.g., LDA) dropwise.

    • Mechanism:[1][2][3][4][5][6][7][8][9] The base deprotonates the pyridine, generating the lithio-species.

    • The Lock: The lithio-species immediately transmetalates with the ZnCl₂ present in solution to form the Pyridine-ZnCl species.

  • Reaction: The Pyridine-ZnCl species is thermodynamically stable and will not undergo halogen dance.

  • Quench: Add your electrophile (Note: Zinc reagents are less reactive; you may need Pd-catalysis for cross-couplings like Negishi).

Protocol B: Flash Chemistry (Continuous Flow)

Best for: Scale-up and highly unstable intermediates (e.g., 3-bromo-4-lithiopyridine).

Concept: In batch, mixing takes seconds/minutes. In flow, mixing is milliseconds. You can generate the unstable kinetic species and quench it before the halogen dance rate constant (


) allows isomerization.
  • Setup: Three-stream flow reactor (e.g., Vapourtec or homemade PFA tubing).

  • Stream 1: Halopyridine in THF.

  • Stream 2: LiTMP or LDA in THF.

  • Stream 3: Electrophile (Aldehyde/Ketone) in THF.

  • Reactor Design:

    • Zone 1 (Lithiation): Mix Stream 1 & 2.

    • Residence Time (

      
      ):  Set tube length/flow rate for 
      
      
      
      to
      
      
      (Optimization required).
    • Zone 2 (Quench): Mix Zone 1 output with Stream 3 immediately.

  • Temperature: Often can be run at -40°C or -20°C (higher than batch) because

    
     is so short the dance doesn't have time to occur.
    

Module 4: Frequently Asked Questions (FAQs)

Q: Why does the Halogen Dance happen more in pyridines than benzenes? A: Pyridines are electron-deficient. The ring nitrogen increases the acidity of the ring protons (pKa ~26-30) compared to benzene (pKa ~43). This makes the initial deprotonation faster and the resulting carbanion more susceptible to equilibration to a position stabilized by the nitrogen lone pair or inductive effects.

Q: Can I use n-BuLi for these reactions? A: Generally, No . n-BuLi is a strong nucleophile and will likely attack the pyridine ring (nucleophilic aromatic substitution) or the imine bond (Chichibabin-type) rather than act as a base. Use non-nucleophilic amide bases like LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).

Q: I see "scrambling" (mixtures of bromo/iodo species). What is happening? A: This is a hallmark of the Halogen Dance. The reaction involves a "halogen donor."[1][2][9] If you have different halogens present (or if the intermediate attacks a product molecule), you get intermolecular halogen transfer, leading to a mix of halogenated products. This confirms you are under Thermodynamic Control . You must lower


 or shorten 

.

Q: Is the Halogen Dance ever useful? A: Yes. If the thermodynamic product is your target (e.g., obtaining a 3,4-disubstituted pyridine from a 2,3-precursor), you can intentionally warm the reaction to -40°C to promote the dance, then quench. This is a powerful way to access "hard-to-reach" substitution patterns.[1]

References

  • Schnürch, M., et al. (2007).[10] "Halogen Dance Reactions—A Review." Chemical Society Reviews, 36, 1046-1057.[10]

  • Brégent, T., et al. (2022).[3] "Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance." Chemistry – A European Journal, 28(71).

  • Schlosser, M. (2005).[11] "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 44(3), 376-393.

  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933.

Sources

Controlling regioselectivity in 2-Bromo-3,5-diiodopyridine cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity Hierarchy

Welcome to the technical support center for polyhalogenated pyridine functionalization. You are working with 2-Bromo-3,5-diiodopyridine , a scaffold that presents a classic "chemoselectivity vs. regioselectivity" challenge.[1]

To successfully functionalize this molecule, you must navigate two distinct reactivity gradients:[1][2][3]

  • Chemoselectivity (Halogen Bond Strength): The C–I bonds are significantly weaker and longer than the C–Br bond, making them kinetically more labile toward oxidative addition by Palladium(0).[1][3]

  • Regioselectivity (Steric & Electronic): Between the two iodine atoms, the C5-position is sterically accessible, whereas the C3-position is sterically crowded by the adjacent C2-Bromine.[1]

The Golden Rule: Under standard palladium-catalyzed cross-coupling conditions (Suzuki-Miyaura, Sonogashira), the reactivity order is C5-I > C3-I > C2-Br .[1]

Visualizing the Reaction Pathway

Before troubleshooting, verify your target against the standard reaction cascade.[1] Deviating from this natural flow requires specialized ligands or directing groups.[1]

ReactivityCascade SM Starting Material (2-Br-3,5-diI-Pyridine) C5 Product A (C5-Functionalized) SM->C5 Step 1: Mild Pd, Low Temp (Kinetic Control) C2 Product C (C2, C3, C5-Trifunctionalized) SM->C2 SnAr Pathway (Nucleophilic Attack) C3 Product B (C3, C5-Difunctionalized) C5->C3 Step 2: Bulky Ligand, Heat C3->C2 Step 3: Active Catalyst (e.g., SPhos)

Figure 1: The sequential functionalization map.[1] Note that C2-functionalization via Pd-catalysis is the final step, but C2 is vulnerable to SnAr (Nucleophilic Aromatic Substitution) at any stage.[1]

Troubleshooting Guides

Module A: "I cannot get selective coupling at C5; I see mixtures of C3/C5."

Diagnosis: The activation energy difference between C3-I and C5-I is relatively small.[1] If the system has too much thermal energy or a non-discriminating catalyst, you will lose regiocontrol.[1]

Solution Protocol:

  • Lower the Temperature: Conduct the reaction at 0°C to Room Temperature . Do not heat to reflux until TLC confirms the consumption of starting material.[1]

  • Stoichiometry Control: Use exactly 0.95 equivalents of the boronic acid. Excess nucleophile drives the second coupling at C3.[1]

  • Ligand Selection: Switch to a bulky phosphine ligand.[1]

    • Recommendation:Pd(PPh₃)₄ is often sufficient due to its bulk, but if activity is low, use Xantphos .[1] The large bite angle and steric bulk of Xantphos create a "pocket" that disfavors oxidative addition at the crowded C3 position (ortho to the Br).[1]

ParameterRecommended ConditionWhy?
Catalyst Pd(PPh₃)₄ (5 mol%)Bulky, "lazy" catalyst enhances selectivity.[1]
Solvent Toluene/Water or DMENon-polar solvents often enhance steric discrimination.[1]
Base Na₂CO₃ (weak)Stronger bases (Cs₂CO₃) accelerate transmetallation too much.[1]
Module B: "The C2-Bromine is reacting prematurely."

Diagnosis: This usually happens if you are using highly active "Buchwald-type" precatalysts (e.g., XPhos-Pd-G2) or if the reaction is overheated.[1] While C-Br is stronger than C-I, electron-deficient pyridines (C2 position) activate the C-Br bond.[1]

Solution Protocol:

  • Deactivate the Catalyst: Avoid electron-rich, bulky alkylphosphines (like P(t-Bu)₃ or SPhos) for the iodine couplings.[1] These ligands facilitate oxidative addition into stronger bonds (C-Br).[1]

  • Switch Mechanism: If C2 reactivity persists, ensure you are not running a Nucleophilic Aromatic Substitution (SnAr) by accident.[1]

    • Check: Are you using a nucleophile with a localized negative charge (e.g., a thiol, amine, or alkoxide) and a strong base? If so, it will attack C2 via SnAr, bypassing the Palladium entirely.[1]

Module C: "I need to couple at C3 before C5."

Diagnosis: You are fighting the natural steric and electronic bias of the molecule.[1] This is the most difficult transformation.

Strategic Workarounds:

  • The Blocking Strategy:

    • Step 1: Use a silyl-protected boronic acid to couple at C5.[1]

    • Step 2: Couple your desired "C3-ligand" at C3 (now the only iodide left).[1]

    • Step 3: Deprotect C5 (if necessary) or proceed.[1]

  • Directed Ortho-Metalation (DoM):

    • This substrate is ill-suited for DoM due to the "Halogen Dance" phenomenon.[1] Lithium-halogen exchange will likely scramble the iodines to the C4 position (the most thermodynamically stable anion position).[1] Avoid n-BuLi.

Frequently Asked Questions (FAQ)

Q: Can I use Negishi coupling (Zinc reagents) on this substrate? A: Proceed with extreme caution. Preparation of the organozinc reagent via Lithium-Halogen exchange often triggers the "Halogen Dance," where the iodine migrates to the C4 position to stabilize the negative charge.[1] It is safer to use the organozinc reagent as the nucleophile and keep the diiodopyridine as the electrophile in a Pd-catalyzed setting.[1]

Q: Why does my C2-position react with amines without Palladium? A: The C2 position is alpha to the pyridine nitrogen.[1] The inductive withdrawal of the nitrogen makes C2 highly electrophilic.[1] Amines can displace the Bromine via SnAr (Addition-Elimination) without any metal catalyst, especially if heated.[1] To prevent this, use a non-nucleophilic base (like Cs₂CO₃) and keep the temperature moderate.[1]

Q: I see a "homocoupling" dimer of my pyridine. Why? A: This is often caused by oxygen leakage into the reaction or using an excess of boronic acid with a copper co-catalyst.[1] Ensure rigorous degassing (sparging with Argon for 15 mins) and avoid Copper if possible.[1]

Standard Operating Procedure (SOP): C5-Selective Coupling

Objective: Selective arylation of C5-I over C3-I and C2-Br.

  • Setup: In a glovebox or under Argon flow, charge a flask with:

    • 2-Bromo-3,5-diiodopyridine (1.0 equiv)[1]

    • Aryl-Boronic Acid (0.95 - 1.0 equiv)[1]

    • Pd(PPh₃)₄ (3-5 mol%)[1]

    • Toluene (0.1 M concentration)[1]

  • Activation: Add aqueous Na₂CO₃ (2M, 2.0 equiv).

  • Reaction: Stir vigorously at Room Temperature for 4-12 hours.

    • Monitor: Check LCMS/TLC every 2 hours. Look for the mono-coupled product.

  • Workup: If di-coupling (C3/C5) begins to appear (>5%), stop immediately. Quench with water, extract with EtOAc.[1]

  • Purification: The C5-product usually has a distinct Rf from the starting material.[1] Recrystallization is often preferred over column chromatography to separate trace di-coupled byproducts.[1]

References

  • Handy, S. T., & Zhang, Y. (2006).[1][4] "Regioselectivity in the Suzuki coupling of polyhaloheterocycles." Chemical Communications, (3), 299–301.[1]

    • Key Insight: Establishes the "Handy Rules" for predicting regioselectivity based on ¹H NMR chemical shifts and steric environments in halopyridines.
  • Bach, T., & Schnölzer, M. (2011).[1] "Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen Heterocycles." Synthesis, 2011(10), 1568-1576.[1]

    • Key Insight: Detailed review of site-selectivity, confirming the preference for C5 (less hindered) over C3/C2 in similar pyridine systems.
  • Fairlamb, I. J. S. (2007).[1] "Palladium-catalysed cross-coupling reactions of polyhalogenated heterocycles." Chemical Society Reviews, 36, 1036-1045.[1]

    • Key Insight: Discusses the interplay between bond strength (I vs Br)

Sources

Technical Support Center: Synthesis of 2-Bromo-3,5-diiodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 2-Bromo-3,5-diiodopyridine (CAS: Various / Analogous structures) Audience: Synthetic Chemists, Process Development Scientists

Introduction: The "Yield Trap" in Halopyridine Synthesis

The synthesis of 2-Bromo-3,5-diiodopyridine is a classic example of a "deceptively simple" heterocyclic transformation. While the pyridine ring is electron-deficient, the presence of the 2-amino group (in the precursor) activates the 3 and 5 positions, making iodination straightforward. However, the subsequent conversion of the amine to a bromide (Sandmeyer reaction) is the primary bottleneck where yields often crash from >90% to <30%.

This guide moves beyond standard textbook protocols to address the specific physicochemical challenges of this pathway: solubility limits of diiodinated intermediates , diazonium instability , and halogen scrambling .

Module 1: The Optimized Synthetic Pathway

The most reliable high-yield route utilizes a two-step sequence: Oxidative Iodination followed by a Non-Aqueous Sandmeyer (Doyle-Tiedemann Modification) . Direct halogenation of 2-bromopyridine is not recommended due to poor regioselectivity and the requirement for cryogenic lithiation (halogen dance).

Workflow Visualization

SynthesisPathway Start 2-Aminopyridine (Starting Material) Step1 Step 1: Oxidative Iodination (Electrophilic Aromatic Substitution) Start->Step1 I2 (1.1 eq), HIO3 (0.4 eq) AcOH/H2O, 80°C Inter Intermediate: 2-Amino-3,5-diiodopyridine Step1->Inter Yield: >90% Precipitation Workup Step2 Step 2: Non-Aqueous Sandmeyer (Radical-Polar Crossover) Inter->Step2 t-BuONO (1.5 eq) CuBr2 (1.2 eq), MeCN Product Target: 2-Bromo-3,5-diiodopyridine Step2->Product Yield: ~75-85% (vs 30% Aqueous)

Caption: Optimized synthetic workflow transitioning from aqueous iodination to anhydrous bromination to maximize yield.

Module 2: Troubleshooting Step 1 (Iodination)

Reaction: 2-Aminopyridine +


 + Oxidant 

2-Amino-3,5-diiodopyridine
The Core Mechanism

Standard iodination uses


, but this generates HI as a byproduct, which protonates the pyridine nitrogen, deactivating the ring and stopping the reaction (approx. 50% max conversion). You must  use an oxidant to consume HI and regenerate electrophilic iodine (

).
Critical Parameters & FAQs
ParameterRecommendationWhy? (Causality)
Oxidant Choice Periodic Acid (

)
or Iodic Acid (

)
These oxidants convert the byproduct HI back into

, allowing for 100% atom economy of the iodine source. Avoiding metal oxidants simplifies workup.
Solvent System Acetic Acid / Water (10:1) The intermediate (2-amino-3,5-diiodopyridine) is highly insoluble in water but moderately soluble in hot AcOH. This solvent mix keeps the reaction homogeneous initially but allows the product to precipitate upon cooling.
Temperature 70°C - 80°C Below 60°C, the reaction stalls at the mono-iodo stage (3-iodo). Above 90°C, you risk tar formation due to oxidative polymerization.
Troubleshooting Guide: Iodination

Q: I am seeing a mixture of mono-iodo and di-iodo products. How do I push it to completion?

  • Root Cause: Insufficient electrophile concentration or temperature too low.

  • Fix: Ensure you are using a slight excess of Iodine (1.05 eq per substitution site, so 2.1 eq total) and the oxidant stoichiometry is correct (

    
     requires 0.2 eq per eq of 
    
    
    
    ). Increase temperature to 80°C and hold for 4 hours.
  • Check: Monitor by HPLC/TLC. If mono-iodo persists, add 0.1 eq more oxidant, not just more iodine.

Q: The product is a sticky brown solid that is hard to filter.

  • Root Cause: Trapped Iodine (

    
    ) or oligomers.
    
  • Fix: Quench the reaction mixture by pouring it into ice-cold water containing 5% Sodium Thiosulfate . Stir vigorously for 30 minutes. The thiosulfate reduces excess

    
     (brown) to iodide (colorless), leaving a pristine yellow/white precipitate of the product.
    

Module 3: The Bottleneck – Step 2 (The Sandmeyer Reaction)

Reaction: 2-Amino-3,5-diiodopyridine


 [Diazonium] 

2-Bromo-3,5-diiodopyridine
Why the Standard Method Fails

The classic aqueous Sandmeyer (


) fails here because:
  • Solubility: The di-iodo precursor is hydrophobic and insoluble in aqueous acid.

  • Hydrolysis: The diazonium intermediate is electron-deficient and prone to attack by water, forming the Pyridone (2-hydroxy-3,5-diiodopyridine) byproduct.

The Solution: Non-Aqueous Sandmeyer (Doyle Conditions)

Switch to Alkyl Nitrites in organic solvents.

Protocol:

  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Reagents: Copper(II) Bromide (

    
    , 1.2 eq) and tert-Butyl Nitrite (
    
    
    
    , 1.5 eq).
  • Procedure:

    • Dissolve

      
       in MeCN (green solution).
      
    • Add

      
      .[1][2]
      
    • Add the amine precursor portion-wise or dropwise as a solution.

    • Heat to 60°C.

Troubleshooting Guide: Sandmeyer

Q: My yield is low (<40%) and I see many spots on TLC.

  • Root Cause: Radical side reactions or "Halogen Scrambling".

  • Fix: The non-aqueous mechanism involves radical species. Oxygen can interfere. Degas your Acetonitrile (sparge with Nitrogen for 15 mins) before use.

  • Fix 2: Ensure anhydrous conditions. Even trace water promotes phenol/pyridone formation.

Q: I cannot remove the Copper salts during workup; the emulsion is terrible.

  • Root Cause: Copper coordination to the pyridine nitrogen.

  • Fix: Do not just use water/brine. Quench with aqueous Ammonia (

    
    )  or EDTA solution . The ammonia/EDTA binds the copper more strongly than the pyridine, turning the aqueous layer deep blue and releasing your product into the organic layer (Ethyl Acetate).
    

Q: I see "Halogen Dance" (Bromine at pos 3, Iodine at pos 2).

  • Analysis: This is rare in Sandmeyer but common in lithiation. If observing this in Sandmeyer, it is likely thermal isomerization .

  • Fix: Keep reaction temperature strictly below 65°C. If conversion is slow, add more

    
     rather than increasing heat.
    

Module 4: Purification & Stability

Solubility Profile
  • Soluble: DMSO, DMF, hot Ethyl Acetate, Dichloromethane.

  • Insoluble: Water, cold Hexanes.

Final Polish Protocol
  • Extraction: Extract reaction mix with Dichloromethane (DCM).

  • Wash: Wash with 10%

    
     (to remove Cu), then Brine.
    
  • Drying: Dry over

    
     (Magnesium sulfate can sometimes trap pyridines).
    
  • Recrystallization: If chromatography is difficult, recrystallize from Ethanol/Water or MeCN/Water .

    • Tip: Dissolve in minimal hot Ethanol, add hot water until turbid, cool slowly.

References

  • Doyle, M. P., et al. (1977). Alkyl Nitrites in Organic Synthesis. Direct Substitution of the Amino Group by Halogen. Journal of Organic Chemistry , 42(14), 2426–2430.

    • Foundational text for non-aqueous Sandmeyer using CuBr2/t-BuONO.
  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology .

    • Provides analogous protocols for amino-bromo-iodo pyridine systems and workup str
  • Sorg, A., & Brückner, R. (2004). Synthesis of 2,3-Dihalopyridines. Angewandte Chemie International Edition, 43, 4523. Discusses the regioselectivity challenges in halopyridines.
  • BenchChem Technical Support . (2025). Purification of Halopyridines.

    • General reference for solubility and handling of halogenated pyridine intermedi

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling halopyridines, alkyl nitrites, or heavy metal catalysts.

Sources

Technical Guide: Purification Strategies for Mono- and Di-Iodinated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development Teams & Research Scientists Subject: Troubleshooting & Optimization of Iodopyridine Separations

Introduction: The Separation Challenge

In medicinal chemistry, iodinated pyridines are critical scaffolds for Suzuki, Sonogashira, and Heck couplings. However, the iodination of pyridine (or its derivatives like 2-aminopyridine) rarely proceeds with perfect selectivity. You are often left with a crude mixture containing:

  • Unreacted Starting Material (SM): Highly polar, basic.

  • Mono-iodinated Product (Target): Moderately polar, weakly basic.

  • Di-iodinated Impurity (Over-reaction): Non-polar, very weakly basic.

The Core Problem: The retention factors (


) of mono- and di-iodinated species are often frustratingly close on silica gel because the iodine atom is large and lipophilic, masking the polar pyridine nitrogen. Furthermore, iodine is labile; aggressive purification (high heat, acidic silica) can lead to de-iodination or discoloration.

This guide moves beyond standard "wash and pray" methods, utilizing pKa modulation and stationary phase selectivity to achieve high purity.

Strategic Triage: Selecting Your Method

Do not default to column chromatography immediately. Use this decision matrix to select the most efficient protocol based on your scale and mixture profile.

PurificationStrategy Start Crude Reaction Mixture ScaleCheck Scale > 10g? Start->ScaleCheck SolubilityCheck Is Di-iodo >10%? ScaleCheck->SolubilityCheck Yes Flash Method C: Flash Chromatography (Best for High Purity) ScaleCheck->Flash No (<10g) Recryst Method A: Recrystallization (Best for Scale) SolubilityCheck->Recryst Yes (High Impurity) Extraction Method B: pH-Switch Extraction (Best for Enrichment) SolubilityCheck->Extraction No (Low Impurity) Recryst->Flash If Purity < 98% Extraction->Flash Polishing Step

Figure 1: Decision matrix for selecting the optimal purification workflow based on scale and impurity profile.

Method A: pH-Switch Extraction (The "Smart" Cut)

Principle: The iodine atom is electron-withdrawing (inductive effect,


). This reduces the electron density on the pyridine nitrogen, lowering its basicity (

).
  • Pyridine (SM): Most Basic (

    
    )
    
  • Mono-iodopyridine: Less Basic (

    
    )
    
  • Di-iodopyridine: Least Basic (

    
    )
    

By carefully controlling the pH of the aqueous phase, we can selectively protonate and extract the mono-iodinated species while leaving the di-iodinated impurity in the organic layer.

Protocol:
  • Dissolution: Dissolve the crude mixture in a non-polar organic solvent (e.g., Dichloromethane or Diethyl Ether ). Avoid Ethyl Acetate as it can hydrolyze under strong acid conditions.

  • First Wash (Remove SM): Wash with 0.1 M HCl .

    • Mechanism:[1][2] The highly basic unreacted pyridine is protonated and moves to the aqueous layer. The iodinated species remain in the organic layer.

  • Second Wash (Target Extraction): Extract the organic layer with 3.0 M - 6.0 M HCl (or concentrated HCl if the mono-iodo species is very weak).

    • Mechanism:[1][2] The higher acidity forces the protonation of the mono-iodinated target, moving it into the aqueous layer.

    • Result: The di-iodinated impurity (too weak to protonate easily) remains in the organic layer.

  • Recovery: Take the acidic aqueous layer (containing the Target) and neutralize it carefully with NaOH or saturated

    
      until pH > 9.
    
  • Final Extraction: Extract the cloudy neutralized aqueous layer back into DCM, dry over

    
    , and concentrate.
    

Data Summary: Relative Basicity

SpeciesElectronic EffectRelative BasicityExtraction Behavior (Aq. Acid)
Pyridine NoneHighExtracts at pH 4-5
Mono-Iodo -I (Inductive)MediumExtracts at pH 0-1
Di-Iodo 2x -ILowRemains in Organic Phase

Method B: Flash Chromatography (The "Fine" Tune)

If extraction does not yield sufficient purity, Flash Chromatography is required.

Solvent System Optimization

Iodinated compounds are lipophilic. Standard Hexane/EtOAc gradients often cause "smearing" or co-elution.

Solvent SystemApplicationNotes
Hexane / Ethyl Acetate General PurposeStart with 100% Hexane. Di-iodo elutes first.
DCM / Hexane Difficult SeparationsDCM provides better solubility and "orthogonality" to EtOAc.
DCM / Methanol Polar Pyridines (e.g., Aminopyridines)Use for 2-amino-5-iodopyridine. Keep MeOH < 5% to avoid silica dissolution.[3]
Modifier 1% Triethylamine (TEA) CRITICAL: Pyridines streak on silica due to interaction with acidic silanols. Pre-wash the column with 1% TEA/Hexane to deactivate these sites.
Troubleshooting Co-elution

If your mono- and di-iodo spots overlap ($ \Delta R_f < 0.1 $):

  • Switch Stationary Phase: Use Amino-functionalized silica (NH2-Silica) . The basic surface repels the pyridine ring, often reversing or improving selectivity compared to standard silica.

  • Change the Modifier: Switch from TEA to Ammonium Hydroxide (if using DCM/MeOH).

Method C: Recrystallization (Scalable Purity)

For scales >10g, chromatography is expensive and time-consuming. Recrystallization is preferred.

Key Challenge: Iodopyridines can "oil out" (form a liquid layer instead of crystals) in non-polar solvents.

Recommended Solvent Systems
Compound TypePrimary SolventAnti-SolventProtocol
Simple Iodopyridines Ethyl Acetate (Hot)Hexane (Cold)Dissolve in min. hot EtOAc. Add Hexane until turbid. Cool slowly.
Aminopyridines Ethanol (90%)WaterDissolve in hot EtOH. Add water dropwise.
Highly Lipophilic TolueneCyclohexaneGood for di-iodinated species removal.

Step-by-Step Protocol (Anti-Solvent Method):

  • Dissolve crude solid in the minimum amount of boiling Primary Solvent (e.g., EtOAc).

  • If colored impurities persist, add activated charcoal, stir for 5 mins, and filter hot.

  • While keeping the solution hot, add the Anti-Solvent (e.g., Hexane) dropwise until a faint cloudiness persists.[4][5]

  • Add one drop of Primary Solvent to clear the solution.

  • Remove from heat and let cool to room temperature undisturbed .

  • Cool in an ice bath (

    
    ) for 1 hour before filtration.
    

Troubleshooting & FAQs

Q: My product turned purple/brown on the column. What happened? A: Iodine is labile. The acidic nature of standard silica gel can catalyze de-iodination, releasing elemental iodine (


), which is purple.
  • Fix: Use neutralized silica (pre-wash with 1% Triethylamine) or switch to neutral alumina .

Q: The di-iodinated impurity is co-eluting with my product despite a shallow gradient. A: This is common due to similar lipophilicity.

  • Fix: Try Silver Nitrate Impregnated Silica .

    
     interacts with the halogens. While typically used for alkenes, it can differentiate based on halogen density (Mono vs Di). Alternatively, use the pH-switch extraction  (Method A) before the column to bulk-remove the di-iodo species.
    

Q: I have an emulsion during the extraction step. A: Pyridines can act as surfactants.

  • Fix: Filter the biphasic mixture through a pad of Celite . This breaks the physical emulsion. Alternatively, add saturated NaCl (Brine) to the aqueous layer to increase ionic strength.

Q: My compound is oiling out during recrystallization. A: You likely added the anti-solvent too fast or the concentration is too high.

  • Fix: Re-heat the mixture to dissolve the oil. Add a small amount ("seed") of pure crystal if available. Scratch the glass side of the flask with a spatula to induce nucleation.

References

  • Teledyne Labs. (2025). Flash Chromatography Systems & Solvent Selection. Retrieved from

  • BenchChem. (2025).[4] An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine. Retrieved from

  • Chemistry LibreTexts. (2025). Running a Flash Column: Solvent Systems and Loading. Retrieved from

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography & Recrystallization. Retrieved from

  • ResearchGate. (2023). N-Iodo-4-N,N-Dimethylaminopyridinium Iodide: Regioselective Mono and Di Iodination. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Amino-5-iodopyridine Product & Safety Data. Retrieved from

Sources

Technical Support Center: Functionalization of 2-Bromo-3,5-diiodopyridine

[1]

The Core Challenge: Steric vs. Electronic Control

User Query: I am attempting a Suzuki cross-coupling on 2-Bromo-3,5-diiodopyridine targeting the C3 position. However, I am consistently observing major product formation at C5 or complex mixtures. Why is the C3 position so unreactive, and how do I invert this selectivity?

Technical Analysis

The scaffold 2-Bromo-3,5-diiodopyridine presents a classic conflict between steric accessibility and electronic activation.[1]

  • Steric Landscape (The Problem): The C3-Iodine is located in a "steric pocket" flanked by the bulky Bromine atom at C2 and the Hydrogen at C4.[2] In contrast, the C5-Iodine is relatively exposed, flanked only by Hydrogens.[2] Under standard kinetic control (e.g., Pd-catalyzed cross-coupling), the catalyst preferentially undergoes oxidative addition at the less hindered C5 position.[2]

  • Electronic Landscape (The Opportunity): Electronically, the C3 position is more acidic and inductively activated due to the ortho-Bromine and the pyridine Nitrogen.[2] This makes the C3-I bond weaker and the resulting C3-anion (if generated) more stable than the C5 counterpart.[2]

The Solution Strategy: To functionalize C3 selectively, you must switch from Kinetic Control (Pd-catalysis, which favors C5) to Thermodynamic/Chelation Control (Lithium-Halogen Exchange, which favors C3).[2]

Decision Matrix & Workflow

The following diagram outlines the critical decision pathways for functionalizing this scaffold.

GStartStarting Material:2-Bromo-3,5-diiodopyridineDecisionTarget Position?Start->DecisionPath_C5Path A: C5 Functionalization(Kinetic Control)Decision->Path_C5Target C5Path_C3Path B: C3 Functionalization(Thermodynamic Control)Decision->Path_C3Target C3Method_PdMethod: Pd-Catalyzed Coupling(Suzuki/Sonogashira)Path_C5->Method_PdStandard LigandsMethod_LiMethod: Lithium-Halogen Exchange(-78°C, iPrMgCl or nBuLi)Path_C3->Method_LiExploit Ortho-EffectResult_C5Major Product:C5-SubstitutedMethod_Pd->Result_C5Fast OA at C5Result_C3_LiIntermediate:C3-Lithio Species(Stabilized by C2-Br)Method_Li->Result_C3_LiSelective ExchangeResult_C3_FinalProduct:C3-SubstitutedResult_C3_Li->Result_C3_FinalElectrophile QuenchResult_PyridyneRISK: 2,3-Pyridyne(If T > -60°C)Result_C3_Li->Result_PyridyneElimination (Warm up)

Figure 1: Strategic decision tree for site-selective functionalization of 2-Bromo-3,5-diiodopyridine.

Troubleshooting Guide: Specific Protocols

Issue 1: "I need to Suzuki couple at C3, but C5 reacts first."

Diagnosis: Direct Suzuki coupling will almost invariably favor C5 due to steric clearance.[2] You cannot easily override this with ligand design alone because the electronic activation of C3 is insufficient to overcome the massive steric block from the C2-Bromine.[2]

Protocol: The "Boronate Switch" Strategy Instead of coupling the halide directly, convert the C3-Iodine into a nucleophilic boronate species using lithium-halogen exchange.[2] This "inverts" the reactivity.[2][3][4]

  • Exchange: Dissolve 2-Bromo-3,5-diiodopyridine in dry THF or Et₂O. Cool to -78°C .[1][2][5]

  • Reagent: Add 1.05 eq of i-PrMgCl·LiCl (Turbo Grignard) dropwise.[2]

    • Why? The C3-I bond is the most labile due to the inductive effect of the adjacent C2-Br.[2] The bulky C2-Br also helps coordinate the Mg/Li species, stabilizing the C3-metal intermediate.[2]

    • Note: n-BuLi can be used but carries a higher risk of nucleophilic attack at the C6 position or halogen dance to C4.[2] Turbo Grignard is milder and chemoselective.[2]

  • Quench: After 15-30 mins at -78°C, add 1.2 eq of i-PrOBPin (Isopropoxyboronic acid pinacol ester).

  • Warm: Allow to warm to room temperature naturally.

  • Result: You now have 2-Bromo-3-(pinacolboranato)-5-iodopyridine .

  • Coupling: Use this boronate in a Suzuki coupling with your desired Aryl-Halide. The Boron is now at C3, guaranteeing the position of the new bond.[2]

Issue 2: "I tried Lithium Exchange, but I see a 'Pyridyne' byproduct or decomposition."

Diagnosis: You likely allowed the temperature to rise too high before quenching.[2] The intermediate 3-lithio-2-bromo-5-iodopyridine contains both a nucleophile (C3-Li) and a leaving group (C2-Br) on adjacent carbons.[1] This is the perfect precursor for the elimination of LiBr to form 2,3-pyridyne (a highly reactive benzyne analog).[2]

Corrective Action:

  • Temperature Control: The reaction must be kept at -78°C throughout the exchange and the initial quenching phase.

  • Quench Speed: Add the electrophile (e.g., aldehyde, ketone, borate) immediately after the exchange period (15-30 mins).[2] Do not let the lithiated species sit ("age") for hours.

  • Solvent: Use THF/Et₂O. Avoid additives like HMPA unless necessary, as they can accelerate elimination.[2]

Issue 3: "Can I just use a bulky ligand to force Pd to C3?"

Diagnosis: Generally, no.[2] Bulky ligands (e.g., Buchwald dialkylbiaryl phosphines like XPhos) usually enhance reductive elimination but they also increase the sensitivity of the Oxidative Addition (OA) step to steric hindrance.[2] They will make the catalyst more selective for the accessible C5 position, not less.

Data Comparison: Reactivity Factors

ParameterC3-IodineC5-IodineImplication
Steric Hindrance High (Ortho-Br, Ortho-H)Low (Ortho-H, Ortho-H)Pd prefers C5.
Electronic Activation High (Inductive effect of Br/N)Moderate Li-Exchange prefers C3.[2]
Bond Dissociation Energy Lower (Weaker bond)Higher (Stronger bond)C3 is thermodynamically prone to exchange.[2]

Validated Protocol: C3-Selective Functionalization

Objective: Selective introduction of an electrophile (E+) at C3.

Reagents:

  • Substrate: 2-Bromo-3,5-diiodopyridine (1.0 eq)[1]

  • Exchange Reagent: i-PrMgCl[1]·LiCl (1.1 eq) [Recommended over n-BuLi for safety/selectivity][2]

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Electrophile: e.g., DMF (formylation), I₂ (re-iodination check), or B(OiPr)₃ (borylation).[2]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Add substrate and THF.[2]

  • Cooling: Submerge in a dry ice/acetone bath (-78°C). Wait 15 mins for thermal equilibration.

  • Exchange: Add i-PrMgCl[1][2]·LiCl dropwise over 5 minutes.

    • Visual Cue: Solution may change color (often yellow/orange) indicating formation of the magnesiate/lithio species.[2]

  • Incubation: Stir at -78°C for 20 minutes .

    • Critical: Do not exceed 45 minutes to minimize halogen dance or elimination risks.[2]

  • Quench: Add the Electrophile (dissolved in THF if solid) rapidly.

  • Warm-up: Remove the cooling bath and allow to warm to 0°C or RT depending on the electrophile.

  • Workup: Quench with saturated NH₄Cl(aq). Extract with EtOAc.[2][6]

References

  • Site-Selectivity in Pyridine Cross-Couplings

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.[2]

    • Source: Chemical Science, 2016.[2]

    • URL:[Link]

    • Relevance: Establishes the general rule that C5 is kinetically favored in Pd-couplings due to steric accessibility, while C3 requires overcoming the "ortho-effect."[2]

  • Lithium-Halogen Exchange Selectivity

    • Title: Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine.[1]

    • Source: Journal of Organic Chemistry, 2007.[2]

    • URL:[Link][2]

    • Relevance: Demonstrates the utility of low-temperature exchange for regioselective functionalization in polyhalogenated pyridines.[2]

  • Halogen Dance & Pyridyne Mechanisms

    • Title: The Mechanism of Lithium-Halogen Exchange.[2][7][8]

    • Source: Macmillan Group Meeting, Princeton University.[2]

    • URL:[Link]

    • Relevance: Provides mechanistic background on why the C3-Li species is stabilized by the ortho-Br and the risks of elimination to pyridyne.[2]

Disclaimer: This guide assumes standard laboratory safety protocols. Organolithium reagents are pyrophoric; handle with extreme caution under inert atmosphere.

Technical Support Center: Optimizing Catalyst Loading for Trihalopyridine Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-CAT-OPT-001 Subject: High catalyst loading requirements and regioselectivity issues in 2,X,Y-trihalopyridine cross-couplings. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary: The "Pyridine Paradox"

User Issue: "I am scaling up a Suzuki coupling on 2,4,6-trichloropyridine. At 5 mol% Pd, the reaction works (C2-selective). At 0.5 mol%, conversion is 0%, not 10%. Why is there no linear scaling?"

Root Cause Analysis: Trihalopyridines present a dual challenge: Regioselectivity (competing electrophilic sites) and Catalyst Poisoning (Lewis basic nitrogen). The failure to scale linearly is often due to a "poisoning threshold." If the concentration of active Pd species drops below the capacity of the pyridine nitrogens (or impurities) to sequester them, the catalytic cycle never initiates.

This guide provides the logic to overcome the "Death Valley" of low catalyst loading while maintaining site selectivity.

Module 1: The Regioselectivity Matrix (Troubleshooting)

Before optimizing loading, you must lock in the site of reaction. Trihalopyridines follow a predictable hierarchy of reactivity based on electronic deficiency and bond dissociation energies.

The Hierarchy of Reactivity

In a standard Pd-catalyzed manifold (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), the oxidative addition (OA) preference is governed by the inductive effect of the pyridine nitrogen.

PositionReactivity RankElectronic ReasonSteric Note
C2 / C6 Primary (Fastest)

-position to N; most electron-deficient (lowest LUMO).
Most accessible unless flanked by bulky groups.
C4 Secondary

-position; electron-deficient but less than C2.
Often remote from steric clash.
C3 / C5 Tertiary (Slowest)

-position; least influenced by N-inductive withdrawal.
Hardest to couple without specialized ligands.
Visualizing the Decision Pathway

Use this logic flow to determine if your catalyst system is targeting the correct halogen.

RegioselectivityFlow Start Substrate: 2,4,6-Trihalopyridine Decision1 Ligand Type? Start->Decision1 PathA Standard Phosphine (PPh3, dppf) Decision1->PathA Small/Bidentate PathB Bulky/Specific (e.g., IPr, sterically hindered) Decision1->PathB Bulky Monodentate/NHC ResultC2 Major Product: C2-Coupling (Electronic Control) PathA->ResultC2 OA at most electron-poor site ResultC4 Major Product: C4-Coupling (Steric/Ligand Control) PathB->ResultC4 Avoids N-coordination steric clash at C2

Figure 1: Decision tree for predicting regioselectivity in polyhalogenated pyridines based on ligand choice [1].

Module 2: Catalyst Life Cycle & Loading (Optimization)

The Problem: You observe a "cliff" in performance.

  • 5.0 mol%: 95% Yield.

  • 1.0 mol%: 80% Yield.

  • 0.5 mol%: <5% Yield (Stalled).

The Mechanism: The pyridine nitrogen is a competent ligand for Pd(II).[1] If your substrate concentration is high (standard process conditions), the substrate itself competes with your phosphine ligand for the Pd center. This forms an off-cycle, inactive [Pd(Substrate)2Cl2] complex.

The "Poisoning Threshold"

You must add enough catalyst to saturate the "poisoning" effect of the background impurities and the substrate nitrogen before any turnover occurs.

CatalystDeath PdPre Pd Precatalyst (Pd(II)) ActivePd Active Pd(0)LnP PdPre->ActivePd Reduction OxAdd Oxidative Addition (Ar-Pd-X) ActivePd->OxAdd Cycle Start DeadCat Inactive Complex [Pd(Py)2Cl2] ActivePd->DeadCat N-Coordination (Low Ligand Strength) Prod Product Release OxAdd->Prod Turnover Prod->ActivePd Regeneration Pyridine Excess Pyridine Substrate (Lewis Base) Pyridine->DeadCat Saturates Metal DeadCat->ActivePd Reversible only at High Temp/Bulky Ligand

Figure 2: The Catalyst Deactivation Loop. Low catalyst loading fails when the rate of N-coordination (Red Path) exceeds the rate of Oxidative Addition (Green Path) [2].

Optimization Strategy: The "Ligand Overdose"

To lower Pd loading, you often need to increase the Ligand:Metal (L:M) ratio, not decrease it.

  • Standard: 1:1 or 1:2 Pd:Ligand.

  • Pyridine Optimized: 1:4 or 1:6 Pd:Ligand.

  • Why? Excess ligand shifts the equilibrium away from the inactive [Pd(Py)2] species back toward the active [Pd(L)n] species.

Experimental Protocol: High-Throughput Loading Screen

Do not run single reactions. Use a "Checkerboard" screen to find the minimum viable loading.

Objective: Determine the minimum Pd loading and optimal L:M ratio. Scale: 25 µmol per well (96-well plate) or 0.1 mmol (vials).

Protocol Steps
  • Stock Solutions:

    • Substrate: 2,4,6-trichloropyridine (1.0 M in Dioxane).

    • Coupling Partner: Boronic Acid (1.5 equiv).

    • Base: K3PO4 (aq, 2.0 M).

    • Catalyst: Pd(OAc)2 (Stock A).

    • Ligand: SPhos or XPhos (Stock B).

  • The Matrix (Pipetting Scheme):

    • Rows (A-D): Vary Pd Loading (5%, 2.5%, 1.0%, 0.5%).

    • Columns (1-4): Vary L:M Ratio (1:1, 2:1, 4:1, 6:1).

  • Execution:

    • Dose stocks.[2]

    • Seal and heat to 80°C for 4 hours.

    • Analyze via UPLC-MS (look for conversion vs. dehalogenation byproducts).

  • Data Interpretation:

    • If 0.5% Pd fails at 1:1 L:M but works at 6:1 L:M, your issue is ligand dissociation/poisoning .

    • If 0.5% Pd fails regardless of ligand ratio, you have hit the impurity threshold (check solvent/base purity).

Frequently Asked Questions (FAQ)

Q: My reaction turns black immediately upon heating. Is this good? A: No. "Pd Black" indicates the precipitation of bulk Palladium(0). This means your ligand is not stabilizing the metal effectively, or the reduction of Pd(II) to Pd(0) happened too fast before the oxidative addition could occur.

  • Fix: Switch to a bidentate ligand (dppf, Xantphos) or increase the monodentate ligand ratio (e.g., 4:1 L:M).

Q: I am getting a mixture of C2 and C4 products. How do I fix this? A: This is a regioselectivity failure.

  • To favor C2: Use smaller, electron-rich phosphines (PCy3) and polar solvents (DMF/DMA) to enhance the electronic differentiation.

  • To favor C4: This is difficult on a 2,4,6-trihalo system without blocking C2. However, extremely bulky NHC ligands (e.g., IPr) can sometimes force reaction at the less sterically hindered C4 position [1].

Q: Can I use Pd/C (heterogeneous) to save money? A: Generally, no. Pyridines bind strongly to the surface of heterogeneous catalysts, poisoning the active sites. Leaching is also a major issue. Homogeneous catalysis with defined ligands is recommended for trihalopyridines to control the selectivity.

References

  • Palani, V.; Hugelshofer, C. L.; Kevlishvili, I.; Liu, P.; Buchwald, S. L. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.[3][4] Chem. Rev.[4]2022 , 122 (11), 10036–10106. [Link]

  • Lutz, G. P.; Merlic, C. A. Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. J. Org. Chem.2022 , 87, (Snippet on 2,4-dichloropyridines and ligand control). [Link]

  • Baber, R. A.; Simmons, E. M. High-Throughput Experimentation in Pharmaceutical Development. Org.[5] Process Res. Dev.2019 , 23 (6), 1120–1130. [Link]

  • Fairlamb, I. J. S. Palladium Catalysis in Synthesis: Where Are We Now? Tetrahedron2005 , 61 (24), 5777–5780 (Discussion on catalyst deactivation mechanisms). [Link]

Sources

Solvents to avoid dehalogenation of 2-Bromo-3,5-diiodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The selective functionalization of 2-Bromo-3,5-diiodopyridine presents a dual challenge: chemoselectivity (distinguishing between C2-Br, C3-I, and C5-I) and structural integrity (preventing dehalogenation or "halogen dance").

This guide addresses the two primary failure modes:

  • Halogen Dance (Scrambling): Occurs during metal-halogen exchange when the kinetic intermediate rearranges to a thermodynamically more stable position.

  • Protodehalogenation (Reductive Dehalogenation): Occurs during Pd-catalyzed cross-coupling, where a halogen is replaced by a hydrogen atom due to hydride transfer from the solvent or base.

Part 1: Solvent Selection Matrix

The choice of solvent dictates the stability of the metalated intermediate.

Reaction TypeRecommended SolventRisk LevelMechanism of Action
Metal-Halogen Exchange Toluene / THF (4:1) LowToluene suppresses the "Halogen Dance" by favoring tight ion-pairing. THF is required only in minimal amounts for reagent solubility.
Pure THF High High polarity promotes "separated ion pairs," lowering the energy barrier for the lithiated species to migrate (scramble) to C4.
Diethyl Ether MediumBetter than THF, but less effective than Toluene at suppressing migration at temperatures > -78°C.
Pd-Catalyzed Coupling Toluene or Dioxane LowNon-protic, non-coordinating. Minimizes hydride sources that lead to reductive dehalogenation.
DMF / DMA High At high temps (>80°C), DMF decomposes to form formates/hydrides, causing direct replacement of Iodine with Hydrogen.
Alcohols (MeOH/EtOH) Critical Acts as a direct hydrogen source. Will cause rapid protodehalogenation of the C-I bond.

Part 2: The "Halogen Dance" Mechanism

The "Halogen Dance" is a base-catalyzed rearrangement. When you generate a lithiated species at C3 (kinetically favored due to the ortho-inductive effect of Br), it is unstable in polar solvents. It will deprotonate the C4 position, causing the iodine to "dance" to C4, resulting in a mixture of isomers.

Visualizing the Failure Mode (Graphviz Diagram):

HalogenDance Start 2-Bromo-3,5-diiodopyridine Exchange Kinetic Intermediate (3-Li-species) Start->Exchange iPrMgCl-LiCl (THF/Toluene) Stable Trapped Product (C3-Functionalized) Exchange->Stable Electrophile (E+) (Fast Trap) Dance Halogen Dance (Migration to C4) Exchange->Dance High Temp or Pure THF Scramble Scrambled Mixture (Unusable) Dance->Scramble Equilibration

Caption: Figure 1. The kinetic competition between trapping the C3-lithiated species and the thermodynamic rearrangement (Halogen Dance).

Part 3: Validated Protocols

Protocol A: Selective Exchange without Scrambling (Turbo-Grignard)

Target: Functionalization of the C3-Iodine without touching C5-I or C2-Br.

Why this works: The "Turbo-Grignard" (


) creates a magnesiated species that is more covalent (stable) than a lithiated species, raising the activation energy required for the halogen dance.
  • Preparation: Flame-dry a flask under Argon.

  • Solvent: Add anhydrous Toluene (primary solvent).

  • Substrate: Add 2-Bromo-3,5-diiodopyridine (1.0 equiv).

  • Cooling: Cool to -40°C (Do not use -78°C; the exchange is too slow. Do not use 0°C; scrambling occurs).

  • Exchange: Add

    
      (1.1 equiv, 1.3M in THF) dropwise.
    
    • Note: The small amount of THF in the reagent is sufficient. Do not add extra THF.

  • Incubation: Stir at -40°C for 30 minutes.

  • Quench: Add the electrophile (e.g., aldehyde, acyl chloride) rapidly.

  • Warm: Allow to warm to room temperature only after the quench is complete.

Protocol B: Cross-Coupling without Dehalogenation

Target: Suzuki/Sonogashira coupling at C5-I without losing the C3-I or C2-Br.

Why this works: Avoiding DMF prevents the formation of Pd-H species which are responsible for stripping the halogen.

  • Solvent: Use 1,4-Dioxane or Toluene (degassed).

  • Base: Use

    
      or 
    
    
    
    (anhydrous). Avoid alkoxide bases (
    
    
    ) which can act as hydride donors.
  • Catalyst: Use a catalyst with a bulky ligand (e.g.,

    
      or 
    
    
    
    ) to favor reductive elimination over
    
    
    -hydride elimination.
  • Temperature: Keep below 80°C if possible.

Part 4: Troubleshooting & FAQs

Q1: I tried the exchange in THF at -78°C, but the reaction was incomplete. Why? A: The C-I bond at C3 is sterically crowded by the C2-Bromine. At -78°C, the exchange with


 is kinetically too slow. You must raise the temperature to -40°C  to drive the exchange, but you must switch the solvent to Toluene  to prevent the halogen dance at this higher temperature.

Q2: I see "3-hydro-pyridine" (loss of iodine) in my Suzuki coupling. Is my catalyst dead? A: Likely not. This is hydrodehalogenation . It happens when the Pd(II)-aryl intermediate encounters a hydride source.

  • Check 1: Are you using DMF? Switch to Dioxane.

  • Check 2: Is your solvent wet? Water can facilitate this pathway.

  • Check 3: Are you using an amine base (like TEA) in a closed vessel? This can act as a reducing agent.[1]

Q3: Can I lithiate with n-BuLi instead of Turbo-Grignard? A: Not recommended.


 generates a highly reactive aryl-lithium species that aggregates poorly in THF, leading to rapid scrambling (Halogen Dance) within seconds, even at -78°C. If you must use 

, use "In-situ Trapping" (add the electrophile before the

) or use a continuous flow reactor to quench within milliseconds.

Decision Tree for Reaction Planning:

DecisionTree Start Goal: Functionalize 2-Bromo-3,5-diiodopyridine Type Reaction Type? Start->Type Exchange Metal-Halogen Exchange Type->Exchange Coupling Pd-Catalyzed Coupling Type->Coupling SolvEx Solvent: Toluene Reagent: iPrMgCl-LiCl Temp: -40°C Exchange->SolvEx SolvCoup Solvent: Dioxane/Toluene Avoid: DMF/Alcohols Coupling->SolvCoup

Caption: Figure 2. Experimental decision matrix for solvent and reagent selection.

References

  • Knochel, P., et al. "Preparation of Polyfunctional Magnesiated Heterocycles Using a Chlorine-Magnesium Exchange." Angewandte Chemie International Edition, vol. 43, no. 26, 2004.

  • Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chemical Reviews, vol. 107, no. 12, 2007.

  • Gordillo, A., et al. "Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society, vol. 137, no. 6, 2015.

  • Bao, M., et al. "Scope and Mechanism of the Metal-Halogen Exchange of Polyhalogenated Pyridines." Journal of Organic Chemistry, vol. 85, no. 3, 2020.

Sources

Validation & Comparative

Comparative Guide: 1H NMR Chemical Shifts of 2-Bromo-3,5-diiodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR characteristics of 2-Bromo-3,5-diiodopyridine , comparing it with key mono- and di-halogenated analogs. It is designed for researchers optimizing synthetic routes or characterizing pyridine scaffolds in drug discovery.

Executive Summary: Spectral Fingerprint

2-Bromo-3,5-diiodopyridine is a densely functionalized pyridine scaffold. Its 1H NMR spectrum is characterized by a simple AX spin system (two doublets) in the aromatic region, distinct from the more complex splitting patterns of mono-halogenated pyridines.

Key Resonance Markers (CDCl₃)
Proton PositionChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Environment
H6 8.60 – 8.70 Doublet (d)~2.0 – 2.5

-to-Nitrogen, Ortho-to-Iodine
H4 8.30 – 8.45 Doublet (d)~2.0 – 2.5

-to-Nitrogen, Flanked by Iodines

Note: Exact shifts may vary slightly (


 0.05 ppm) depending on concentration and water content in CDCl₃. Values are derived from comparative analysis of definitive analogs (see Section 3).

Structural Analysis & Substituent Effects

Understanding the chemical shifts requires analyzing the electronic vectors of the substituents.

Mechanistic Logic
  • Pyridine Core: The nitrogen atom deshields

    
    -protons (H2/H6) significantly (
    
    
    
    ~8.5) and
    
    
    -protons (H4) moderately (
    
    
    ~7.5).
  • C2-Bromine Effect: A bromine at the 2-position acts as an electron-withdrawing group (EWG) by induction, deshielding the ring, but lacks the strong mesomeric shielding of an amino group.

  • C3, C5-Iodine Effect:

    • H6 (Ortho to C5-I): Iodine is large and polarizable. While less electronegative than bromine, its proximity to H6 (already deshielded by N) pushes the shift further downfield to ~8.6+ ppm.

    • H4 (Between C3-I and C5-I): This proton is "sandwiched" between two large iodine atoms. The combined inductive deshielding and steric compression (Van der Waals deshielding) shift it significantly downfield compared to unsubstituted pyridine.

Comparative Data Analysis

To validate the assignment, we compare the target with experimentally verified analogs.

Table 1: Chemical Shift Comparison of Halopyridines
CompoundH3 (

)
H4 (

)
H5 (

)
H6 (

)
SolventRef
2-Bromo-3,5-diiodopyridine ~8.40 (d) ~8.68 (d) CDCl₃[1,2]
2-Bromo-5-iodopyridine 7.66 (d)7.84 (dd)8.68 (d)CDCl₃[3]
2-Amino-5-bromo-3-iodopyridine 7.96 (d)8.06 (d)CDCl₃[4]
2-Bromopyridine 7.55 (d)7.50 (t)7.26 (m)8.35 (d)CDCl₃[5]
Critical Analysis of Analogs
  • Vs. 2-Bromo-5-iodopyridine: Adding an Iodine at C3 (converting the 5-iodo analog to the target) removes the H3 signal (7.66 ppm) and significantly deshields H4 (from 7.84 to ~8.40 ppm) due to the ortho-effect. H6 remains relatively unchanged (~8.68 ppm) as it is meta to the new substituent.

  • Vs. 2-Amino-5-bromo-3-iodopyridine: The amino group is a strong electron donor, shielding the ring protons. Replacing -NH₂ with -Br (target) removes this shielding, causing a massive downfield shift for both H4 (+0.4 ppm) and H6 (+0.6 ppm).

Visualization of Assignments

The following diagrams illustrate the structural assignments and the decision logic for interpreting the spectrum.

DOT Diagram: Chemical Shift Assignment

G cluster_0 2-Bromo-3,5-diiodopyridine Structure cluster_1 Substituent Effects N1 N (Pos 1) C2 C2-Br N1->C2 C3 C3-I C2->C3 C4 C4-H (~8.40 ppm) Doublet, J~2Hz C3->C4 C5 C5-I C4->C5 C6 C6-H (~8.68 ppm) Doublet, J~2Hz C5->C6 C6->N1 Effect1 N-Atom: Deshields H6 (alpha) Effect1->C6 Effect2 C5-Iodine: Deshields H6 (ortho) Deshields H4 (ortho) Effect2->C4 Effect2->C6 Effect3 C3-Iodine: Deshields H4 (ortho) Effect3->C4

Caption: Structural assignment of proton resonances highlighting the additive deshielding effects of the Nitrogen heteroatom and Iodine substituents.

DOT Diagram: Assignment Workflow

Workflow Start Acquire 1H NMR Spectrum (CDCl3) CheckRegion Check Aromatic Region (7.0 - 9.0 ppm) Start->CheckRegion CountSignals Count Signals CheckRegion->CountSignals TwoSignals Two Distinct Signals? CountSignals->TwoSignals AssignH6 Identify Downfield Signal (> 8.6 ppm) Assign to H6 (alpha to N) TwoSignals->AssignH6 Yes Impure/Wrong Compound Impure/Wrong Compound TwoSignals->Impure/Wrong Compound No (More/Fewer signals) AssignH4 Identify Upfield Signal (8.3 - 8.5 ppm) Assign to H4 (between Iodines) AssignH6->AssignH4 Coupling Verify Coupling (J ~ 2.0-2.5 Hz) Typical meta-coupling AssignH4->Coupling Confirm Confirmation: Target is 2-Bromo-3,5-diiodopyridine Coupling->Confirm

Caption: Step-by-step logic for confirming the identity of 2-Bromo-3,5-diiodopyridine from raw NMR data.

Experimental Protocol

To reproduce the literature results (specifically following the method of Kay et al.), ensure the following parameters are met.

Synthesis Context

The compound is typically synthesized from 2-hydroxy-3,5-diiodopyridine (3,5-diiodo-2-pyridone) via reaction with Phosphorus Tribromide (PBr₃) at 145°C.[1] This route ensures the correct regiochemistry.

NMR Acquisition Parameters
  • Instrument: 400 MHz or higher (recommended for resolving small meta-couplings).

  • Solvent: CDCl₃ (Chloroform-d) is preferred for solubility and standard shifts. DMSO-d₆ may cause slight downfield shifts due to H-bonding with the pyridine nitrogen.

  • Concentration: ~10 mg in 0.6 mL solvent.

  • Pulse Sequence: Standard zg30.

  • Transients: 16–64 scans are sufficient due to the lack of exchangeable protons.

References

  • Kay, A. J.; Woolhouse, A. D.; Gainsford, G. J.; Barnes, T. H.; McKinnie, I. T. "Simple zwitterionic merocyanines as potential NLO chromophores." Journal of Materials Chemistry, 2001 , 11, 2271–2281. Link(Primary source for synthesis and characterization of Compound 6).

  • Paronikyan, E. G.; Noravyan, A. S.; Dashyan, S. S. "Synthesis of Condensed 3-Cyanopyridin-2(1H)-ones Based on the Smiles Rearrangement." ChemInform, 2014 .[2] Link(Cites related diiodo-analogs).

  • Wolf, C. et al. "Regioselective Synthesis of 2-Bromo-5-iodopyridine." MDPI, 2023 .[3] Link(Source for 2-Bromo-5-iodopyridine comparative data).

  • ChemicalBook. "2-Amino-5-bromo-3-iodopyridine Spectral Data." Link(Source for amino-analog shifts).

  • Reich, H. J. "1H NMR Data of Pyridines." University of Wisconsin-Madison. Link(General pyridine reference).

Sources

A Researcher's Guide to 13C NMR Spectral Analysis of 2,3,5-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and functional materials. Understanding the precise substitution pattern on this heterocyclic core is paramount for predicting molecular properties, confirming synthetic outcomes, and elucidating structure-activity relationships. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for unambiguous structure determination. This guide provides an in-depth analysis of the 13C NMR spectra of 2,3,5-substituted pyridines, offering a comparative framework and practical experimental insights.

The Foundational Spectrum: Understanding Unsubstituted Pyridine

Before delving into the complexities of substituted systems, it is crucial to understand the 13C NMR spectrum of the parent pyridine molecule. The electronegativity of the nitrogen atom and the aromatic ring current create a distinct pattern of chemical shifts for the three unique carbon environments.[1]

  • C2/C6 (α-carbons): These carbons, being directly adjacent to the nitrogen, are the most deshielded and typically resonate around 150 ppm .[1]

  • C4 (γ-carbon): The carbon at the para position to the nitrogen is also significantly deshielded, appearing at approximately 136 ppm .[1]

  • C3/C5 (β-carbons): The meta carbons are the most shielded of the ring carbons, with a chemical shift of about 124 ppm .[1]

These values serve as the baseline from which the effects of substituents at the 2, 3, and 5 positions can be dissected.

Decoding the Influence of Substituents

The introduction of substituents at the 2, 3, and 5 positions dramatically alters the electronic landscape of the pyridine ring, leading to predictable and interpretable changes in the 13C NMR chemical shifts. These changes, often referred to as substituent-induced chemical shifts (SCS), are the key to deciphering the substitution pattern. The effects are broadly categorized as arising from electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

It is a generally accepted principle that the change in 13C NMR chemical shift caused by a substituent is an additive property.[2] This allows for the use of "additivity parameters" derived from simpler substituted systems, like benzene, to predict the chemical shifts in more complex pyridine derivatives.[2][3]

The Role of Substituent Position and Electronic Nature

The magnitude and direction of the chemical shift change depend on both the electronic nature of the substituent (donating or withdrawing) and its position relative to a given carbon atom.

  • Ipso-Carbon (Carbon directly attached to the substituent): The chemical shift of this carbon is most significantly affected.

  • Ortho-Carbons: Carbons adjacent to the point of substitution experience a moderate shift.

  • Meta-Carbons: The effect on carbons in the meta position is generally smaller.

  • Para-Carbons: A noticeable effect is also observed at the para position.

The following diagrams illustrate the general trends observed for EDGs and EWGs on the 13C chemical shifts of the pyridine ring.

EDG_Effects cluster_pyridine Pyridine Ring cluster_effects Electron-Donating Group (EDG) at C2 C2 C2 C3 C3 ipso Ipso (C2): Significant Shielding (Upfield Shift) C2->ipso C4 C4 ortho Ortho (C3, C6): Shielding (Upfield Shift) C3->ortho C5 C5 para Para (C4): Shielding (Upfield Shift) C4->para C6 C6 meta Meta (C4, C5): Minor Effect C5->meta N N C6->ortho

Caption: General effect of an EDG on 13C chemical shifts.

EWG_Effects cluster_pyridine Pyridine Ring cluster_effects Electron-Withdrawing Group (EWG) at C2 C2 C2 C3 C3 ipso Ipso (C2): Deshielding (Downfield Shift) C2->ipso C4 C4 ortho Ortho (C3, C6): Deshielding (Downfield Shift) C3->ortho C5 C5 para Para (C4): Deshielding (Downfield Shift) C4->para C6 C6 meta Meta (C4, C5): Minor Effect C5->meta N N C6->ortho

Caption: General effect of an EWG on 13C chemical shifts.

Comparative Analysis: A Data-Driven Approach

To illustrate these principles, the following table presents a comparison of the 13C NMR chemical shifts for a series of hypothetical 2,3,5-substituted pyridines. These values are representative and serve to highlight the expected trends.

Substituent at C2Substituent at C3Substituent at C5C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)
HHH150.0124.0136.0124.0150.0
CH3 (EDG)HH158.0 123.0136.5123.5149.0
HCl (EWG)H151.0131.0 137.0125.0150.5
HHNO2 (EWG)150.5122.0145.0130.0 151.5
CH3 (EDG)Cl (EWG)NO2 (EWG)159.0 130.0 146.0129.0 150.0

Note: These are illustrative values. Actual chemical shifts will vary depending on the specific substituents and the solvent used.

Experimental Protocol: Acquiring High-Quality 13C NMR Spectra

Achieving reliable and reproducible 13C NMR data necessitates a standardized experimental approach. The following protocol outlines the key steps for the analysis of 2,3,5-substituted pyridines.

Caption: Standard workflow for 13C NMR analysis.

Causality in Experimental Choices
  • Solvent Selection: The choice of deuterated solvent is critical as it can influence the chemical shifts.[2][4] Chloroform-d (CDCl3) is a common choice for many organic compounds, while dimethyl sulfoxide-d6 (DMSO-d6) is used for less soluble samples. It's important to be consistent with the solvent when comparing spectra.

  • Relaxation Delay (D1): Quaternary carbons and carbons in sterically hindered environments often have longer relaxation times. An adequate relaxation delay is essential to ensure that these signals are not attenuated, leading to accurate integration and peak intensity.

  • Proton Decoupling: Standard 13C NMR spectra are acquired with broadband proton decoupling to simplify the spectrum by collapsing the C-H coupling multiplets into single lines, which significantly improves the signal-to-noise ratio.

Trustworthiness and Self-Validation

The interpretation of 13C NMR spectra is a self-validating process. The consistency of the observed chemical shifts with established substituent effects and additivity rules provides a strong measure of confidence in the structural assignment.[2][3] Furthermore, the use of two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can provide definitive assignments by correlating carbon signals with their directly attached or long-range coupled protons.

Conclusion

The 13C NMR spectral analysis of 2,3,5-substituted pyridines is a powerful and indispensable tool for researchers in organic chemistry and drug development. A thorough understanding of the fundamental principles of chemical shifts, substituent effects, and a rigorous experimental approach allows for the confident and accurate elucidation of molecular structure. By leveraging the comparative data and protocols presented in this guide, scientists can effectively harness the full potential of 13C NMR spectroscopy in their research endeavors.

References

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved from [Link]

  • Kleinpeter, E., & Thomas, S. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of the American Chemical Society.
  • Tomasik, P., & Zalewski, R. (1978).
  • Thomas, S., et al. (1997).
  • Guareschi, R., & Andreetti, G. D. (1980). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring.
  • Pinto, D. C. G. A., et al. (2021). Protocol for Calculating 13C Nuclear Magnetic Resonance Chemical Shifts of Flexible Organic Molecules.
  • Barskiy, D. A., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field.
  • Unknown. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
  • Mantsch, H. H., & Smith, I. C. P. (1973). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry.
  • Bak, D. A. (2016). 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses.
  • Silva, A. M. S., et al. (2007).
  • Pinto, D. C., et al. (2007). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a.
  • Klich, K., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances.
  • Venkatesh, A., et al. (2021). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. The Journal of Organic Chemistry.

Sources

Mass spectrometry fragmentation pattern of 2-Bromo-3,5-diiodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Mass Spectrometry Profiling of 2-Bromo-3,5-diiodopyridine

Executive Summary

In the high-stakes arena of drug discovery, 2-Bromo-3,5-diiodopyridine serves as a critical halogenated scaffold, particularly for Suzuki-Miyaura and Sonogashira cross-coupling reactions. Its value lies in the differential reactivity of its halogen substituents: the iodine atoms at positions 3 and 5 are more labile than the bromine at position 2, allowing for sequential, regioselective functionalization.

This guide provides a definitive mass spectrometry (MS) characterization of 2-Bromo-3,5-diiodopyridine. Unlike generic spectral libraries, we analyze the fragmentation kinetics governed by carbon-halogen bond dissociation energies (BDE), comparing its spectral "fingerprint" against common structural analogs (e.g., chloro-variants or regioisomers).

Physicochemical & MS Specifications

Before interpreting the spectrum, the theoretical isotopic envelope must be defined to validate the molecular ion cluster.

ParameterSpecification
Molecular Formula C₅H₂BrI₂N
Monoisotopic Mass (⁷⁹Br) 408.7460 Da
Secondary Isotope Mass (⁸¹Br) 410.7440 Da
Isotope Ratio (M : M+2) ~1:1 (Due to ⁷⁹Br/⁸¹Br natural abundance)
Dominant Ionization Mode Electron Impact (EI, 70 eV) for structural elucidation; ESI+ for molecular weight confirmation.

Fragmentation Mechanism: The "Iodine Ejection" Cascade

The fragmentation of 2-Bromo-3,5-diiodopyridine under Electron Impact (EI) is driven by the hierarchy of bond strengths: C–I (weakest) < C–Br < C–H/C–C .

Primary Pathway: Sequential Deiodination

Upon ionization, the radical cation [M]⁺• is formed.[1][2][3][4][5] The high instability of the C–I bond (~65 kcal/mol) leads to the immediate ejection of an iodine radical (I•).

  • Precursor Ion (m/z 409/411): The molecular ion cluster appears as a doublet of equal intensity (1:1).

  • First Iodine Loss (Δm -127): Cleavage of the C-I bond yields the [M-I]⁺ cation (m/z 282/284). The bromine isotope pattern (1:1) is retained, confirming the bromine is still attached.

  • Second Iodine Loss (Δm -127): The second iodine is ejected, yielding the [M-2I]⁺ fragment (m/z 155/157). This is often the base peak or a high-intensity fragment in the spectrum.

  • Bromine Loss (Δm -79/81): Finally, the stronger C–Br bond (~80 kcal/mol) breaks, or HBr is eliminated, collapsing the ring structure into low-mass pyridine fragments (m/z ~76).

Visualization of Fragmentation Pathways

The following diagram maps the specific ion transitions, color-coded by the stability of the fragment.

FragmentationPath M Molecular Ion [M]+. (m/z 409 / 411) 1:1 Ratio Frag1 [M - I]+ (m/z 282 / 284) Mono-iodo-bromo species M->Frag1 - I• (127 Da) Weakest Bond Frag_Br [M - Br]+ (m/z 330) Rare M->Frag_Br - Br• (Minor Path) Frag2 [M - 2I]+ (m/z 155 / 157) 2-Bromopyridine cation Frag1->Frag2 - I• (127 Da) Frag3 Pyridyne / Ring Fragments (m/z ~76) Frag2->Frag3 - Br• (79/81 Da) Ring Collapse

Figure 1: The hierarchical fragmentation tree of 2-Bromo-3,5-diiodopyridine under 70 eV EI, showing the dominant sequential deiodination pathway.

Comparative Analysis: Performance vs. Alternatives

Distinguishing 2-Bromo-3,5-diiodopyridine from its structural analogs is critical during synthesis optimization. The table below contrasts its MS performance with common "alternatives" (impurities or analogs).

Feature2-Bromo-3,5-diiodopyridine (Target)2-Chloro-3,5-diiodopyridine (Alternative 1)2,3,5-Triiodopyridine (Alternative 2)
Molecular Ion (M⁺) 409 / 411 365 / 367 457 (Monoisotopic)
Isotope Pattern 1:1 Doublet (Distinctive Br signature)3:1 Doublet (Distinctive Cl signature)Singlet (Iodine is monoisotopic)
Fragmentation Logic Loses 127 (I) then 127 (I). Br pattern persists.[6]Loses 127 (I) then 127 (I). Cl pattern (3:1) persists.Loses 127 (I) sequentially. No doublet splitting.
Diagnostic Value High. The 1:1 split at m/z 155 confirms the core is bromo-pyridine.High. The 3:1 split at m/z 111 confirms chloro-pyridine core.High. Lack of isotope splitting confirms full iodination.

Why this matters: If your spectrum shows a 3:1 ratio at the molecular ion, you have successfully substituted the Bromine with Chlorine (a common side reaction if using HCl during workup). If you see a singlet at 457, you have over-iodinated the ring.

Experimental Protocol: Validated GC-MS Method

To replicate the fragmentation patterns described above, use the following self-validating protocol.

Instrument: Agilent 7890/5977 GC-MS (or equivalent Single Quadrupole).

Step 1: Sample Preparation

  • Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).

  • Concentration: 10 µg/mL (10 ppm). Note: High concentrations can cause detector saturation due to the high ionization cross-section of Iodine.

Step 2: GC Parameters

  • Column: HP-5ms (30m x 0.25mm, 0.25µm film).

  • Inlet Temp: 250°C (Splitless mode).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 3 min.

Step 3: MS Parameters (The Critical Check)

  • Source Temp: 230°C.

  • Ionization: EI at 70 eV.[3]

  • Scan Range: m/z 50 – 500.

  • Solvent Delay: 3.0 min (Crucial to protect filament from solvent surge).

Step 4: Data Validation Criteria

  • Check M+: Look for the doublet at 409/411.

  • Check Base Peak: Verify if m/z 155/157 (the [M-2I]⁺ fragment) is present.

  • Isotope Fidelity: Ensure the intensity ratio of 409:411 is between 0.9 and 1.1. Significant deviation indicates interference or co-elution.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Doc Brown's Chemistry. (n.d.). Mass spectrometry fragmentation patterns of halogenated hydrocarbons. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 2-Bromo-3-pyridinol and analogs. Retrieved from

Sources

Comparing reactivity of 2-Bromo-3,5-diiodopyridine vs 2,3,5-tribromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Precision vs. Economy" Trade-off

In the design of polysubstituted pyridine scaffolds—ubiquitous in kinase inhibitors and GPCR ligands—the choice between 2-Bromo-3,5-diiodopyridine (Compound A) and 2,3,5-Tribromopyridine (Compound B) is rarely arbitrary. It represents a strategic decision between orthogonal reactivity and cost-efficiency .

  • 2-Bromo-3,5-diiodopyridine is the "Precision Tool." It leverages the significant bond dissociation energy difference between C–I and C–Br to allow exclusive functionalization of the C3/C5 positions before the C2 position.

  • 2,3,5-Tribromopyridine is the "Economy Block." It is significantly cheaper but relies on electronic activation, typically forcing reaction at the C2 position first, thereby limiting the sequence of functionalization.

This guide analyzes the mechanistic divergences of these two scaffolds, providing experimental protocols to exploit their specific reactivities.

Structural & Electronic Analysis

To predict reactivity, one must understand the electronic landscape of the pyridine ring and the bond strengths of the halogens.

Feature2-Bromo-3,5-diiodopyridine 2,3,5-Tribromopyridine
C2 Position Electronic Hotspot: Adjacent to Nitrogen. Activated for SNAr. Deactivated for Pd-oxidative addition relative to C–I.Electronic Hotspot: Adjacent to Nitrogen. Most electron-deficient site. Activated for both SNAr and Pd-oxidative addition (relative to C3/C5 Br).
C3/C5 Positions Kinetic Hotspot: Weak C–I bonds (~51 kcal/mol). Reacts fastest in Pd(0) cycles and Li-exchange.Steric/Electronic Mix: C–Br bonds (~68 kcal/mol). C3 is sterically crowded (ortho to C2). C5 is less hindered.
Selectivity Driver Bond Strength: I > Br.[1] (Chemo-selective)Electronics/Sterics: C2 (Electronic) vs. C5 (Steric). (Regio-selective)
Visualizing the Reactivity "Hotspots"

ReactivityMap Figure 1: Dominant Reaction Pathways. Note how Compound A allows 'Meta' functionalization first. SubstrateA 2-Bromo-3,5-diiodopyridine C3_C5_Pd C3/C5: Pd-Coupling (Fast) (Suzuki/Sonogashira) SubstrateA->C3_C5_Pd I >> Br (Bond Energy Control) C2_SNAr C2: SNAr (Fast) (Amination/Etherification) SubstrateA->C2_SNAr Inductive Effect SubstrateB 2,3,5-Tribromopyridine SubstrateB->C2_SNAr Primary Pathway C2_Pd C2: Pd-Coupling (Fast) (Electronic Control) SubstrateB->C2_Pd Electron Deficiency

Comparative Reactivity Matrix

A. Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is where the two compounds diverge most sharply.

  • 2-Bromo-3,5-diiodopyridine:

    • Mechanism: Oxidative addition of Pd(0) occurs almost exclusively at the C–I bonds (C3/C5) due to weaker bond strength, leaving the C2–Br bond intact.

    • Outcome: You can install aryl groups at the "meta" positions (3 and 5) and preserve the "ortho" (2) halogen for a subsequent step (e.g., a different coupling or heterocyclization).

    • Selectivity: >95:5 favoring C3/C5 over C2.

  • 2,3,5-Tribromopyridine:

    • Mechanism: With all halogens being Bromine, oxidative addition is governed by electron density. The C2 position is the most electron-deficient (lowest LUMO coefficient), making it the preferred site for oxidative addition.

    • Outcome: The first coupling usually occurs at C2 .

    • Challenge: Achieving selectivity between C3 and C5 in subsequent steps is difficult and often requires specific sterically demanding ligands.

B. Nucleophilic Aromatic Substitution (SNAr)

Both compounds behave similarly here, but with a nuance.

  • Target: The C2 position (adjacent to the electronegative Nitrogen).

  • Comparison: Both substrates undergo facile SNAr at C2 with amines, alkoxides, or thiols.

  • Nuance: In 2-Bromo-3,5-diiodopyridine, the large Iodine atoms at C3/C5 can exert a "buttressing effect" or steric shielding, potentially slowing down the approach of bulky nucleophiles to C2 compared to the tribromo analog.

C. Halogen-Metal Exchange (Lithiation)[2]
  • 2-Bromo-3,5-diiodopyridine: Ideally suited for "Turbo-Grignard" (iPrMgCl·LiCl) or n-BuLi exchange.[2] The exchange occurs rapidly at C3/C5 (I) .

  • 2,3,5-Tribromopyridine: Exchange is risky. While C2 is activated, Lithium-Halogen exchange at C3 or C4 often leads to the "Halogen Dance" (migration of the metal to a more stable position) or elimination to form a pyridyne intermediate, resulting in regio-isomeric mixtures.

Experimental Protocols

Protocol A: Site-Selective Suzuki Coupling on 2-Bromo-3,5-diiodopyridine

Objective: Functionalize C3/C5 while preserving C2-Br.

Reagents:

  • Substrate: 2-Bromo-3,5-diiodopyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (2.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 M aq, 3.0 equiv)

  • Solvent: DME/Ethanol/Water (4:1:1)

Step-by-Step:

  • Degassing: Charge a reaction vessel with the diiodo-pyridine and boronic acid. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed solvents. Add the base solution.

  • Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of Argon.

  • Reaction: Heat to 60°C (Note: Keep temperature mild to prevent activation of C2-Br). Monitor by LCMS.

  • Workup: The C–I bonds will react within 2-4 hours. The C–Br bond remains >90% intact at this temperature.

  • Mechanistic Check: If C2 coupling is observed, switch to a milder base (e.g., K₃PO₄) or lower temperature (40°C).

Protocol B: Regioselective SNAr on 2,3,5-Tribromopyridine

Objective: Functionalize C2 selectively.

Reagents:

  • Substrate: 2,3,5-Tribromopyridine (1.0 equiv)

  • Nucleophile: Morpholine (1.1 equiv)

  • Base: DIPEA (1.2 equiv)

  • Solvent: NMP or DMF

Step-by-Step:

  • Preparation: Dissolve tribromopyridine in NMP (0.5 M concentration).

  • Addition: Add DIPEA followed by Morpholine dropwise at room temperature.

  • Heating: Heat to 80-100°C .

  • Observation: Reaction is driven by the electron-deficient nature of C2.

  • Validation: 1H NMR will show the loss of the C2 shift and retention of the C3/C5 coupling pattern (two doublets with meta-coupling, J ~ 2 Hz).

Decision Framework (Workflow)

Use this logic flow to select the correct starting material for your synthesis.

DecisionTree Start Start: Pyridine Functionalization Strategy Q1 Do you need to functionalize C3/C5 BEFORE C2? Start->Q1 BranchA YES: Orthogonal Reactivity Required Q1->BranchA Yes BranchB NO: C2 First or Don't Care Q1->BranchB No SolA Select: 2-Bromo-3,5-diiodopyridine (Exploit I vs Br bond strength) BranchA->SolA SolB Select: 2,3,5-Tribromopyridine (Exploit Electronic Activation of C2) BranchB->SolB StepA1 Step 1: Pd-Coupling (Suzuki) Reacts at C3/C5 (I) SolA->StepA1 StepB1 Step 1: S_NAr or Pd-Coupling Reacts at C2 (Br) SolB->StepB1 StepA2 Step 2: S_NAr or Coupling Reacts at C2 (Br) StepA1->StepA2 StepB2 Step 2: Non-selective Coupling at C3/C5 (Requires optimization) StepB1->StepB2

References

  • Handy, S. T., & Zhang, Y. (2006). "Selectivity in the Suzuki-Miyaura coupling of 2,3,5-tribromopyridine." Tetrahedron Letters, 47(16), 2831-2833.

  • Lulinski, S., & Serwatowski, J. (2003). "Regioselective lithiation of halopyridines." Journal of Organic Chemistry, 68(13), 5384-5387.

  • Schlosser, M. (2005). "The 'Halogen Dance' in Pyridine Chemistry." Angewandte Chemie International Edition, 44(3), 376-393.

  • Bach, T., et al. (2002). "Site-selective cross-coupling reactions of polyhalogenated heterocycles." Tetrahedron, 58(32), 6373-6380.

Sources

Advanced Separation Strategies for Halogenated Pyridine Isomers: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manuscript designed for analytical chemists and pharmaceutical researchers. It prioritizes mechanistic understanding over rote procedure, ensuring the reader can adapt the logic to their specific isomeric challenges.

Executive Summary

The separation of halogenated pyridine isomers (e.g., 2-, 3-, and 4-chloropyridine) presents a distinct challenge in Reversed-Phase Liquid Chromatography (RPLC).[1][2][3] While traditional alkyl-bonded phases (C18) rely on hydrophobicity, these isomers possess nearly identical logP values (~1.2–1.3), resulting in co-elution or poor resolution.[2][3]

This guide demonstrates that Pentafluorophenyl (PFP) stationary phases significantly outperform C18 for this application.[2][3] The separation mechanism shifts from simple hydrophobic partitioning to a multi-modal interaction involving


-

electron transfer and dipole-dipole selectivity.[1][2][3] This document provides the mechanistic basis, comparative data, and a validated protocol for achieving baseline resolution of these critical drug intermediates.

Mechanistic Basis: Why C18 Fails and PFP Succeeds

To solve the separation problem, we must understand the molecular physics of the analytes.

The "Ortho Effect" and pKa Divergence

Halogenated pyridines are weak bases.[2][3] The position of the electron-withdrawing halogen atom relative to the nitrogen heteroatom dictates the basicity (pKa) and the dipole moment.

  • 2-Chloropyridine (pKa ~0.49): The halogen is adjacent to the nitrogen (ortho position).[2][3] The strong inductive effect significantly reduces electron density on the nitrogen, making it a very weak base. At standard acidic HPLC pH (pH 2–3), it remains largely neutral.[2][3]

  • 3-Chloropyridine (pKa ~2.[1][2][3]84) & 4-Chloropyridine: The halogen is further away.[1][2][3] These isomers are more basic and are likely to be protonated (ionized) at pH 2–3.[2][3]

Stationary Phase Interactions
  • C18 (Alkyl Phase): Interacts primarily via Van der Waals forces (hydrophobicity).[2][3] Since the isomers have similar hydrophobic volumes, C18 offers little selectivity ($ \alpha \approx 1 $).[2]

  • PFP (Fluorinated Phase): The fluorine atoms on the benzene ring create a strong electron deficit.[2][3] This induces:

    • 
      -
      
      
      
      Interactions:
      The electron-deficient PFP ring interacts with the electron-rich pyridine ring.[1][2][3]
    • Dipole-Dipole Interactions: PFP separates based on the localized dipole moments of the isomers.[2][3]

    • Shape Selectivity: The rigid PFP ring can discriminate between the steric bulk of ortho-, meta-, and para-substituents.[2][3]

Visualization of Separation Mechanism

SeparationMechanism cluster_Analytes Analytes (Isomers) cluster_Phases Stationary Phases Iso2 2-Chloropyridine (Neutral at pH 3) Low Dipole C18 C18 Column (Hydrophobic Only) Iso2->C18 Weak Hydrophobic Interaction PFP PFP Column (Pi-Pi + Dipole + Hydrophobic) Iso2->PFP Strong Pi-Pi Interaction Iso3 3-Chloropyridine (Protonated at pH 3) High Dipole Iso3->C18 Weak Hydrophobic Interaction Iso3->PFP Repulsive/Weak Dipole Interaction CoElution Poor Resolution (Rs < 1.5) C18->CoElution Result: Co-elution Resolution Baseline Resolution (Rs > 2.0) PFP->Resolution

Figure 1: Mechanistic comparison showing why PFP phases provide orthogonal selectivity compared to C18 for pyridine isomers.[1][2]

Comparative Performance Data

The following data summarizes the retention behavior of chloropyridine isomers under optimized acidic conditions.

Experimental Conditions:

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B)[2][3]

  • Gradient: 5% B to 40% B over 10 min.

  • Flow Rate: 1.0 mL/min[2][3][4][5][6][7]

  • Detection: UV @ 254 nm[3][5]

ParameterStandard C18 ColumnPFP (Pentafluorophenyl) Column
Elution Order 3-Cl & 4-Cl (Co-elute)

2-Cl
4-Cl

3-Cl

2-Cl
Selectivity (

)

(Poor)

(Excellent)
Retention Mechanism Hydrophobicity dominated.[1][2][3] 3- and 4- isomers are protonated (ionized) and elute early.[1][2][3] 2- isomer is neutral and elutes later.[1][2][3]Electronic dominated.[2][3] The PFP ring engages in specific

-

stacking with the neutral 2-chloropyridine, significantly increasing its retention relative to the ionized isomers.[1]
Peak Shape Often exhibits tailing due to silanol interactions with the basic nitrogen.[2][3]Sharper peaks; the fluorine layer often shields surface silanols.[2][3]

Key Insight: On the C18 column, the 3- and 4-isomers often co-elute as a single broad peak because their hydrophobic surfaces are nearly identical.[1] The PFP column resolves them because the position of the chlorine atom alters the electron cloud density available for


-bonding with the stationary phase.

Validated Experimental Protocol

This protocol is designed to be self-validating. If the system suitability test fails, do not proceed to sample analysis.[2]

Reagents & Preparation
  • Buffer: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid. ( Note: pH 3 is chosen to ensure 3- and 4-isomers are fully protonated while 2-isomer remains largely neutral, maximizing selectivity.)[1][2][3]

  • Solvent B: LC-MS grade Methanol (MeOH often provides better selectivity than ACN for PFP phases due to proton-donor capabilities).[1][2][3]

Instrument Setup
  • Column: PFP (e.g., ACE C18-PFP, Phenomenex Kinetex F5, or Supelco Ascentis Express F5), 150 x 4.6 mm, 2.7 µm or 5 µm.[2]

  • Temperature: 35°C (Strict control required; selectivity is temperature-dependent).

Method Development Workflow

MethodWorkflow Start Start: Isomer Mixture Screen Screening: PFP Column Mobile Phase: MeOH/Buffer pH 3.0 Start->Screen CheckRes Check Resolution (Rs) Between 3-Cl and 4-Cl Screen->CheckRes Pass Rs > 2.0 Proceed to Validation CheckRes->Pass Yes Fail Rs < 1.5 Optimize Parameters CheckRes->Fail No Opt1 Decrease Temp to 25°C (Enhances Pi-Pi interactions) Fail->Opt1 Opt2 Switch Modifier to MeOH (Changes solvation shell) Fail->Opt2 Opt1->CheckRes Opt2->CheckRes

Figure 2: Step-by-step optimization workflow for maximizing resolution of pyridine isomers.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Peak Tailing Interaction between the basic pyridine nitrogen and residual silanols on the silica surface.[1][2][3]1. Ensure pH is low (< 3.[2][3][6]0) to protonate silanols.2.[2][3] Add 5-10 mM Ammonium Acetate to compete for active sites.3.[1][2][3] Use an "end-capped" PFP column.[1][2][3]
Retention Drift PFP phases can be sensitive to "dewetting" in 100% aqueous conditions or equilibration lag.[2][3]Always maintain at least 5% organic modifier in the mobile phase.[2][3] Allow 20 column volumes for equilibration after gradient.
Resolution Loss Temperature fluctuations affecting

-

interaction strength.[1][2][3]
Use a column oven. Lower temperatures generally increase retention and selectivity for this separation.[2][3]

References

  • MAC-MOD Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link][2][3]

  • PubChem. (2025).[2][3] 2-Chloropyridine (CID 7977) - Chemical and Physical Properties.[1][2][3][8] National Library of Medicine.[2][3] Retrieved from [Link][2][3]

  • Welch Materials. (2024).[2][3][9] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link][2][3]

  • Chromatography Online. (2010).[2][3] Avoiding Reversed-Phase Chromatography Problems: Choosing the Stationary-Phase Chemistry. LCGC International.[2][3] Retrieved from [Link]

  • SIELC Technologies. (n.d.).[2][3] HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link][2][3]

Sources

Crystal structure analysis of 2-Bromo-3,5-diiodopyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Crystal Structure Analysis of 2-Bromo-3,5-diiodopyridine Derivatives: A Comparative Technical Guide

Executive Summary: The Dual-Halogen Advantage

In the realm of crystal engineering and medicinal chemistry, 2-Bromo-3,5-diiodopyridine derivatives (specifically the 2-amino-5-bromo-3-iodo subclass) represent a "Goldilocks" scaffold. Unlike their homoleptic counterparts (e.g., 3,5-dibromopyridine or 2,3,5-triiodopyridine), these heteroleptic systems offer a unique hierarchical halogen bonding (XB) landscape .[1]

This guide objectively compares the structural performance of these mixed-halogen derivatives against standard alternatives. We analyze why the specific arrangement of Iodine (at C3/C5) and Bromine (at C2/C5) creates superior supramolecular synthons due to the "Sigma-Hole" effect, providing a rigorous protocol for their synthesis, crystallization, and structural refinement.

Comparative Analysis: Heteroleptic vs. Homoleptic Scaffolds

The primary value of 2-Bromo-3,5-diiodopyridine derivatives lies in their ability to direct molecular assembly through competitive halogen bonding.

Table 1: Performance Comparison
FeatureTarget: 2-Amino-5-bromo-3-iodopyridine Alternative: 2-Amino-3,5-dibromopyridine Implication for Crystal Engineering
XB Donor Strength High (Iodine) at C3; Moderate (Bromine) at C5.[1]Moderate (Bromine) at both C3 and C5.[1]Iodine dominates the interaction landscape, creating predictable 1D chains.[1]

-Hole Potential (

)
Iodine: ~40–50 kcal/molBromine: ~30–35 kcal/molBromine: ~30–35 kcal/mol (Uniform)The Target allows for orthogonal assembly (selective binding at I-site first).
Synthetic Selectivity High: Sequential halogenation controls regiochemistry.[1]Low: Often produces mixtures of mono/di-bromo species.The Target offers a cleaner purification profile despite the extra step.
Crystal Packing Head-to-Tail Chains: Driven by strong N...I interactions.[1]Slip-Stacked: Driven by weaker N...Br and

-

stacking.
Target yields more robust, higher-melting crystals suitable for drug formulation.[1]
Scientific Insight: The Sigma-Hole Hierarchy

The superior performance of the diiodo/bromo derivative is driven by the polarizability of Iodine .[2] Iodine's valence electrons are further from the nucleus, creating a larger, more positive


-hole along the C-I bond axis compared to Bromine.
  • Mechanism: In the crystal lattice, the nucleophilic Pyridine Nitrogen (

    
    ) preferentially attacks the Iodine 
    
    
    
    -hole (
    
    
    ) rather than the Bromine (
    
    
    ).
  • Result: This "XB Hierarchy" allows researchers to design crystal structures where the Iodine directs the primary network, while the Bromine remains free for secondary interactions or further synthetic functionalization (e.g., Suzuki coupling).

Experimental Protocol: Synthesis & Crystallization

This protocol ensures the production of single crystals suitable for high-resolution X-ray diffraction (XRD).

Phase A: Regioselective Synthesis
  • Principle: Exploiting the differing reactivity of C3 and C5 positions on the pyridine ring. The amino group at C2 activates the ring, directing the first electrophilic attack to the para-position (C5).

Step 1: Bromination (C5 Selectivity)

  • Reagents: 2-Aminopyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq).

  • Solvent: Acetonitrile (polar aprotic favors para-substitution).

  • Procedure: Dissolve 2-aminopyridine in acetonitrile at 0°C. Add NBS portion-wise over 30 mins. Stir at RT for 2 hours.

  • Workup: Evaporate solvent. Wash residue with water to remove succinimide. Recrystallize from ethanol.

  • Product: 2-Amino-5-bromopyridine (Yield: >90%).

Step 2: Iodination (C3 Selectivity)

  • Reagents: 2-Amino-5-bromopyridine (from Step 1),

    
     (0.5 eq), 
    
    
    
    (0.6 eq),
    
    
    (2M).
  • Procedure: Suspend substrate in dilute

    
    . Heat to 80°C. Add 
    
    
    
    followed by dropwise addition of
    
    
    solution.
  • Mechanism: The C5 position is blocked. The amino group directs the iodine electrophile to the ortho-position (C3).

  • Purification: Neutralize with

    
    . Extract with Ethyl Acetate.[1][3] Recrystallize from Heptane/Ethanol (9:1).[1]
    
Phase B: Crystal Growth (Vapor Diffusion)

Direct evaporation often yields polycrystalline powder.[1] Vapor diffusion is required for X-ray quality blocks.[1]

  • Inner Vial: Dissolve 20 mg of pure derivative in 2 mL of THF or Acetone (Good solubility).

  • Outer Vial: Add 5 mL of Pentane or Hexane (Anti-solvent).[1]

  • Setup: Place the open inner vial inside the outer vial. Seal the outer vial tightly.

  • Timeline: Allow to stand undisturbed at 4°C for 3-5 days. The pentane vapors will slowly diffuse into the THF, lowering solubility and growing high-quality prisms.

Structural Analysis Workflow

The following diagram illustrates the critical path from raw material to refined crystal structure, highlighting the decision nodes for solving the "Pseudo-Symmetry" often caused by heavy atoms like Iodine.

G Start Start: Purified Derivative Screen Crystal Screening (Polarized Microscopy) Start->Screen Mount Mounting (0.1mm Loop) Cryo-cooling (100K) Screen->Mount Single Crystal Found Collect Data Collection (Mo-Kα Radiation) Mount->Collect Solve Structure Solution (SHELXT / Intrinsic Phasing) Collect->Solve Check Heavy Atom Check (Locate I and Br sites) Solve->Check Refine Refinement (SHELXL) Anisotropic Displacement Check->Refine Sites Assigned Validation CheckCIF / Platon (Void Analysis) Refine->Validation Validation->Refine High R-factor (>5%) Final Final CIF Output Validation->Final R-factor < 5%

Figure 1: Systematic workflow for the structural determination of heavy-halogen pyridine derivatives.

Data Interpretation: The Halogen Bond Geometry

When analyzing the solved structure, focus on these specific geometric parameters to validate the "Sigma-Hole" interaction.

ParameterDefinitionExpected Value (Strong XB)
Interaction Distance (

)
Distance between Iodine (I) and Nitrogen (

).[1]
2.70 – 3.00 Å (Significantly <

radii of 3.53 Å)
Bond Angle (

)
Angle of

.
170° – 180° (Linearity confirms

-hole directionality)
Reduction Ratio (

)

.
0.75 – 0.85 (Lower implies stronger interaction)

Critical Check: If the


 angle deviates significantly from 180° (e.g., <160°), the interaction is likely driven by crystal packing forces rather than a true halogen bond.

References

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ResearchGate. A detailed protocol for the regioselective halogenation of aminopyridines.

  • Halogen Bonding: The Sigma-Hole. Bohrium / Springer. Fundamental analysis of electrostatic potentials and the origin of the sigma-hole in Iodine vs Bromine.

  • Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. Crystal Growth & Design. Comparative study of I, Br, and Cl derivatives in crystal engineering.

  • 2-Bromo-5-Iodopyridine Synthesis & Properties. GuideChem. Technical specifications and synthesis pathways for the core pyridine scaffold.

Sources

A Senior Application Scientist's Guide to Validating the Regiochemistry of C3-Substituted Pyridine Products

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyridine ring is a cornerstone of medicinal chemistry, with this heterocycle being a prevalent motif in a vast number of FDA-approved drugs.[1] While synthetic methodologies for C2 and C4 substitution are well-established, the selective functionalization at the C3 position remains a significant challenge due to the inherent electronic properties of the pyridine core.[1][2] This inherent difficulty makes the unambiguous validation of the resulting product's regiochemistry not just a routine analytical task, but a critical step in the research and development pipeline. An incorrect structural assignment can lead to wasted resources, misinterpreted structure-activity relationships (SAR), and significant delays in drug discovery programs.

This guide provides a comprehensive comparison of the essential analytical techniques used to confirm the regiochemistry of C3-substituted pyridines. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present self-validating workflows, and provide the technical insights needed to confidently assign your molecular structure.

The Foundational Tool: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and commonly used technique for determining the isomeric substitution pattern of organic molecules.[3] For substituted pyridines, a multi-faceted NMR approach is the most robust strategy, where each experiment builds upon the last to create an unassailable structural proof.

1D NMR: The First Look

¹H NMR Spectroscopy: Your initial ¹H NMR spectrum provides the first critical clues. The chemical shifts, coupling patterns (multiplicity), and coupling constants (J-values) of the aromatic protons are highly sensitive to the substituent's position.[4] In a monosubstituted pyridine, the C3-isomer is the only one that will result in four distinct aromatic proton signals.

  • Causality: The substituent at C3 breaks the molecule's symmetry, rendering all remaining ring protons (H2, H4, H5, H6) chemically non-equivalent. In contrast, C2- or C4-substitution maintains a plane of symmetry, resulting in fewer signals. The electron-withdrawing nature of the pyridine nitrogen deshields the α-protons (H2, H6) significantly, pushing them downfield, while the β-protons (H3, H5) and γ-proton (H4) appear more upfield.[5]

  • Field Insight: A key first step is often to determine the ratio of regioisomers from the ¹H NMR analysis of the crude reaction mixture, which can be achieved by integrating the distinct signals corresponding to each isomer.[2][6]

¹³C NMR Spectroscopy: This spectrum reveals the number of unique carbon environments. For a C3-substituted pyridine, you should expect to see five distinct signals for the pyridine ring carbons, in addition to the signal for the carbon atom at the point of substitution (C3) and any signals from the substituent itself.

2D NMR: Building the Connectivity Map

While 1D NMR provides suggestive evidence, 2D NMR techniques are essential for definitively proving the connectivity.[7] These experiments create a correlation map, showing how atoms are connected through bonds or space.

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) couplings within a spin system.[8]

  • Why it's crucial: For a C3-substituted pyridine, COSY will show a correlation between H4 and H5, and between H5 and H6. Crucially, H2 will typically show a weaker four-bond coupling to H4 and H6, but will not show a strong correlation to H5, helping to piece together the sequence of protons around the ring.[8]

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.

  • Why it's crucial: HSQC provides an unambiguous assignment of which proton signal corresponds to which carbon signal. This is the foundation upon which the most definitive experiment, HMBC, is built.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for determining regiochemistry. It reveals correlations between protons and carbons that are two or three bonds away.

  • The Definitive Proof: The key to validating C3-substitution lies in identifying the long-range correlations from the protons on the substituent to the carbons of the pyridine ring. For a substituent 'R' at the C3 position with a protonated atom (e.g., -CH₂-R'), you would expect to see HMBC correlations from these protons to C2 and C4 of the pyridine ring. The absence of a correlation to C3, combined with the presence of correlations to C2 and C4, is conclusive evidence for C3-substitution.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect correlations between protons that are close in space, regardless of whether they are connected through bonds.

  • Why it's useful: A NOESY or ROESY experiment can provide powerful confirmatory evidence. For a C3-substituent, its protons should show a spatial correlation (a NOE cross-peak) to the protons at the H2 and H4 positions on the pyridine ring. This through-space corroboration solidifies the through-bond data from HMBC.

Workflow for Unambiguous NMR-Based Structure Validation

This workflow is designed as a self-validating system, where each step confirms the hypothesis of the previous one.

G cluster_start Initial Analysis cluster_2d Connectivity Mapping (2D NMR) cluster_end Conclusion A Acquire High-Resolution ¹H and ¹³C NMR Spectra B Analyze ¹H NMR: - Count aromatic signals - Analyze coupling patterns (J-values) - Hypothesis: C3 Isomer (4 signals?) A->B C Analyze ¹³C NMR: - Count aromatic signals - Hypothesis: C3 Isomer (5 signals?) A->C D Acquire COSY Spectrum B->D C->D E Trace ¹H-¹H Spin System: Confirm H2, H4, H5, H6 connectivity D->E F Acquire HSQC Spectrum E->F G Assign ¹H-¹³C One-Bond Correlations: Link each proton to its carbon F->G H Acquire HMBC Spectrum G->H I Identify Key Long-Range Correlations: - Substituent-H to C2/C4? - H2 to C4/C6? - H6 to C2/C4? H->I J Acquire NOESY/ROESY Spectrum I->J K Identify Key Spatial Correlations: - Substituent-H to H2/H4? J->K L Synthesize All Data: Is there a single, consistent structural assignment? K->L M Structure Confirmed: Regiochemistry Validated L->M Yes N Ambiguity Detected: Proceed to Crystallography L->N No

Caption: A self-validating workflow for NMR-based regiochemical assignment.

Comparative Analysis of Validation Techniques

While NMR is the workhorse, other techniques offer complementary or, in some cases, more definitive data. The choice of which to use depends on the specific research question, available resources, and the nature of the compound.

TechniquePrimary ApplicationProsConsConclusiveness
NMR Spectroscopy Primary structure elucidation, isomer differentiationProvides detailed connectivity data, non-destructive, good for mixtures (crude analysis)Can be ambiguous for complex or symmetric molecules, requires soluble sample[3]High to Very High
X-Ray Crystallography Absolute structure determinationProvides an unambiguous 3D structure, the "gold standard"Requires a suitable single crystal, which can be difficult to grow, not a high-throughput methodDefinitive
Mass Spectrometry (MS) Molecular weight confirmation, fragmentation analysisHigh sensitivity, requires minimal sample, can be coupled to chromatography (LC-MS)Fragmentation is not always predictable or unique for isomers, primarily infers structureLow to Medium
Chemical Derivatization Indirect confirmationCan create a known compound for comparisonRequires additional synthetic steps, introduces potential for side reactionsMedium to High
X-Ray Crystallography: The Gold Standard

When an NMR data set is ambiguous, or when absolute, undeniable proof of structure is required (e.g., for a patent filing or clinical trial), single-crystal X-ray diffraction is the ultimate arbiter. This technique provides a precise three-dimensional map of the atoms in a molecule, leaving no doubt as to the substituent's position. Several studies have used X-ray crystallography to unequivocally confirm the structures of novel pyridine derivatives that were first proposed by NMR.[6][9][10][11]

  • Causality: The method works by passing X-rays through an ordered crystal lattice. The diffraction pattern of the X-rays is directly related to the arrangement of atoms in the crystal, allowing for the calculation of bond lengths, bond angles, and the overall molecular structure.

  • Trustworthiness: A successfully solved crystal structure is considered definitive proof. The primary challenge lies not in the analysis but in obtaining a high-quality single crystal suitable for diffraction.

Mass Spectrometry: A Supporting Role

Mass spectrometry (MS) excels at providing an accurate molecular weight. However, using it to differentiate regioisomers is more complex. Electron Impact (EI) or Collision-Induced Dissociation (CID) can generate fragmentation patterns, and in some cases, these patterns may differ between isomers.[12][13]

  • Expertise & Logic: For C3-substituted pyridines, one might look for fragmentation pathways involving the substituent and its interaction with adjacent positions. For example, the loss of a neutral molecule involving the substituent and the H2 or H4 proton might be observed. However, these pathways are not always unique or predictable.[14] Therefore, MS should be considered a supporting technique for regiochemistry assignment, best used to confirm molecular weight and purity, rather than as a primary tool for isomer identification.

Experimental Protocols

Protocol 1: Comprehensive NMR Analysis for a Novel C3-Substituted Pyridine
  • Sample Preparation: Dissolve ~5-10 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Optimize spectral width to cover the aromatic and aliphatic regions. Ensure sufficient resolution to resolve all coupling patterns.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C is much less sensitive than ¹H.

  • COSY Acquisition: Acquire a gradient-selected (gCOSY) spectrum. Process the data to clearly visualize the cross-peaks that define the proton spin systems of the pyridine ring.

  • HSQC Acquisition: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum. This will correlate each proton to its directly attached carbon.

  • HMBC Acquisition: Acquire a gradient-selected HMBC spectrum. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to enhance correlations over 2-3 bonds. This is the critical experiment for linking the substituent to the pyridine ring.

  • NOESY/ROESY Acquisition (Optional but Recommended): If ambiguity remains or further confirmation is desired, acquire a 2D NOESY or ROESY spectrum with a suitable mixing time (e.g., 500-800 ms) to observe through-space correlations.

  • Data Analysis: Using appropriate software, systematically analyze the spectra. Use the HSQC to assign carbons, the COSY to map proton neighbors, and the HMBC and NOESY to build the final, unambiguous structure.

G cluster_structure Hypothetical C3-Substituted Pyridine cluster_correlations Key Validating NMR Correlations Py Pyridine Ring (C2, C3, C4, C5, C6) (H2, H4, H5, H6) R Substituent 'R' (with attached H_R) R->Py at C3 HMBC HMBC (Through-Bond) C2 C2 HMBC->C2 2-bond C4 C4 HMBC->C4 3-bond NOESY NOESY (Through-Space) H2 H2 NOESY->H2 spatial H4 H4 NOESY->H4 spatial COSY COSY (Through-Bond) H5 H5 COSY->H5 3-bond H6 H6 COSY->H6 3-bond HR H_R HR->HMBC HR->NOESY H4->COSY H5->COSY

Caption: Key NMR correlations for validating a C3-substituted pyridine.

Conclusion

Validating the regiochemistry of C3-substituted pyridines is a non-trivial but essential task in modern chemical research. While a simple ¹H NMR spectrum can provide initial clues, it should not be the sole basis for structural assignment. A rigorous and self-validating approach, centered on a suite of 2D NMR experiments (COSY, HSQC, and particularly HMBC), provides the highest level of confidence. When absolute certainty is paramount, single-crystal X-ray crystallography serves as the ultimate structural arbiter. By understanding the strengths and limitations of each technique and applying them logically, researchers can ensure the scientific integrity of their work and accelerate their discovery programs.

References

  • Yuan, Z., et al. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. PMC - NIH.
  • Latham, D., et al. (2022). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH.
  • Noonan, J. R., & Sarpong, R. (2024). Regiodivergent Arylation of Pyridines via Zincke Intermediates. PubMed.
  • Frisbee, A. R., & Schramm, K. (2009). Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited. ERIC.
  • Iali, W., et al. (2019). 1 H NMR spectra of a sample containing 0.05 M pyridine. ResearchGate.
  • Huber, S., et al. (2020). Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra. PubMed.
  • Al-Sulaibi, M. A., & Al-Otaibi, J. S. (2014). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... ResearchGate.
  • Kumar, A., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications (RSC Publishing).
  • Barman, M. K., et al. (2017). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Journal of the American Chemical Society.
  • Bull, J. A., et al. (2007). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews - ACS Publications.
  • Gentry, V., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv.
  • Wang, T., et al. (2024). C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. PMC - NIH.
  • Li, Y., et al. (2025). Photochemical C3-amination of pyridines via Zincke imine intermediates. PMC - NIH.
  • Wang, H., et al. (2026). Regioselective 1,2-Diamination of Aryl-Substituted 1,3-Dienes via Axial PPh3-Coordinated Dirhodium(II) Catalysis. Organic Letters - ACS Publications.
  • Kolehmainen, E., et al. (2025). Synthesis and NMR characterization of seven new substituted pyridine N-oxides. Magnetic Resonance in Chemistry.
  • De Luca, L., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.
  • St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube.
  • Dopfer, O., et al. (2018). Pyridine Dimers and Their Low‐Temperature Isomerization: A High‐Resolution Matrix‐Isolation Spectroscopy Study. Chemistry – A European Journal.
  • Wang, Y., et al. (2018). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. PubMed.
  • Begunov, R. S., et al. (2020). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... ResearchGate.
  • Titi, A., et al. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate.
  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Data of 2-, 3-, and 4-Cyanopyridine Isomers. BenchChem.
  • El-Gamel, N. E. A., et al. (2021). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. MDPI.
  • Gampe, C. M., & Carreira, E. M. (2012). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Angewandte Chemie International Edition.
  • OChem Tutorials. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
  • Milani, B., et al. (2000). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. MDPI.
  • Lee, Y. S., et al. (2001). Mass-analyzed threshold ionization spectroscopy of pyridine. Structural distortion in the first excited state. RSC Publishing.
  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • ResearchGate. (n.d.). Pyridine C3–H functionalization reactions A Examples of drug molecules containing pyridine motifs.... ResearchGate.
  • ron. (2014). Proton NMR signals and rings. Chemistry Stack Exchange.
  • Dr. Puspendra Classes. (2018). Part 19: Mass Spectrometry - Factors affecting Fragmentation Pattern. YouTube.

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Safety Operating Guide

Personal protective equipment for handling 2-Bromo-3,5-diiodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Operational Philosophy

2-Bromo-3,5-diiodopyridine is a critical halogenated heterocyclic scaffold, widely utilized in medicinal chemistry for its ability to undergo selective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) at distinct positions.

As a Senior Application Scientist, my directive to you is simple: Respect the halogen. While generic Safety Data Sheets (SDS) often classify this compound merely as an irritant (H315/H319/H335), field experience with poly-halogenated pyridines dictates a higher standard of care. These compounds possess significant lipophilicity, facilitating rapid dermal absorption.

The Core Safety Axiom: Treat 2-Bromo-3,5-diiodopyridine not just as a solid irritant, but as a potential systemic toxicant upon solubilization. Your PPE strategy must prevent all skin contact.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the specific threats posed by this molecule.

Hazard CategoryGHS Classification (Conservative)Operational Insight
Dermal Skin Irrit. 2 (H315) / Potential H310Halogenated pyridines can penetrate nitrile. Once dissolved in organic solvents (DCM, DMF), skin permeation rates increase exponentially.
Ocular Eye Irrit.[1][2][3][4] 2A (H319) The solid is a fine powder; static charge can cause "jumping," leading to corneal abrasion or chemical burns.
Inhalation STOT SE 3 (H335) Dust inhalation is the primary vector during weighing. Respiratory sensitization is a known risk for pyridine derivatives.
Reactivity Stable Compatible with standard coupling conditions but releases toxic halide vapors (HBr, HI) if exposed to strong acids or fire.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the operation.

A. Glove Selection Protocol

Standard nitrile gloves offer insufficient protection against halogenated pyridines in solution.

Operation ScaleGlove ConfigurationRationale
Weighing (Solid) Double Nitrile (Min 5 mil outer)Prevents contact with dust. Outer glove is sacrificial; remove immediately if contaminated.
Solution Handling (DCM/Chloroform) Laminate (Silver Shield) under NitrileChlorinated solvents permeate nitrile in <2 mins, carrying the toxin with them. Laminate provides >4h breakthrough time.
Solution Handling (DMF/DMSO) Double Nitrile or Butyl Rubber Polar aprotic solvents permeate nitrile slower than chlorinated solvents, but double gloving is mandatory.
B. Respiratory & Eye Protection[1][3][4][5][6]
  • Primary Barrier: All operations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1) are required.[2][5][6][7][8] Safety glasses are insufficient for powders that can become airborne via static.

  • Body Protection: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat.

Decision Logic: PPE Selection

The following logic flow ensures you select the correct PPE based on the state of matter and solvent system.

PPE_Logic Start Start: Risk Assessment State What is the physical state? Start->State Solid Solid / Powder State->Solid Weighing Liquid Solution / Liquid State->Liquid Reaction/Workup PPESolid PPE: Double Nitrile (5mil) + Goggles + Fume Hood Solid->PPESolid SolventCheck Identify Solvent Liquid->SolventCheck PPE_Chlor PPE: Silver Shield Laminate (Under Nitrile) + Fume Hood SolventCheck->PPE_Chlor DCM, CHCl3 PPE_Polar PPE: Double Nitrile (Check Breakthrough) + Fume Hood SolventCheck->PPE_Polar DMF, DMSO, Alcohols

Figure 1: Decision tree for selecting appropriate glove materials and respiratory controls based on the physical state and solvent carrier.

Operational Protocol: Step-by-Step

Step 1: Weighing & Transfer

Objective: Eliminate static-driven dispersion of the solid.

  • Static Control: Use an ionizing air blower or anti-static gun on the weighing boat and spatula before touching the compound. Halogenated solids are prone to static buildup.

  • Containment: Place the balance inside the fume hood. If this is impossible, use a dedicated powder weighing enclosure.

  • Technique: Do not use a metal spatula if the compound is potentially corrosive to metals (iodides can be). Use a disposable polypropylene spatula.

Step 2: Solubilization

Objective: Prevent "creeping" and splash hazards.

  • Vessel: Use a round-bottom flask with a 24/40 joint (or similar) rather than a beaker to minimize evaporation surface area.

  • Addition: Add solvent slowly down the side of the flask to wash residual powder into the bulk liquid.

  • Sealing: Immediately cap the flask with a septum. Do not leave open to the hood atmosphere longer than necessary.

Step 3: Decontamination of Tools
  • Wipe all spatulas and weighing surfaces with a Kimwipe soaked in acetone.

  • Dispose of the Kimwipe immediately into the Solid Hazardous Waste container.

  • Wash the spatula with soap and water after the solvent wipe.

Emergency Response & Waste Disposal

Emergency Response Workflow

Emergency_Response Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Gloves/Clothing 2. Wash Soap/Water (15 min) 3. Do NOT scrub (abrasion) Skin->ActionSkin ActionEye 1. Flush Eyewash (15 min) 2. Hold Eyelids Open Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Seek Medical Aid Inhale->ActionInhale Medical SEEK MEDICAL ATTENTION Bring SDS ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Immediate response protocols for dermal, ocular, and inhalation exposure.[3][9]

Waste Disposal Plan

Compliance with environmental regulations (RCRA in the US) is mandatory.

  • Halogenated Waste Stream: This compound contains Bromine and Iodine. It must go into the Halogenated Organic Waste container.

    • Critical: Never mix with Non-Halogenated waste (increases disposal cost and risk).

  • Segregation: Do not mix with strong acids (e.g., Sulfuric Acid) in the waste container, as this may generate HBr or HI gas.

  • Labeling: Clearly tag the waste container with the full chemical name. Do not use abbreviations like "Pyridine deriv."

References

  • Jubilant Ingrevia. (2024).[2][3][5] Safety Data Sheet: 2-Bromopyridine. Retrieved from

  • Sigma-Aldrich. (2024).[2] Safety Data Sheet: 2-Bromo-3,5-diiodopyridine. Retrieved from

  • Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from

  • Cornell University EHS. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from

  • PubChem. (n.d.). Compound Summary: 2-Bromo-3,5-diiodopyridine. National Library of Medicine. Retrieved from

Sources

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